Rizatriptan N,N,N-Trimethylethanammonium Chloride
Description
Properties
IUPAC Name |
trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N5/c1-21(2,3)7-6-14-9-18-16-5-4-13(8-15(14)16)10-20-12-17-11-19-20/h4-5,8-9,11-12,18H,6-7,10H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJSUAORIKADOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030849-63-8 | |
| Record name | Rizatriptan N,N,N-trimethylethanammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030849638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZK2YWM689 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Rizatriptan N,N,N-Trimethylethanammonium Chloride: Synthesis, Characterization, and Pharmaceutical Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of Rizatriptan N,N,N-Trimethylethanammonium Chloride, a potential process-related impurity and metabolite of the anti-migraine drug Rizatriptan. As a quaternary ammonium compound, its unique chemical and physical properties necessitate specialized analytical approaches for detection and quantification. This document outlines a plausible synthetic pathway, details its predicted physicochemical and spectroscopic characteristics, and presents a robust analytical methodology for its separation and control. Furthermore, it delves into the potential pharmacological and toxicological implications of this compound, framed within the regulatory context of pharmaceutical impurities. This guide serves as a critical resource for professionals engaged in the development, manufacturing, and quality control of Rizatriptan, ensuring product safety and regulatory compliance.
Introduction and Overview
Rizatriptan is a selective 5-hydroxytryptamine (5-HT)1B/1D receptor agonist widely prescribed for the acute treatment of migraine headaches. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[1][2] this compound is a quaternary ammonium cation that represents a potential impurity formed during the synthesis of Rizatriptan or as a degradation product.[3][4][5] Its permanent positive charge imparts distinct physicochemical properties compared to the parent drug, such as increased water solubility and different chromatographic behavior, which can pose challenges for its isolation and quantification.[6][7]
This guide provides a detailed scientific overview of this specific impurity, offering both theoretical and practical insights for its management.
Chemical Identity and Physicochemical Properties
This compound is the product of the quaternization of the tertiary dimethylamino group of the Rizatriptan molecule.
| Property | Predicted Value / Information | Source / Rationale |
| Chemical Name | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)-N,N,N-trimethylethan-1-aminium chloride | IUPAC Nomenclature |
| Synonyms | Rizatriptan Trimethylammonium Chloride, Rizatriptan N-Methyl Adduct | Common alternative names |
| CAS Number | 1030849-63-8 | Chemical Abstracts Service |
| Molecular Formula | C₁₆H₂₂ClN₅ | |
| Molecular Weight | 319.83 g/mol | |
| Appearance | White to off-white solid | Predicted based on similar compounds |
| Solubility | High solubility in water and polar protic solvents (e.g., methanol, ethanol); low solubility in nonpolar organic solvents. | Quaternary ammonium salts are ionic and generally highly soluble in polar solvents.[6] |
| Melting Point | >200 °C (with decomposition) | Quaternary ammonium salts typically have high melting points. |
| pKa | Not applicable (permanently charged) | The quaternary nitrogen is permanently cationic, independent of pH.[1] |
| Predicted logP | < 0 | The permanent positive charge significantly increases hydrophilicity compared to Rizatriptan, leading to a predicted negative logP value. |
Synthesis and Formation Pathway
The primary route for the formation of this compound is the N-methylation of the tertiary amine, Rizatriptan. This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on an alkylating agent.[1][8][9]
Plausible Synthetic Pathway:
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
-
Dissolution: Dissolve Rizatriptan free base (1 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 equivalents), to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: Upon completion, the quaternary ammonium salt may precipitate from the reaction mixture. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether or ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Spectroscopic Characterization (Predicted)
Detailed spectroscopic analysis is essential for the unequivocal identification of this impurity.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Expected [M]⁺ ion: m/z 284.188 (for the cation C₁₆H₂₂N₅⁺).
-
Fragmentation Pattern: The positive charge is localized on the quaternary nitrogen, making it a stable cation. Fragmentation is expected to be minimal under standard ESI conditions. High-energy collision-induced dissociation (CID) would likely result in the loss of methyl groups or cleavage of the ethyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A sharp singlet integrating to 9 protons for the N⁺(CH₃)₃ group, expected to be significantly downfield-shifted compared to the N(CH₃)₂ protons of Rizatriptan (around 3.0-3.5 ppm).
-
The protons on the ethyl bridge adjacent to the quaternary nitrogen will also show a downfield shift.
-
Signals corresponding to the indole and triazole rings will be present, with potential minor shifts due to the electronic effect of the permanent positive charge.
-
-
¹³C NMR:
-
A distinct signal for the three equivalent methyl carbons of the N⁺(CH₃)₃ group.
-
A downfield shift for the carbons of the ethyl bridge, particularly the carbon directly bonded to the quaternary nitrogen.
-
Analytical Methodology
The separation and quantification of a permanently charged, hydrophilic compound like this compound from its less polar tertiary amine parent, Rizatriptan, requires a specialized chromatographic approach. Standard reversed-phase HPLC can be challenging due to the poor retention of the quaternary ammonium salt.[7]
Proposed HPLC-UV Method
A mixed-mode or ion-pair chromatography method is recommended for robust separation.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sielc.com [sielc.com]
- 8. scribd.com [scribd.com]
- 9. database.ich.org [database.ich.org]
An In-Depth Technical Guide to Rizatriptan N,N,N-Trimethylethanammonium Chloride (CAS: 1030849-63-8): A Key Impurity in Rizatriptan Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rizatriptan N,N,N-Trimethylethanammonium Chloride, a critical process-related impurity in the synthesis of the anti-migraine drug, Rizatriptan. As a Senior Application Scientist, this document synthesizes technical data with practical insights to aid in the understanding, control, and analysis of this specific impurity, ensuring the development of safe and efficacious Rizatriptan drug products.
Introduction: The Imperative of Impurity Profiling in Rizatriptan Development
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist widely prescribed for the acute treatment of migraine headaches.[1] The stringent regulatory landscape for pharmaceuticals mandates a thorough understanding and control of impurities that may arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API). Process-related impurities, in particular, can have a significant impact on the safety and efficacy of the final drug product.
This guide focuses on a specific quaternary ammonium salt impurity, This compound , also known as Rizatriptan N-Methyl Adduct or Rizatriptan Trimethylammonium Chloride.[2][3] The presence of this impurity is a critical quality attribute to be monitored during Rizatriptan manufacturing. This document will delve into its chemical identity, potential formation mechanisms, synthesis for use as a reference standard, analytical methodologies for its detection and quantification, and the regulatory context governing its control.
Chemical Identity and Physicochemical Properties
The fundamental step in managing any impurity is to unequivocally establish its chemical identity. The details of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 2-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-indol-3-yl)-N,N,N-trimethylethan-1-aminium chloride | [4] |
| CAS Number | 1030849-63-8 | [4] |
| Molecular Formula | C₁₆H₂₂ClN₅ | [3] |
| Molecular Weight | 319.83 g/mol | [3] |
| Synonyms | Rizatriptan N-Methyl Adduct, Rizatriptan Trimethylammonium Chloride | [2] |
Below is a visual representation of the chemical structure of Rizatriptan and its quaternary ammonium impurity.
Caption: Chemical structures of Rizatriptan and its impurity.
Proposed Formation Mechanism: A Mechanistic Hypothesis
The formation of this compound is likely a result of the alkylation of the tertiary amine present in the Rizatriptan molecule. This reaction is a classic example of a Menschutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt by reaction with an alkyl halide.[5]
In the context of Rizatriptan synthesis, this impurity could potentially form if there is a source of a methylating agent, such as methyl iodide or dimethyl sulfate, present in the reaction mixture, either as a reactant, reagent, or a byproduct.
The proposed mechanism is depicted below:
Caption: Proposed formation of the quaternary ammonium impurity.
Synthesis of the Reference Standard: A Hypothetical Protocol
The availability of a pure reference standard for this compound is essential for its accurate identification and quantification in Rizatriptan samples. A plausible synthetic route would involve the direct methylation of Rizatriptan.
Step-by-Step Protocol:
-
Dissolution: Dissolve a known quantity of Rizatriptan free base in a suitable aprotic solvent, such as acetonitrile or acetone.
-
Addition of Methylating Agent: To the stirred solution, add a slight molar excess of a methylating agent, for example, methyl iodide.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: As the quaternary ammonium salt is ionic, it is expected to be less soluble in the aprotic solvent and may precipitate out of the solution. The solid product can be isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether.
-
Characterization: The structure and purity of the synthesized reference standard should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Caption: Hypothetical synthesis workflow for the reference standard.
Analytical Characterization and Quantification
The detection and quantification of this compound require sensitive and specific analytical methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry detection is the most common approach for impurity profiling of pharmaceutical compounds.[6]
Proposed HPLC Method for Quantification
A validated, stability-indicating HPLC method is crucial for the routine quality control of Rizatriptan. The following is a proposed starting point for a method capable of separating Rizatriptan from its N,N,N-Trimethylethanammonium impurity.
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar and non-polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape and resolution for amine-containing compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, and gradually increase. | To ensure the elution of both the polar impurity and the less polar API. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 225 nm or 280 nm | Rizatriptan has a chromophore that absorbs in this range. |
| Injection Volume | 10 µL | A typical injection volume for HPLC analysis. |
Analytical Workflow
The general workflow for the analysis of this impurity in a Rizatriptan sample is outlined below.
Caption: Analytical workflow for impurity quantification.
Regulatory Context and Risk Assessment
The control of impurities in drug substances is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances.[7] These guidelines establish thresholds for reporting, identification, and qualification of impurities.
| Threshold | ICH Q3A(R2) Guideline (for a maximum daily dose > 2g) |
| Reporting Threshold | ≥ 0.05% |
| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) |
Genotoxicity Considerations
Quaternary ammonium compounds are not typically considered to be a structural alert for genotoxicity. However, any new impurity that is not a metabolite should be evaluated for its potential genotoxicity, as per ICH M7 guidelines.[3] This can be done through in-silico predictions (Quantitative Structure-Activity Relationship - QSAR) and, if necessary, followed by in-vitro mutagenicity assays (e.g., Ames test).[8]
The decision-making process for the qualification of a new impurity is illustrated below.
Sources
- 1. ijpar.com [ijpar.com]
- 2. japsonline.com [japsonline.com]
- 3. aifa.gov.it [aifa.gov.it]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Predicted Profile of Rizatriptan N,N,N-Trimethylethanammonium Chloride
Abstract
This technical guide provides a comprehensive examination of Rizatriptan N,N,N-Trimethylethanammonium Chloride, a novel, hypothetical quaternary ammonium derivative of the established anti-migraine agent, Rizatriptan. While not a commercially available compound, its theoretical structure presents an interesting case study in drug modification and its consequential effects on molecular properties. This document delineates a proposed molecular structure, outlines a plausible synthetic pathway based on established chemical principles, details a rigorous protocol for its structural elucidation and characterization, and provides an expert analysis of its predicted physicochemical and pharmacological profile. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering insights into the rational design and analysis of novel chemical entities.
Introduction: The Rationale for a Quaternized Rizatriptan Derivative
Rizatriptan is a second-generation triptan, acting as a selective serotonin 5-HT1B and 5-HT1D receptor agonist, widely prescribed for the acute treatment of migraine headaches.[1][2] Its therapeutic action is primarily attributed to its ability to constrict intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal system.[3] The chemical structure of Rizatriptan, N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine, features a tertiary amine on its ethylamine side chain, which is a key functional group for its biological activity.[1]
The subject of this guide, "this compound," represents a theoretical modification of the parent drug. Specifically, it involves the quaternization of the tertiary amine, converting it into a permanently charged quaternary ammonium salt.[4] Quaternary ammonium compounds possess distinct chemical and biological properties, including high water solubility and generally poor ability to cross lipid membranes, such as the blood-brain barrier.[5][6]
This document explores the scientific implications of this structural change. By transforming Rizatriptan into a quaternary ammonium salt, we can hypothesize significant alterations to its absorption, distribution, metabolism, and excretion (ADME) profile. This exploration serves as a valuable exercise for drug development professionals in understanding structure-activity and structure-property relationships.
Part 1: Proposed Molecular Structure and Rationale
The canonical structure of Rizatriptan features a dimethylamino group at the terminus of the ethyl side chain attached to the indole ring. This tertiary amine is the most chemically reactive site for alkylation. The nomenclature "N,N,N-Trimethylethanammonium" suggests the addition of a third methyl group to this nitrogen, resulting in a quaternary ammonium cation, with chloride as the counter-ion.
The proposed reaction is a standard SN2 alkylation known as the Menschutkin reaction, where the tertiary amine acts as a nucleophile, attacking an alkyl halide (in this case, methyl chloride).[7][8]
Proposed Structure:
Caption: Proposed structure of the Rizatriptan Quaternary Cation.
Part 2: Proposed Synthetic Pathway
The synthesis of this compound from Rizatriptan free base is proposed via a direct quaternization reaction. This is a well-documented method for preparing quaternary ammonium compounds.[4][9]
Reaction Scheme:
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Rizatriptan free base (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (20 mL).
-
Reagent Addition: Add an excess of methyl chloride (CH₃Cl, 3.0 eq), which can be bubbled through the solution or added as a condensed liquid at a low temperature. Alternatively, methyl iodide (CH₃I) can be used as a more reactive alkylating agent.
-
Reaction: Stir the mixture at room temperature or gently heat to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The product, being a salt, is expected to precipitate out of the solvent.[7]
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold solvent to remove any unreacted starting material.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Drying: Dry the purified white solid under vacuum to yield the final product, this compound.
Part 3: Comprehensive Structural Elucidation and Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed. The expected results are summarized below.
Table 1: Predicted Analytical Data for Structural Confirmation
| Analytical Technique | Expected Observations | Rationale |
| ¹H NMR | Appearance of a new singlet at ~3.0-3.5 ppm integrating to 9 protons (the three N-methyl groups). Downfield shift of the ethyl protons adjacent to the newly formed quaternary nitrogen. | The magnetic environment of the protons changes significantly upon quaternization. The three equivalent methyl groups on the positive nitrogen will produce a characteristic singlet. |
| ¹³C NMR | Appearance of a new signal at ~50-60 ppm corresponding to the three equivalent N-methyl carbons. A downfield shift for the carbons of the ethyl side chain. | The electron-withdrawing effect of the cationic nitrogen deshields the adjacent carbon atoms. |
| Mass Spectrometry (ESI-MS) | A prominent peak in the positive ion mode corresponding to the molecular weight of the cation [C₁₆H₂₂N₅]⁺ (m/z ≈ 284.19). | Electrospray ionization is ideal for analyzing charged, non-volatile molecules like quaternary ammonium salts. |
| FT-IR Spectroscopy | Disappearance of the Bohlmann bands (if present for the tertiary amine) and potential shifts in C-N stretching frequencies. | Changes in the vibrational modes of the C-N bonds due to the change from a tertiary amine to a quaternary ammonium salt. |
| HPLC | A single, sharp peak indicating high purity. The retention time will be significantly shorter on a reverse-phase column compared to Rizatriptan due to increased polarity. | The permanent positive charge makes the molecule much more polar, leading to less interaction with the nonpolar stationary phase. |
Part 4: Predicted Physicochemical and Pharmacological Profile
The introduction of a permanent positive charge is expected to dramatically alter the drug-like properties of Rizatriptan.
Physicochemical Properties:
-
Solubility: A significant increase in aqueous solubility is predicted. Rizatriptan benzoate is already water-soluble (approx. 42 mg/mL), and the quaternary salt is expected to be even more so.[3] This is a general characteristic of ammonium salts.[6]
-
Lipophilicity (LogP): The LogP value is expected to decrease substantially, indicating a shift from a lipophilic to a hydrophilic character. Rizatriptan has a LogP of about 1.4-1.7.[2] The quaternary ammonium derivative would likely have a negative LogP value.
-
Chemical Stability: Quaternary ammonium salts are generally stable compounds and are not pH-dependent.[4]
Pharmacological and Pharmacokinetic Predictions:
-
Receptor Binding: The core pharmacophore responsible for 5-HT1B/1D receptor binding remains intact. However, the bulky, charged ammonium group might introduce steric hindrance, potentially reducing binding affinity compared to the parent compound.
-
Blood-Brain Barrier (BBB) Permeability: This is the most critical predicted change. Quaternary ammonium compounds are known for their poor ability to cross the BBB due to their permanent charge and high polarity.[5][10] Therefore, this compound is not expected to reach its central targets in the brainstem, which are implicated in the anti-migraine effect of triptans.
-
Absorption and Bioavailability: Oral bioavailability would likely be very low. The charged nature of the molecule would hinder its passive diffusion across the gastrointestinal tract.[11]
-
Metabolism: The primary metabolic pathway for Rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A).[3] This pathway would be blocked in the quaternary derivative as it lacks the N-H bond required for this enzymatic reaction. The compound would likely be eliminated unchanged, primarily through renal excretion.[10]
-
Potential Therapeutic Utility: Given its predicted inability to cross the BBB, this derivative would be ineffective as a centrally-acting anti-migraine agent. However, it could be investigated as a peripherally restricted 5-HT1B/1D agonist for research purposes or for conditions where peripheral receptor activation is desired without central side effects.
Conclusion
The theoretical molecule, this compound, serves as an excellent model for understanding the profound impact of a simple chemical modification—quaternization—on the overall profile of a drug. While the proposed synthesis is straightforward, the resulting compound would possess dramatically different physicochemical and pharmacokinetic properties compared to its parent, Rizatriptan. The introduction of a permanent positive charge would enhance water solubility but severely limit its membrane permeability, particularly across the blood-brain barrier. This would likely render it ineffective for its original therapeutic purpose but opens avenues for its use as a research tool or a peripherally selective agent. This in-depth analysis underscores the importance of fundamental medicinal chemistry principles in the design and evaluation of novel therapeutic candidates.
References
- Wikipedia. Quaternary ammonium cation. [URL: https://en.wikipedia.
- Exposome-Explorer. Rizatriptan (T3D2940). IARC. [URL: https://exposome-explorer.iarc.fr/chemical/T3D2940]
- Neugebauer, M., et al. (1984). Structure-pharmacokinetics relationship of quaternary ammonium compounds. Correlation of physicochemical and pharmacokinetic parameters. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(2), 111-8. [URL: https://pubmed.ncbi.nlm.nih.gov/6522031/]
- Google Patents. (1997). Method of synthesis of a quaternary ammonium salt. EP0791575A1. [URL: https://patents.google.
- Neugebauer, M., et al. (1984). Structure-pharmacokinetics Relationship of Quaternary Ammonium Compounds. Elimination and Distribution Characteristics. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(2), 103-10. [URL: https://pubmed.ncbi.nlm.nih.gov/6522030/]
- Kholdeeva, O. A., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1543. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6514936/]
- Indian Academy of Sciences. (2020). A novel and convenient approach toward the synthesis of Rizatriptan. Journal of Chemical Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/132/1/10]
- Quora. How are quaternary ammonium compounds synthesized?. [URL: https://www.quora.
- Guidechem. (2023). How to synthesize Rizatriptan. [URL: https://www.guidechem.
- U.S. Food and Drug Administration. (2002). MAXALT (rizatriptan benzoate) Tablets and MAXALT-MLT (rizatriptan benzoate) Orally Disintegrating Tablets. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2002/20864s14,20865s12lbl.pdf]
- European Patent Office. (1997). Method of synthesis of a quaternary ammonium salt. EP 0791575 A1. [URL: https://data.epo.org/publication-server/document?i=EP96102283A&i=EP0791575A1&i=1]
- Quick Company. An Improved Process For The Preparation Of Rizatriptan. [URL: https://www.quickcompany.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5078, Rizatriptan. [URL: https://pubchem.ncbi.nlm.nih.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 77997, Rizatriptan Benzoate. [URL: https://pubchem.ncbi.nlm.nih.
- Wikipedia. Rizatriptan. [URL: https://en.wikipedia.
- American University. (2023). Analysis of quaternary ammonium compounds by pyrolysis gas chromatography. [URL: https://www.american.
- Google Patents. (2005). Synthesis methods and intermediates for the manufacture of rizatriptan. WO2005075422A1. [URL: https://patents.google.
- Google Patents. (2022). A kind of synthesis method of rizatriptan benzoate. CN115417859B. [URL: https://patents.google.
- IUPHAR/BPS Guide to PHARMACOLOGY. rizatriptan. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=51]
- ACS Publications. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. [URL: https://pubs.acs.org/doi/10.1021/acs.est.2c08243]
- Process Cleaning Solutions. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. [URL: https://processcleaningsolutions.com/wp-content/uploads/2023/05/Quaternary-Ammonium-Compounds-A-Chemical-Class-of-Emerging-Concern.pdf]
- Evaluation of quaternary ammonium compounds residues in food plants surfaces. Food and Public Health. [URL: http://article.sapub.org/10.5923.j.fph.20140402.01.html]
- ResearchGate. (2023). Saturated solubility study of rizatriptan benzoate. [URL: https://www.researchgate.
- ACS Publications. (1994). Determination of trace levels of quaternary ammonium compounds in river water by liquid chromatography with conductometric detection. Analytical Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/ac00088a023]
- medRxiv. (2020). Altered Toxicological Endpoints in Humans with Quaternary Ammonium Compound Exposure. [URL: https://www.medrxiv.org/content/10.1101/2020.07.13.20152331v1.full]
- National Center for Biotechnology Information. (2023). Quaternary Ammonium Compound Toxicity. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK564323/]
- Oxford Academic. (1962). Quaternary Ammonium Compounds in Medicinal Chemistry. I*. Journal of Pharmacy and Pharmacology. [URL: https://academic.oup.com/jpp/article-abstract/14/1/193/6137680]
Sources
- 1. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rizatriptan - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 5. Structure-pharmacokinetics relationship of quaternary ammonium compounds. Correlation of physicochemical and pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]
- 10. Structure-pharmacokinetics relationship of quaternary ammonium compounds. Elimination and distribution characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Rizatriptan N,N,N-Trimethylethanammonium Chloride" synthesis pathway
An In-Depth Technical Guide to the Synthesis of Rizatriptan N,N,N-Trimethylethanammonium Chloride
Introduction: Beyond the Triptan Core
Rizatriptan, chemically designated as N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine, is a second-generation triptan and a potent selective agonist for the serotonin 5-HT1B/1D receptors.[1][2][3] Its primary clinical application is in the acute treatment of migraine headaches, where it is thought to act by constricting cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[2][3] The synthesis of Rizatriptan itself is a well-documented process, often culminating in the formation of its tertiary amine core structure.
This guide extends beyond the synthesis of the parent drug to explore the preparation of a specific derivative: This compound . This molecule is a quaternary ammonium salt, a class of compounds characterized by a permanently charged tetra-substituted nitrogen atom, independent of pH.[4] The synthesis of such derivatives is of significant interest to pharmaceutical researchers for several reasons:
-
Reference Standards: Quaternary ammonium derivatives can be potential metabolites or process impurities in drug manufacturing. Their synthesis is crucial for creating analytical reference standards for quality control.
-
Pharmacological Modulation: Altering the charge and polarity of a drug molecule can significantly impact its solubility, membrane permeability, and interaction with biological targets, offering a pathway to modulate its pharmacokinetic and pharmacodynamic profile.
-
Novel Applications: Quaternary ammonium salts are widely used as phase-transfer catalysts, antimicrobials, and in other material science applications.[4]
This document provides a comprehensive, two-part synthetic strategy, beginning with the robust preparation of the Rizatriptan free base precursor, followed by its conversion to the target quaternary ammonium salt. We will delve into the causality behind procedural choices, provide detailed experimental protocols, and outline the necessary analytical characterization to ensure a self-validating and reproducible workflow.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
-
Part I: Synthesis of Rizatriptan Free Base. This involves the construction of the core indole structure using the Fischer indole synthesis, a reliable and scalable method for forming indole rings from a phenylhydrazine and an aldehyde or ketone.
-
Part II: Quaternization of Rizatriptan. This final step involves the alkylation of the tertiary amine of Rizatriptan to form the desired quaternary ammonium salt via a Menschutkin reaction.
Caption: Overall synthetic workflow from key starting materials to the final target compound.
Part I: Synthesis of the Rizatriptan Free Base Precursor
The most established and industrially viable route to Rizatriptan is the Fischer indole synthesis.[5][6] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde, followed by cyclization and elimination of ammonia to form the indole ring. The primary challenge in this synthesis is controlling the formation of dimeric and oligomeric impurities, which can be mitigated through careful control of temperature and acid concentration.[5][7]
Key Intermediates and Reagents
| Reagent | Molar Mass ( g/mol ) | Role |
| 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine sulfonic acid | 269.28 | Hydrazine component for cyclization |
| 4-(Dimethylamino)butanal diethyl acetal | 189.30 | Aldehyde component for cyclization |
| Sulfuric Acid (15% w/w aq.) | 98.08 | Acid catalyst |
| Sodium Hydroxide | 40.00 | Base for neutralization/extraction |
| Ethyl Acetate | 88.11 | Extraction solvent |
Experimental Protocol: Synthesis of Rizatriptan
-
Reaction Setup: To a stirred solution of 15% w/w aqueous sulfuric acid (500 mL), add 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine sulfonic acid (50 g, 0.186 mol).
-
Addition of Acetal: Gently warm the mixture to 35-40°C. To this, add 4-(dimethylamino)butanal diethyl acetal (45.7 g, 0.242 mol) dropwise over 30 minutes, maintaining the temperature below 40°C.
-
Causality: The acetal serves as a protected form of the aldehyde, which is liberated in situ by the acidic medium. This controlled release minimizes side reactions of the highly reactive free aldehyde. Maintaining a moderate temperature (35-40°C) is critical; higher temperatures (e.g., >90°C) are known to significantly increase the formation of dimeric impurities.[5]
-
-
Cyclization: Stir the reaction mixture at 35-40°C for approximately 9-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting hydrazine is consumed.
-
Work-up and Extraction: Cool the reaction mixture to 0-5°C using an ice bath. Carefully adjust the pH to 10.5-11.0 with a pre-chilled 20% aqueous sodium hydroxide solution. The product will be the free base.
-
Causality: Basification deprotonates the amine functionalities, rendering the Rizatriptan base soluble in organic solvents for extraction.
-
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent by distillation under reduced pressure to yield Rizatriptan free base as a viscous oil. The crude product can be used directly in the next step or purified further by crystallization as its benzoate salt if a higher purity starting material is required.[5][6]
Part II: Synthesis of this compound
The conversion of the tertiary amine in Rizatriptan to a quaternary ammonium salt is achieved through the Menschutkin reaction , a classic SN2 nucleophilic substitution.[8][9] The lone pair of electrons on the tertiary nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.
Mechanism: SN2 Alkylation
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of Rizatriptan attacks the methyl group of methyl iodide, displacing the iodide ion in a single, concerted step.
Sources
- 1. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Rizatriptan - Wikipedia [en.wikipedia.org]
- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 5. An Improved Process For The Preparation Of Rizatriptan [quickcompany.in]
- 6. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unacademy.com [unacademy.com]
"Rizatriptan N,N,N-Trimethylethanammonium Chloride" as a rizatriptan impurity
An In-depth Technical Guide to Rizatriptan N,N,N-Trimethylethanammonium Chloride: A Quaternary Ammonium Impurity in Rizatriptan Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound, a potential process-related impurity in the synthesis of Rizatriptan. As a selective 5-HT1B/1D receptor agonist, the purity of Rizatriptan is paramount to its therapeutic safety and efficacy in treating migraine headaches.[1][2][3] This document delves into the chemical profile of this quaternary ammonium impurity, elucidates its most probable formation pathway, and details robust analytical methodologies for its detection and quantification. Designed for researchers, analytical scientists, and drug development professionals, this guide synthesizes technical data with field-proven insights, emphasizing the causality behind experimental choices and the establishment of self-validating analytical protocols.
Introduction: The Imperative of Impurity Profiling in Rizatriptan
Rizatriptan is a second-generation triptan that has become a cornerstone in the acute treatment of migraines.[2][3] Its mechanism of action involves agonizing serotonin 5-HT1B and 5-HT1D receptors, leading to cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release.[2] The manufacturing of any active pharmaceutical ingredient (API) is a complex process where side reactions can lead to the formation of impurities. These impurities, which can be process-related, degradation products, or synthetic intermediates, must be meticulously identified, quantified, and controlled to meet stringent regulatory standards set by bodies like the ICH.[4] The presence of unknown or uncontrolled impurities can impact the drug's safety, stability, and therapeutic consistency.
Among the spectrum of potential impurities, This compound represents a unique challenge. As a quaternary ammonium salt, its polarity and chemical properties differ significantly from the parent Rizatriptan molecule, necessitating specialized analytical considerations. This guide provides the foundational knowledge required to understand, detect, and control this specific impurity.
Chemical and Physical Profile of the Impurity
Understanding the fundamental properties of an impurity is the first step in developing an effective control strategy. This compound is the product of the quaternization of the tertiary amine present in the Rizatriptan side chain.
| Property | Value | Source |
| IUPAC Name | N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium chloride | [1] |
| CAS Number | 1030849-63-8 | [5][6] |
| Molecular Formula | C₁₆H₂₂ClN₅ | [5][6] |
| Molecular Weight | 319.83 g/mol | [5][6] |
| Cation Mass (m/z) | 284.1872 [M]⁺ | Calculated |
Note: The cation mass is the expected value for high-resolution mass spectrometry analysis.
Postulated Formation Pathway: A Process-Related Impurity
The structure of this compound strongly suggests it is a process-related impurity rather than a degradant. Its formation requires the addition of a methyl group to the tertiary amine of Rizatriptan, a reaction that does not typically occur under standard degradation conditions like hydrolysis, oxidation, or photolysis.[7][8]
The most plausible origin is an over-alkylation reaction during one of the final steps of a synthetic route where the N,N-dimethyl group is formed. For instance, if a methylating agent (e.g., methyl iodide, dimethyl sulfate) is used to convert a secondary amine precursor to the final N,N-dimethyl tertiary amine of Rizatriptan, a lack of stringent control over stoichiometry or reaction conditions could lead to a subsequent, undesired third methylation. This converts the nucleophilic tertiary amine into the quaternary ammonium salt.
Caption: Plausible synthetic origin of the quaternary ammonium impurity from Rizatriptan.
Expert Insight: The causality here is clear: the nucleophilicity of the tertiary amine in the Rizatriptan molecule makes it susceptible to further reaction if a potent electrophile, such as the methylating agent, remains active in the reaction mixture. Control strategies must therefore focus on precise stoichiometry, quenching of the methylating agent post-reaction, and robust purification steps designed to remove highly polar species like quaternary salts.
Analytical Methodologies for Detection and Quantification
A multi-faceted analytical approach is required to reliably separate, identify, and quantify this highly polar impurity in the presence of the less polar Rizatriptan API.
Chromatographic Separation: A Reversed-Phase HPLC/UPLC Approach
The significant difference in polarity between Rizatriptan and its quaternary ammonium impurity is the key to their chromatographic separation. A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is the industry standard.[9][10][11]
Experimental Protocol: Stability-Indicating HPLC Method
-
Instrumentation: A UPLC system equipped with a quaternary solvent manager, sample manager with temperature control, column heater, and a photodiode array (PDA) or tunable UV detector.[10]
-
Column Selection: A robust C18 column (e.g., Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm) is a prime candidate.[10] The phenyl-based columns specified in some USP monographs for related substances can also provide alternative selectivity.[12]
-
Scientific Rationale: The C18 stationary phase provides hydrophobic interaction, strongly retaining the Rizatriptan molecule. The quaternary ammonium impurity, being highly polar and permanently charged, will have minimal retention and elute much earlier. This significant separation in retention time is ideal for accurate quantification.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Rationale: The acidic modifier improves peak shape by protonating any residual silanols on the column and ensuring the triazole and indole nitrogens of Rizatriptan are consistently protonated. Formic acid is preferred for LC-MS compatibility.[13]
-
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Detection: UV detection at 225 nm or 280 nm.[7][11][12] A PDA detector is recommended during method development to assess peak purity across all stress conditions.
-
Sample Preparation: Dissolve the Rizatriptan API or formulation in the initial mobile phase composition (e.g., 95% A: 5% B) to ensure compatibility with the column and prevent peak distortion.
Chromatographic Conditions Summary
| Parameter | Condition |
| Column | Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C[12] |
| Injection Vol. | 2 µL |
| UV Wavelength | 225 nm |
| Gradient Program | 5% to 70% B over 10 minutes |
Unambiguous Identification: LC-Tandem Mass Spectrometry (LC-MS/MS)
While HPLC-UV provides quantification, mass spectrometry is indispensable for positive identification, especially at trace levels.[13][14]
Methodology:
-
Ionization: Electrospray Ionization (ESI) in positive mode is required, as the impurity carries a permanent positive charge.
-
Detection Mode: The analysis should be performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[13][14]
-
Expected Ions:
-
Parent Ion (Q1): The precursor ion will be the quaternary ammonium cation itself, with an expected m/z of 284.2.
-
Product Ions (Q3): Fragmentation of the parent ion would likely yield characteristic product ions that can be used for confirmation.
-
Caption: Integrated analytical workflow for the impurity's detection and identification.
Control Strategy and Regulatory Considerations
The control of any impurity is a cornerstone of a drug's quality profile. For this compound, the strategy involves:
-
Process Control: The most effective strategy is to prevent its formation by optimizing the synthetic process, particularly the methylation step.
-
Specification Limits: Based on toxicological data (or lack thereof), a specification limit must be established in accordance with ICH Q3A/Q3B guidelines. As a quaternary ammonium compound, its potential for unique biological activity warrants careful consideration.
-
Validated Analytical Method: The HPLC method described must be fully validated as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Reference Standard: A qualified reference standard of this compound is non-negotiable. It is essential for method validation, peak identification (by spiking), and accurate quantification in routine quality control testing.[4][15][16] Several vendors offer this specific impurity standard.[5][6][17]
Conclusion
This compound is a critical process-related impurity whose control is vital for ensuring the quality of Rizatriptan API. Its formation is mechanistically linked to the synthetic process, making process optimization the primary line of defense. A robust, validated, stability-indicating HPLC method, coupled with LC-MS/MS for definitive identification, provides the necessary analytical framework for its control. By understanding its chemical nature, formation pathway, and the rationale behind the analytical choices, drug developers can confidently ensure their product meets the highest standards of safety and quality.
References
-
Rizatriptan Impurities. SynZeal. [Link]
-
Pharmaffiliates Rizatriptan-impurities - USP standards. Pharmaffiliates. [Link]
-
Rizatriptan-impurities. Pharmaffiliates. [Link]
-
Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. Journal of Applied Pharmaceutical Science. [Link]
-
Rizatriptan Impurities | 144034-80-0 Certified Reference Substance. Alfa Omega Pharma. [Link]
-
Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. Journal of Applied Pharmaceutical Science (Secondary Link). [Link]
-
Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography-Tandem Mass Spectrometry. Taylor & Francis Online. [Link]
-
Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. [Link]
-
Force Degradation Study of Rizatriptan Benzoate by Rp - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Analytical Method Development and Validation of Rizatriptan Benzoate Tablets by RP-LC. ResearchGate. [Link]
-
Rizatriptan-impurities (Secondary Link). Pharmaffiliates. [Link]
-
Rizatriptan Benzoate Impurity C / Iscotrizinol Related Compound C. SK Pharma Tech. [Link]
-
Rizatriptan Impurities and Related Compound. Veeprho. [Link]
-
Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product | Request PDF. ResearchGate. [Link]
-
Rizatriptan | C15H19N5 | CID 5078. PubChem - NIH. [Link]
-
Rizatriptan. Wikipedia. [Link]
-
A novel and convenient approach toward the synthesis of Rizatriptan. Indian Academy of Sciences. [Link]
-
Class II Recall Issued for Rizatriptan Benzoate Tablets Due to Impurity Concerns. [Link]
-
Stability indicating reversed-phase high-performance liquid chromatographic method for the determination of rizatriptan benzoate in bulk powder and in pharmaceutical formulations. RJPBCS. [Link]
-
Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product. IDEAS/RePEc. [Link]
-
Rizatriptan (T3D2940). Exposome-Explorer - IARC. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rizatriptan - Wikipedia [en.wikipedia.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. biomedres.us [biomedres.us]
- 8. rjpbcs.com [rjpbcs.com]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Rizatriptan Impurities | SynZeal [synzeal.com]
- 16. Rizatriptan Impurities | 144034-80-0 Certified Reference Substance [alfaomegapharma.com]
- 17. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]
"Rizatriptan N,N,N-Trimethylethanammonium Chloride" mechanism of formation
An In-depth Technical Guide to the Formation Mechanism of Rizatriptan N,N,N-Trimethylethanammonium Chloride
Abstract
Rizatriptan is a selective 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine headaches.[1][2] As with any pharmaceutical agent, ensuring its purity and safety is paramount, necessitating a thorough understanding of potential process-related impurities and degradation products.[3] This technical guide provides a detailed examination of the formation mechanism of a specific impurity, this compound, a quaternary ammonium salt of the parent drug. We will elucidate the chemical principles governing its formation, primarily through the Menshutkin reaction, discuss the critical process parameters that influence its generation, and present robust experimental protocols for its synthesis, detection, and characterization. This document is intended for researchers, chemists, and drug development professionals involved in the synthesis, formulation, and quality control of Rizatriptan.
Introduction: Rizatriptan and the Imperative of Impurity Profiling
Rizatriptan, chemically known as N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine, is a tryptamine-based drug that alleviates migraines by constricting cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[2][4][5] The molecule features a tertiary amine (N,N-dimethyl) on its ethylamine side chain, a site susceptible to specific chemical transformations.
The identification and control of impurities in active pharmaceutical ingredients (APIs) are critical regulatory and safety requirements. Process-related impurities, arising from the synthetic route, and degradation products, formed during storage or handling, can impact the safety and efficacy of the final drug product.[3] One such process-related impurity identified is this compound (CAS 1030849-63-8).[6][7] This impurity is a quaternary ammonium salt formed by the addition of a methyl group to the tertiary amine of Rizatriptan. Understanding its formation mechanism is essential for developing effective control strategies during manufacturing.
Figure 1: Chemical Structures
Caption: Structures of Rizatriptan and its quaternary ammonium impurity.
The Proposed Mechanism of Formation: The Menshutkin Reaction
The conversion of a tertiary amine into a quaternary ammonium salt is a classic organic reaction known as the Menshutkin reaction .[8] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the tertiary amine acts as the nucleophile and attacks an electrophilic alkyl halide.[9][10]
In the context of Rizatriptan, the lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group attacks the electrophilic carbon of a methylating agent. The most probable sources of this agent within a pharmaceutical manufacturing process are residual reagents, intermediates, or solvents.
The core reaction can be summarized as:
-
Nucleophilic Attack: The tertiary amine nitrogen of Rizatriptan attacks the methyl group of a methylating agent (e.g., methyl chloride, CH₃Cl).
-
Transition State: A trigonal bipyramidal transition state is formed.
-
Displacement: The leaving group (e.g., chloride ion, Cl⁻) is displaced, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. The displaced halide becomes the counter-ion.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Rizatriptan - Wikipedia [en.wikipedia.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 9. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 10. Ch22: Alkylation of Amines [chem.ucalgary.ca]
"Rizatriptan N,N,N-Trimethylethanammonium Chloride" chemical characterization
An In-depth Technical Guide to the Chemical Characterization of Rizatriptan N,N,N-Trimethylethanammonium Chloride
Introduction: Contextualizing a Critical Process-Related Impurity
In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Rizatriptan, a potent selective 5-HT1B/1D receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine headaches.[1] The synthesis and storage of Rizatriptan can give rise to various process-related substances and degradation products.[2] Among these is This compound (CAS 1030849-63-8), a quaternary ammonium salt derivative and a known impurity of Rizatriptan.[3][4][5][]
This technical guide provides a comprehensive framework for the definitive chemical characterization of this specific impurity. As drug development professionals, our objective extends beyond simple detection to complete structural elucidation and physicochemical profiling. This ensures the development of robust, specific, and validated analytical methods for routine quality control, thereby guaranteeing the safety and consistency of the final drug product. The methodologies detailed herein are grounded in established pharmacopeial principles and state-of-the-art analytical techniques, providing a self-validating system for the scientific integrity of the characterization process.
Foundational Physicochemical Data
A prerequisite to any experimental design is the collation of known information. This data forms the basis for selecting appropriate analytical techniques and predicting experimental outcomes.
| Property | Value | Source |
| Chemical Name | trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium chloride | [3] |
| Synonyms | Rizatriptan Trimethylammonium Chloride, Rizatriptan N-Methyl Adduct | [7] |
| CAS Number | 1030849-63-8 | [5] |
| Molecular Formula | C₁₆H₂₂N₅•Cl | [5] |
| Molecular Weight | 319.83 g/mol | [5] |
| Parent Compound | Rizatriptan (C₁₅H₁₉N₅, MW: 269.35 g/mol ) | [1] |
Chromatographic Purity and Profiling: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The cornerstone of impurity profiling is liquid chromatography, prized for its high resolution and quantitative accuracy. For a polar, ionizable compound like a quaternary ammonium salt, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The key is to select a column and mobile phase that provide adequate retention and sharp, symmetrical peak shapes. A phenyl-based stationary phase is often specified in USP monographs for Rizatriptan, offering unique selectivity through pi-pi interactions with the indole ring.[8][9] An acidic mobile phase with an organic modifier ensures the protonation of residual silanols on the column, minimizing peak tailing, while providing good solubility for the analyte.
Workflow for HPLC Method Development and Validation
Caption: High-level workflow for HPLC analysis and validation.
Detailed HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Purospher® STAR Phenyl (250 x 4.6 mm, 5 µm) or equivalent L11 packing.[8]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent is a common starting point. For instance, 20 mM potassium dihydrogen phosphate (adjusted to pH 3.2 with phosphoric acid) and Methanol in a 70:30 v/v ratio.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 40°C.[8]
-
Detection Wavelength: 225 nm or 280 nm, where the indole chromophore exhibits strong absorbance.[8][11]
-
Injection Volume: 20 µL.[10]
-
Diluent: Mobile phase or a similar composition (e.g., Methanol:Water 30:70).
-
-
System Suitability Test (SST):
-
Procedure: Perform five replicate injections of a standard solution (e.g., 5 µg/mL).
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be not more than 2.0%. The tailing factor for the analyte peak should be not more than 2.0.[11]
-
-
Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank (diluent) and a sample spiked with Rizatriptan and other known impurities to ensure no interference at the retention time of the N,N,N-Trimethylethanammonium analyte.
-
Linearity: Prepare a series of solutions over a concentration range (e.g., 0.2 - 20 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy & Precision: Assess by analyzing multiple preparations at different concentrations on different days with different analysts.[10]
-
Structural Elucidation: Spectroscopic Methodologies
Trustworthiness: A self-validating system for structural confirmation relies on the convergence of data from multiple, orthogonal techniques. Mass spectrometry provides the molecular weight and fragmentation, NMR reveals the proton and carbon framework, and FTIR confirms the presence of key functional groups. Agreement across all three provides an unambiguous structural assignment.
Mass Spectrometry (MS)
Expertise & Experience: Electrospray Ionization (ESI) is the ideal ionization technique for a pre-charged quaternary ammonium salt, operated in positive ion mode. High-resolution mass spectrometry (HRMS), using instruments like a Q-TOF or Orbitrap, is critical for confirming the elemental composition via accurate mass measurement. Tandem MS (MS/MS) is then used to induce fragmentation, providing structural clues that confirm the connectivity of the molecule. The fragmentation of the parent drug, Rizatriptan, typically involves an alpha cleavage next to the tertiary amine, resulting in a characteristic fragment.[12] We anticipate a similar, highly stable fragment for the quaternary salt.
Overall Characterization Workflow
Caption: Integrated workflow for comprehensive impurity characterization.
LC-MS/MS Protocol
-
Instrumentation: A liquid chromatograph coupled to a tandem quadrupole or high-resolution mass spectrometer with an ESI source.
-
Chromatographic Conditions: Use the HPLC conditions described in Section 2 to achieve separation.
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Full Scan (Q1 Scan): Acquire data over a mass range of m/z 100-500 to identify the parent ion. The expected cation [C₁₆H₂₂N₅]⁺ has a monoisotopic mass of 284.1875.
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 284.2) for collision-induced dissociation (CID).
-
Collision Energy (CE): Optimize to achieve a rich fragmentation pattern (e.g., ramp from 10-40 V).
-
-
Expected Data:
-
Precursor Ion: A strong signal at m/z ≈ 284.19, corresponding to the [M]⁺ cation.
-
Key Fragment Ion: The most likely and stable fragment would arise from the cleavage of the C-C bond beta to the quaternary nitrogen, leading to the loss of the trimethylamine group and formation of a stable fragment with m/z 225, similar to the core structure of other Rizatriptan impurities. A fragment at m/z 201 is also a characteristic ion for the Rizatriptan core structure.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination. For this compound, ¹H NMR will be particularly informative. The key diagnostic signals will be the singlet corresponding to the nine equivalent protons of the N,N,N-trimethyl group and the characteristic aromatic protons of the indole and triazole rings. Deuterated solvents like DMSO-d₆ or D₂O are suitable.
NMR Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the substance in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional proton spectrum.
-
Predicted Chemical Shifts (δ, ppm):
-
~3.1-3.3 (s, 9H): A sharp singlet for the three -N⁺(CH₃)₃ methyl groups. This is the key signature of this impurity.
-
~3.4-3.8 (m, 4H): Multiplets for the two ethylenic -CH₂- groups.
-
~5.6 (s, 2H): Singlet for the methylene bridge (-CH₂-) connecting the indole and triazole rings.
-
~7.0-7.8 (m, 4H): A series of signals for the aromatic protons on the indole ring.
-
~7.9 & 8.2 (s, 1H each): Singlets for the two protons on the triazole ring.
-
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled carbon spectrum.
-
Predicted Chemical Shifts (δ, ppm):
-
~52-55: Quaternary ammonium methyl carbons.
-
~110-150: Aromatic and heterocyclic carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR provides a molecular fingerprint, confirming the presence of specific functional groups. While the spectra of Rizatriptan and this impurity will be very similar, subtle differences in the fingerprint region can be diagnostic. The primary use is to confirm the integrity of the core structure.
FTIR Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) disk by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent pellet.[14]
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
Physicochemical Properties: Thermal Analysis
Expertise & Experience: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a pharmaceutical substance. DSC can determine the melting point and identify polymorphic forms, while TGA quantifies the presence of residual solvents or water.[16][17]
DSC/TGA Protocol
-
Instrumentation: A simultaneous TGA/DSC instrument or separate units.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
TGA Method:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Heating Rate: 10°C/min from ambient temperature to ~400°C.
-
Analysis: Observe for mass loss corresponding to water/solvents (below 150°C) and decomposition (higher temperatures).
-
-
DSC Method:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Heating Rate: 10°C/min.
-
Analysis: A sharp endotherm will indicate the melting point of the crystalline substance.[15] The melting point of Rizatriptan Benzoate is around 180°C; the chloride salt impurity may have a different melting or decomposition temperature.
-
Conclusion
The comprehensive characterization of this compound is a multi-faceted process that relies on the synergistic application of chromatographic, spectroscopic, and thermal analysis techniques. The protocols and expert insights provided in this guide establish a robust, self-validating framework for the definitive identification and physicochemical profiling of this critical process-related impurity. By adhering to these principles of scientific integrity, researchers and drug development professionals can ensure the development of high-quality, safe, and effective Rizatriptan drug products.
References
-
Awari, V. P., et al. (2014). HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. Journal of Pharmaceutical Sciences & Research, 6(1), 24-26. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets. Journal of Pharmaceutical Negative Results, 13(Special Issue 10). [Link]
-
Wasu, D., et al. (2020). Fast Dissolving Sublingual Film of Rizatriptan Benzoate for Management of Migraine. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 654-671. [Link]
-
Patel, R., et al. (2018). Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations. Asian Journal of Pharmaceutics, 12(1), S223. [Link]
-
ResearchGate. (n.d.). New validated RP-HPLC method for the determination of rizatriptan benzoate in bulk and pharmaceutical dosage form. [Link]
-
Xiong, W. L., et al. (2009). Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. Journal of Chromatography B, 877(11-12), 1171-1177. [Link]
-
Patel, D. M., et al. (2012). Formulation Development and in Vitro Evaluation of Orally Disintegrating Tablets Containing Rizatriptan Benzoate. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 849-862. [Link]
-
ResearchGate. (n.d.). Mass spectra of: a rizatriptan Q1 scan and b fragmentation of... [Link]
-
Pharmaffiliates. (n.d.). Rizatriptan-impurities. [Link]
-
ResearchGate. (n.d.). FTIR spectra of Rizatriptan benzoate Interference FTIR spectrum of... [Link]
-
ResearchGate. (n.d.). FTIR spectra of Rizatriptan Benzoate Figure 10. [Link]
-
Veeprho. (n.d.). Rizatriptan Impurities and Related Compound. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Formulation and evaluation of fast dissolving sublingual films of rizatriptan benzoate. [Link]
-
ResearchGate. (n.d.). (PDF) Spectrophotometric Method for Analysis of Rizatriptan Benzoate. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp. [Link]
-
National Center for Biotechnology Information. (n.d.). Rizatriptan. PubChem Compound Database. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Estimation of Rizatriptan Benzoate Tablet by Using UV Spectophotometric Methods. [Link]
-
Indian Academy of Sciences. (n.d.). A novel and convenient approach toward the synthesis of Rizatriptan. [Link]
-
Reddy, G. O., et al. (2009). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 293-300. [Link]
-
U.S. Food and Drug Administration. (2019). Clinical Pharmacology Review. [Link]
-
USP-NF. (2010). Rizatriptan Benzoate. Pharmacopeial Forum, 36(1). [Link]
-
Wikipedia. (n.d.). Rizatriptan. [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Rizatriptan. [Link]
-
Scribd. (n.d.). Synthesis Route for Rizatriptan. [Link]
- Google Patents. (n.d.).
-
British Pharmacopoeia. (n.d.). rizatriptan benzoate. [Link]
-
Global Substance Registration System. (n.d.). RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM. [Link]
-
ResearchGate. (n.d.). Overlay DSC thermograms (A) Rizatriptan benzoate, (B) Drug and Polyox... [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetric curves of rizatriptan, drug loaded... [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Spectrophotometric Estimation of Rizatriptan Benzoate. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]
-
RJ Lee Group. (n.d.). Instrumentation: TGA and DSC Thermal Analysis. [Link]
Sources
- 1. Rizatriptan - Wikipedia [en.wikipedia.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 7. Rizatriptan N-Methyl Adduct | CAS No- 1030849-63-8 | Rizatriptan Trimethylammonium Chloride [chemicea.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. uspnf.com [uspnf.com]
- 10. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rjpbcs.com [rjpbcs.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. tainstruments.com [tainstruments.com]
- 17. rjleegroup.com [rjleegroup.com]
Whitepaper: A Comprehensive Technical Guide to Rizatriptan N,N,N-Trimethylethanammonium Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rizatriptan is a potent selective 5-HT1B/1D receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2] The purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. Consequently, the identification, characterization, and control of impurities are paramount in pharmaceutical development and manufacturing. This technical guide provides a detailed examination of a specific Rizatriptan-related compound: Rizatriptan N,N,N-Trimethylethanammonium Chloride. This document serves as a resource for researchers and drug development professionals, offering insights into its chemical nature, potential origins, analytical methodologies for its detection and characterization, and strategies for its control.
Introduction to Rizatriptan and the Imperative of Impurity Profiling
Rizatriptan, marketed under brand names like Maxalt®, is a member of the triptan class of drugs.[3][4] Its therapeutic action is attributed to its agonist activity at serotonin 5-HT1B/1D receptors on intracranial blood vessels and nerve terminals in the trigeminal system.[2] This interaction leads to the constriction of dilated cranial vessels, inhibition of neuropeptide release, and reduced transmission in pain pathways, collectively alleviating the symptoms of a migraine attack.[2]
Pharmaceutical impurity profiling is a mandatory regulatory requirement and a scientific necessity. Impurities, even in minute quantities, can affect the stability of the drug product, alter its therapeutic efficacy, or pose direct toxicological risks.[5] They can originate from various sources, including the synthesis of the API, degradation of the drug substance over time, or interactions with excipients within the formulation.[5] this compound is a known related compound of Rizatriptan, classified as a quaternary ammonium salt.[6][7] Understanding its formation and characteristics is essential for ensuring the quality, safety, and consistency of Rizatriptan-containing drug products.
Physicochemical Profile and Structural Elucidation
A foundational step in managing any impurity is the precise understanding of its chemical structure and properties.
Chemical Structure and Properties
This compound is a quaternary ammonium derivative of the parent drug. The key structural difference is the methylation of the tertiary amine in the dimethylaminoethyl side chain of Rizatriptan, resulting in a permanently positively charged quaternary ammonium cation, with chloride as the counter-ion.
| Property | Rizatriptan (Free Base) | Rizatriptan N,N,N-Trimethylethanammonium Cation |
| IUPAC Name | N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine[1] | trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium[7] |
| Molecular Formula | C₁₅H₁₉N₅[1] | C₁₆H₂₂N₅⁺ |
| Molecular Weight | 269.35 g·mol⁻¹[1] | 284.188 g·mol⁻¹ (Cation)[7] |
| Key Structural Feature | Tertiary Amine | Quaternary Ammonium Salt |
The structural relationship is visualized in the diagram below.
Caption: Structural relationship between Rizatriptan and its quaternary ammonium impurity.
Genesis of the Impurity: Potential Formation Pathways
The presence of this compound in a drug substance can typically be attributed to two primary sources: as a by-product of the synthetic process or as a degradation product.
Process-Related Impurity
The synthesis of Rizatriptan involves multiple steps, some of which may present an opportunity for over-methylation of the dimethylamino group.[8][9] For instance, certain synthetic routes may employ methylating agents. If reaction conditions (e.g., stoichiometry, temperature, reaction time) are not strictly controlled, the tertiary amine of the Rizatriptan molecule, being nucleophilic, can react with a methyl source to form the quaternary ammonium salt.
The diagram below outlines a generalized workflow for impurity formation analysis during synthesis.
Caption: Logical workflow for assessing the risk of process-related impurity formation.
Degradation Product
While less common for this specific transformation, the formation of a quaternary ammonium salt as a degradation product cannot be entirely ruled out. This would require the presence of a methyl-donating species within the drug product formulation or from an external source during storage. Forced degradation studies, which expose the API to harsh conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation pathways.[10][11] While studies on Rizatriptan have shown significant degradation in acidic conditions, the primary degradant identified was 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine, resulting from the cleavage of the triazole methyl group, not N-methylation.[10][12]
Analytical Characterization and Quantification
Robust analytical methods are essential for the detection, identification, and quantification of impurities. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of this process.[13]
Chromatographic Separation
A stability-indicating HPLC method must be capable of separating the main Rizatriptan peak from all known impurities and degradation products.[14]
Exemplary HPLC Protocol for Rizatriptan Impurity Profiling:
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for its versatility and resolving power in reversed-phase chromatography.[10][12] Phenyl columns are also specified in some pharmacopeial methods.[15]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example, a gradient or isocratic elution using a phosphate buffer and methanol or acetonitrile is effective.[10][16] The pH of the buffer is a critical parameter for achieving optimal separation.
-
Instrument Parameters:
-
Flow Rate: Typically set around 1.0 mL/min.[10]
-
Detection Wavelength: UV detection is commonly performed at 225 nm or 280 nm, where Rizatriptan and its related compounds exhibit significant absorbance.[10][15]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.[15]
-
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, often the mobile phase itself, to a known concentration.
-
Analysis: The prepared standard and sample solutions are injected into the HPLC system. The retention time of the N,N,N-Trimethylethanammonium impurity will be distinct from that of Rizatriptan, often eluting earlier due to its increased polarity.
Spectroscopic Identification
While HPLC provides quantitative data, confirmation of the impurity's identity requires spectroscopic techniques.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose. It provides the molecular weight of the impurity, which is a critical piece of evidence. For Rizatriptan N,N,N-Trimethylethanammonium, the expected m/z (mass-to-charge ratio) for the cation would be approximately 284.19. Tandem MS (MS/MS) can further be used to fragment the ion and compare its fragmentation pattern with the parent drug to confirm the structure.[10][13]
-
Nuclear Magnetic Resonance (NMR): For definitive structural elucidation, especially for novel impurities, isolation via preparative HPLC followed by NMR analysis is the gold standard.[13] ¹H NMR and ¹³C NMR spectra would provide unambiguous evidence of the additional methyl group and the quaternary ammonium center.
Control and Mitigation Strategies
The control of this compound relies on a comprehensive approach encompassing process chemistry, formulation science, and adherence to regulatory standards.
Synthesis and Process Optimization
-
Reagent Control: Avoid or carefully control the stoichiometry of any methylating agents used in the synthesis.
-
Reaction Condition Monitoring: Optimize temperature, pressure, and reaction times to favor the desired product formation and minimize side reactions.
-
Purification: Develop effective crystallization or chromatographic purification steps to remove the impurity from the final API. An improved process for preparing Rizatriptan benzoate notes that using acetone for salt formation and recrystallization is effective at eliminating oligomeric impurities.[17]
Formulation and Storage
-
Excipient Compatibility: Conduct thorough compatibility studies to ensure that no excipients in the formulation can act as methyl donors or catalyze the impurity's formation.
-
Packaging and Storage Conditions: Store the final drug product in well-sealed containers under recommended temperature and humidity conditions to prevent any potential degradation.
Regulatory Specifications
Based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH), strict limits must be established for impurities in the final drug substance. The qualification of an impurity involves assessing its biological safety. Any impurity present above the identification threshold must be structurally characterized, and if present above the qualification threshold, its safety must be established through toxicological studies or literature data.
Conclusion
This compound represents a critical quality attribute in the manufacturing of Rizatriptan. As a quaternary ammonium salt, its potential origins as a process-related or degradant impurity necessitate rigorous control. A thorough understanding of its chemical properties, combined with the application of high-resolution analytical techniques like HPLC and LC-MS, is fundamental to its management. By implementing strategic process controls, robust formulation design, and science-based specifications, pharmaceutical manufacturers can ensure that the levels of this and other impurities are maintained well below the established safety thresholds, thereby guaranteeing the consistent quality and safety of the Rizatriptan drug product for patients.
References
- SynThink Research Chemicals. (n.d.). Rizatriptan EP Impurities & USP Related Compounds.
- Jain, P. S., Chaudhari, H. P., Patil, G. B., & Surana, S. J. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research, 1(5), 1456-1462.
- Veeprho. (n.d.). Rizatriptan Impurities and Related Compound.
- Pharmaffiliates. (n.d.). Rizatriptan-impurities.
- Jain, P. S., Chaudhari, H. P., Patil, G. B., & Surana, S. J. (2017).
- Biomedical Journal of Scientific & Technical Research. (2017).
- SynZeal. (n.d.). Rizatriptan Impurities.
- ResearchGate. (2025). Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product | Request PDF.
- Indian Academy of Sciences. (n.d.).
- ResearchGate. (n.d.). HPLC chromatogram of mixture of rizatriptan, degradation product and....
- Nageswara Rao, R., & Narasa Raju, A. (2009). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 119-126.
- Merck Millipore. (n.d.). USP method - Rizatriptan using Purospher STAR columns.
- Guidechem. (2023). How to synthesize Rizatriptan - FAQ.
- Awari, V. P., et al. (2014). HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. Journal of Pharmaceutical Science and Research, 6(1), 24-26.
- Wikipedia. (2023). Rizatriptan.
- LGC Standards. (n.d.). Buy Online CAS Number 1030849-63-8 - TRC - this compound.
- Quick Company. (n.d.). An Improved Process For The Preparation Of Rizatriptan.
- Scribd. (n.d.). Synthesis Route for Rizatriptan.
- Google Patents. (n.d.). CA2688463A1 - Process for the preparation of rizatriptan.
- DrugFuture. (n.d.). Rizatriptan.
- Sultana, N., Arayne, M. S., & Naveed, S. (2000). Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 168-172.
- U.S. Food and Drug Administration. (n.d.). maxalt - accessdata.fda.gov.
- Pharmaffiliates. (n.d.). CAS 1030849-63-8 | this compound.
- Exposome-Explorer - IARC. (n.d.). Rizatriptan (T3D2940).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). rizatriptan.
- Journal of Pharmaceutical Negative Results. (n.d.). Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets.
- Cayman Chemical. (n.d.). Rizatriptan (benzoate salt) (CAS 145202-66-0).
- Drugs.com. (n.d.). Rizatriptan Orally Disintegrating Tablets: Package Insert / Prescribing Info.
- Mayo Clinic. (2026). Rizatriptan (oral route) - Side effects & dosage.
- WebMD. (2024). Rizatriptan (Maxalt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
Sources
- 1. Rizatriptan - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. rizatriptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Rizatriptan (Maxalt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Page loading... [wap.guidechem.com]
- 10. biomedres.us [biomedres.us]
- 11. Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product [ideas.repec.org]
- 12. biomedres.us [biomedres.us]
- 13. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 17. An Improved Process For The Preparation Of Rizatriptan [quickcompany.in]
Whitepaper: The Discovery, Synthesis, and Analytical Significance of Rizatriptan N,N,N-Trimethylethanammonium Chloride
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Rizatriptan is a cornerstone in the acute treatment of migraine, valued for its selective agonist activity at serotonin 5-HT1B/1D receptors. The manufacturing and stability of such a crucial therapeutic agent demand rigorous quality control, with a focus on identifying and controlling any related substances or impurities. This guide provides a comprehensive technical overview of a specific related compound: Rizatriptan N,N,N-Trimethylethanammonium Chloride (CAS: 1030849-63-8). While not a therapeutic agent itself, this quaternary ammonium salt is a critical reference standard for the analytical chemists tasked with ensuring the purity and safety of Rizatriptan. We will explore its structural relationship to the parent drug, detail a robust methodology for its chemical synthesis and characterization, and discuss its significance in the context of pharmaceutical quality control and regulatory compliance.
Introduction: The Triptans and the Imperative of Purity
The development of triptans in the 1990s revolutionized migraine therapy.[1][2] These drugs, which are selective agonists for the 5-HT1B and 5-HT1D receptors, are designed to counteract the cranial vasodilation associated with migraine attacks.[2][3] Rizatriptan, developed by Merck & Co., stands out for its rapid onset of action and is available in multiple formulations.[1][4]
The journey of a drug from synthesis to patient is governed by stringent regulatory standards. A critical aspect of this is the identification and control of impurities and related substances.[5] These compounds can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[5] Even structurally similar molecules can have vastly different pharmacological or toxicological profiles. Therefore, the "discovery" of an impurity is a key event in pharmaceutical development, necessitating its synthesis, characterization, and use as a reference standard in quality control assays. This compound is one such compound, identified as a potential process-related impurity or degradant of Rizatriptan.[4][6][7][8]
Structural Context and Physicochemical Implications
The defining structural difference between Rizatriptan and the N,N,N-Trimethylethanammonium derivative is the quaternization of the terminal nitrogen atom on the ethylamino side chain. This transformation from a tertiary amine to a quaternary ammonium salt induces significant changes in the molecule's physicochemical properties.
Figure 1: Chemical structures of Rizatriptan and its quaternary ammonium derivative.
Rizatriptan's tertiary amine (pKa ~9-10) is largely protonated at physiological pH but exists in equilibrium with its free base form. This equilibrium is crucial for its ability to cross the blood-brain barrier (BBB) and reach its target receptors. In contrast, this compound possesses a permanent positive charge. This charge dramatically increases its polarity and hydrophilicity, rendering it virtually incapable of passive diffusion across the BBB. Consequently, this compound is expected to be devoid of the central antimigraine activity of the parent drug.
Synthesis and Purification Workflow
The "discovery" of this compound in a laboratory setting is intrinsically linked to its synthesis to produce a pure analytical standard. The most direct and logical synthetic route is the quaternization of Rizatriptan's tertiary amine via nucleophilic substitution (SN2 reaction) using a methylating agent.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize and purify this compound from Rizatriptan free base for use as an analytical reference standard.
Materials:
-
Rizatriptan (free base)
-
Iodomethane (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
Acetonitrile (CH₃CN), HPLC grade
-
Diethyl ether, anhydrous
-
Ion-exchange resin (Chloride form, e.g., Dowex 1x8)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon), dissolve Rizatriptan free base (1.0 eq) in anhydrous acetonitrile.
-
Methylation: Cool the solution in an ice bath (0 °C). Add iodomethane (1.5 eq) dropwise with stirring. Causality Note: Using a slight excess of the methylating agent ensures complete conversion of the starting material. Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the Rizatriptan spot is no longer visible.
-
Precipitation and Isolation: Upon reaction completion, add anhydrous diethyl ether to the reaction mixture to precipitate the crude product (Rizatriptan N,N,N-Trimethylethanammonium Iodide). Causality Note: The quaternary ammonium salt is highly polar and insoluble in non-polar solvents like diethyl ether, allowing for efficient precipitation.
-
Filtration: Collect the precipitate by vacuum filtration and wash with additional diethyl ether to remove unreacted iodomethane and other non-polar impurities.
-
Anion Exchange: To obtain the chloride salt, dissolve the iodide salt in deionized water and pass the solution through a column packed with a chloride-form ion-exchange resin.
-
Lyophilization: Collect the eluent containing the chloride salt and lyophilize (freeze-dry) to obtain the final product, this compound, as a white to off-white solid.
Sources
- 1. Discovery and development of triptans - Wikipedia [en.wikipedia.org]
- 2. Triptan - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and pharmacodynamics of the triptan antimigraine agents: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. GSRS [precision.fda.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. GSRS [precision.fda.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Reference Standard: Rizatriptan N,N,N-Trimethylethanammonium Chloride
<
Abstract
This technical guide provides a comprehensive framework for the use of the Rizatriptan N,N,N-Trimethylethanammonium Chloride analytical reference standard. Tailored for researchers, quality control analysts, and professionals in drug development, this document outlines the critical role of this reference material in the purity analysis of Rizatriptan, a widely used anti-migraine agent[1]. We present a detailed, scientifically grounded High-Performance Liquid Chromatography (HPLC) protocol, underpinned by insights into the causality of experimental choices and principles of method validation as stipulated by the International Council for Harmonisation (ICH)[2][3][4][5][6]. This guide is structured to ensure technical accuracy and practical utility, fostering trustworthy and reproducible analytical outcomes.
Introduction: The Imperative of Impurity Profiling in Rizatriptan
Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist effective in the acute treatment of migraine headaches[1][7]. The manufacturing process of any active pharmaceutical ingredient (API) can potentially generate process-related impurities and degradation products that may impact the safety and efficacy of the final drug product[8][9][10][11]. Regulatory bodies worldwide mandate stringent control over these impurities.
This compound is a potential process-related impurity of Rizatriptan[12][13]. As a quaternary ammonium salt, its polarity and chemical properties differ significantly from the parent drug, necessitating a dedicated analytical approach for its separation and quantification. The availability of a highly characterized analytical reference standard is fundamental for method development, validation, and routine quality control to ensure that this impurity is maintained below acceptable limits.
Physicochemical Characteristics of the Reference Standard
A thorough understanding of the analyte's properties is crucial for analytical method development.
| Property | Value | Source |
| Chemical Name | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)-N,N,N-trimethylethan-1-aminium chloride | [13] |
| CAS Number | 1030849-63-8 | [12][14][15] |
| Molecular Formula | C₁₆H₂₂ClN₅ | [12][14] |
| Molecular Weight | 319.83 g/mol | [12][14] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Expected to be soluble in polar solvents like water and methanol due to its ionic nature. |
Storage and Handling:
-
Store the reference standard under controlled conditions, typically at 2-8°C, protected from light and moisture to ensure its stability.
-
Use calibrated analytical balances for accurate weighing and prepare solutions fresh daily.
Analytical Strategy: Reversed-Phase HPLC with Ion-Pairing
The primary challenge in separating this compound from Rizatriptan lies in their differing polarities. The quaternary ammonium cation is highly polar and exhibits minimal retention on a traditional reversed-phase (e.g., C18) column under typical conditions. To overcome this, an ion-pairing chromatographic approach is employed.
Mechanism of Ion-Pairing Chromatography: An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. This reagent contains a hydrophobic tail and an ionic head. It dynamically coats the non-polar stationary phase, creating a charged surface that can interact with and retain the oppositely charged analyte, in this case, the positively charged Rizatriptan N,N,N-Trimethylethanammonium cation. This allows for its separation from the less polar Rizatriptan and other impurities.
Sources
- 1. Rizatriptan - Wikipedia [en.wikipedia.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. veeprho.com [veeprho.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Rizatriptan N-Methyl Adduct | CAS No- 1030849-63-8 | Rizatriptan Trimethylammonium Chloride [chemicea.com]
- 14. scbt.com [scbt.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
A Robust HILIC-UV Method for the Quantification of Rizatriptan N,N,N-Trimethylethanammonium Chloride
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Rizatriptan N,N,N-Trimethylethanammonium Chloride, a polar, permanently cationic analogue and potential impurity of Rizatriptan. Standard reversed-phase (RP) methods, while effective for Rizatriptan, fail to provide adequate retention for this quaternary ammonium compound. To overcome this challenge, we employ Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a high-organic mobile phase to effectively retain and separate highly polar analytes. This document provides a comprehensive protocol, from mobile phase preparation to system suitability and quantification, designed for researchers, quality control analysts, and drug development scientists. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer.
The Analytical Challenge: Quantifying a Polar Quaternary Cation
Rizatriptan is a selective 5-HT1B/1D receptor agonist widely used in the treatment of migraine headaches.[1] Its synthesis and degradation can potentially generate related substances, including the N,N,N-Trimethylethanammonium derivative. This compound is a quaternary ammonium salt, meaning it possesses a permanent positive charge regardless of pH.
Conventional RP-HPLC methods, typically employing non-polar C18 or C8 stationary phases, are unsuitable for such analytes. Highly polar, charged molecules exhibit minimal interaction with the hydrophobic stationary phase and are often eluted in the solvent front, resulting in poor resolution and no retention.[2] While techniques like Ion-Pair Chromatography (IPC) can be used, they often suffer from long column equilibration times and can suppress ionization in mass spectrometry.[3][4]
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative. HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, diol) and a mobile phase rich in a non-polar organic solvent, like acetonitrile.[5][6] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, enabling retention and separation.[5]
Principle of the HILIC Separation Mechanism
In HILIC mode, the retention mechanism is primarily based on the partitioning of the analyte between the bulk mobile phase (high organic content) and a stagnant, water-rich layer adsorbed onto the polar stationary phase. Secondary interactions, such as hydrogen bonding and electrostatic forces, also contribute to the separation, especially for charged analytes.[6] The elution strength of the mobile phase is increased by increasing its water content, which is the opposite of reversed-phase chromatography.
Sources
- 1. biomedres.us [biomedres.us]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
Application Note: Quantitative Analysis of Rizatriptan N,N,N-Trimethylethanammonium Chloride in Pharmaceutical Samples using a Validated LC-MS/MS Method
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Rizatriptan N,N,N-Trimethylethanammonium Chloride. This permanently charged quaternary ammonium compound, a potential impurity or metabolite of the anti-migraine drug Rizatriptan, requires a specialized analytical approach to ensure its effective separation and detection. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, all grounded in established scientific principles and regulatory standards.
Introduction: The Analytical Challenge
Rizatriptan is a selective 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine headaches.[1][2] Its synthesis and metabolism can potentially lead to the formation of various related substances, including quaternary ammonium compounds.[3][4] this compound (CAS 1030849-63-8) is one such compound, characterized by a permanently positively charged quaternary amine.[5][6][7] The analysis of such polar, permanently charged species by conventional reversed-phase liquid chromatography can be challenging due to poor retention.
This guide provides a comprehensive methodology that addresses these challenges, ensuring reliable quantification. The method's validation is aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[8]
Experimental Workflow Overview
The analytical workflow is designed for efficiency and accuracy, from sample receipt to final data reporting.
Caption: High-level overview of the analytical workflow.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Internal Standard (IS): Rizatriptan-d6 (Isotopically labeled Rizatriptan)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade)
-
Water: Deionized water, 18.2 MΩ·cm
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Instrumentation and Chromatographic Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
LC System Parameters
| Parameter | Condition |
| Column | Mixed-mode or HILIC column suitable for polar compound retention (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 5.1 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometer Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Analyte |
| Rizatriptan N,N,N-Trimethylethanammonium | |
| Rizatriptan-d6 (IS) |
Note: Collision energies and other MS parameters should be optimized for the specific instrument used.
Standard and Sample Preparation Protocol
Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
Internal Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 10 mg of Rizatriptan-d6.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
Working Standard and Calibration Curve Preparation
-
Prepare a series of working standard solutions by serially diluting the stock solution to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 100 ng/mL.
Sample Preparation
-
Accurately weigh a sufficient amount of the test sample (e.g., drug substance or formulation).
-
Dissolve in a known volume of sample diluent to achieve a theoretical concentration within the calibration range.
-
Spike with the internal standard to a final concentration of 100 ng/mL.
-
Vortex for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[9]
Validation Summary
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte and IS. | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 1 - 1000 ng/mL | Established |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 102.3% |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | Intra-day: < 5%, Inter-day: < 7% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.3 ng/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |
Data Analysis and Quantification
The quantification of this compound is based on the ratio of the peak area of the analyte to that of the internal standard.
Caption: Data analysis and quantification workflow.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantitative analysis of this compound. The use of a mixed-mode or HILIC column effectively addresses the challenge of retaining this polar, permanently charged analyte. The method has been validated in accordance with ICH guidelines, demonstrating its suitability for use in quality control and research environments within the pharmaceutical industry.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Awari, V. P., Meyyanathan, S. N., Karthik, Y., & Jawahar, N. (n.d.). HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. [Link]
-
Drugs.com. (2023). Rizatriptan Monograph for Professionals. [Link]
-
RxList. (2022). Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Chen, X., et al. (2006). Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study. Journal of Chromatography B, 844(2), 268-277. [Link]
-
Zheng, S., et al. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(18), 7549-7555. [Link]
-
Vyas, K. P., et al. (2000). Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans. Drug Metabolism and Disposition, 28(1), 89-96. [Link]
Sources
- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 2. drugs.com [drugs.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemicea.com [chemicea.com]
- 5. scbt.com [scbt.com]
- 6. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols for the Quality Control of Rizatriptan N,N,N-Trimethylethanammonium Chloride
Document ID: AN-QC-2026-01-RZTQ
Version: 1.0
Abstract
This document provides a comprehensive technical guide for the identification and quantification of Rizatriptan N,N,N-Trimethylethanammonium Chloride, a potential process-related impurity in the synthesis of Rizatriptan. As a quaternary ammonium salt, this impurity presents unique analytical challenges. These application notes detail the rationale for its control, its likely synthetic origin, and provide a robust, step-by-step protocol for its analysis using Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), designed to meet stringent regulatory requirements as outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative for Impurity Profiling in Rizatriptan Synthesis
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist widely used in the acute treatment of migraine headaches.[1] The safety and efficacy of any Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity. Impurities that arise during the manufacturing process or upon storage can impact the product's quality and potentially pose a health risk to patients.[1][2] Regulatory bodies worldwide, guided by frameworks like the ICH Q3A(R2) guideline, mandate rigorous control over these impurities.[3]
This guide focuses on a specific potential impurity: This compound (CAS: 1030849-63-8, Molecular Formula: C₁₆H₂₂ClN₅).[4] This compound is a quaternary ammonium salt derivative of the Rizatriptan molecule. Its permanent positive charge and high polarity distinguish it from the parent API and other common impurities (e.g., N-oxides or dimers), necessitating a tailored analytical approach for its effective control.
Scientific Rationale and Causality: Origin of the Impurity
Understanding the potential origin of an impurity is fundamental to establishing a robust control strategy. This compound is not a typical degradation product but is likely a process-related impurity. The synthesis of Rizatriptan often involves a final step of N,N-dimethylation of a precursor amine.
One common synthetic route involves the reaction of a tryptamine intermediate with a methylating agent.[5] If an excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate) is used, or if reaction conditions (temperature, stoichiometry) are not strictly controlled, over-methylation of the tertiary amine of Rizatriptan can occur, leading to the formation of the quaternary ammonium salt.
The diagram below illustrates this potential synthetic pathway.
Caption: Potential pathway for the formation of the quaternary ammonium impurity.
Given its structural difference and potential for altered pharmacological or toxicological properties, controlling this impurity is critical for ensuring the consistency and safety of the final Rizatriptan drug substance.
Regulatory Framework: Defining Acceptance Criteria
The control limits for impurities are dictated by regulatory guidelines, primarily ICH Q3A(R2) for drug substances.[3] These guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug. For Rizatriptan, with a typical MDD of 10-30 mg, the following thresholds generally apply:
| Threshold Type | ICH Q3A(R2) Limit (for MDD ≤ 2g/day) | Typical Application for Rizatriptan |
| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported. |
| Identification Threshold | ≥ 0.10% or 1.0 mg/day intake, whichever is lower | Any impurity exceeding 0.10% must be structurally identified. |
| Qualification Threshold | ≥ 0.15% or 1.0 mg/day intake, whichever is lower | Impurities above 0.15% require toxicological qualification to establish safety. |
This table provides a general framework. Specific limits must be justified and approved by regulatory authorities.
Our analytical protocol is designed to achieve a Limit of Quantification (LOQ) well below the reporting threshold of 0.05%, ensuring its suitability for quality control throughout the drug development lifecycle.
Experimental Protocol: UPLC-MS Method for Quantification
The permanent positive charge of this compound makes it highly polar and challenging to retain on traditional reversed-phase columns. The following method utilizes a mixed-mode column and mass spectrometric detection for optimal retention, selectivity, and sensitivity.
Materials and Reagents
-
Reference Standard: this compound (Certified Reference Material)
-
API Sample: Rizatriptan Benzoate Drug Substance
-
Acetonitrile: UPLC-MS grade
-
Water: UPLC-MS grade (e.g., Milli-Q®)
-
Formic Acid: LC-MS grade (99%+)
-
Ammonium Formate: LC-MS grade
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrumentation | UPLC system with a single quadrupole or tandem mass spectrometer (e.g., Waters ACQUITY UPLC with QDa or Xevo TQ-S) | UPLC provides high resolution and speed. MS detection offers high selectivity and sensitivity, crucial for impurity analysis at low levels. |
| Column | Mixed-Mode C18/Cation-Exchange (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides both hydrophobic and ion-exchange retention mechanisms, ideal for retaining the polar quaternary amine while separating it from the less polar API. |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water | The buffer provides ionic strength to facilitate ion-exchange, and the acidic pH ensures the API is protonated and well-behaved chromatographically. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible retention times and good peak shape. |
| Injection Volume | 2.0 µL | Small volume minimizes potential for peak distortion. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 5 | |
| 5.0 | 40 | |
| 5.1 | 95 | |
| 6.0 | 95 | |
| 6.1 | 5 | |
| 8.0 | 5 | |
| MS Detection | Positive Electrospray Ionization (ESI+) | The quaternary amine has a permanent positive charge, making it ideal for ESI+ detection. |
| Data Acquisition | Selected Ion Recording (SIR) | For high sensitivity and specificity. |
| Analyte | m/z | |
| Rizatriptan | 270.2 | |
| Rizatriptan N,N,N-Trimethylethanammonium | 284.2 |
Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Stock Solution (S1): Accurately weigh ~5.0 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 100 µg/mL)
-
Spiking Solution (S2): Dilute the S1 stock solution to prepare a working standard at a concentration corresponding to the 0.15% level relative to the sample concentration (e.g., 1.5 µg/mL).
-
Sample Solution: Accurately weigh ~50 mg of Rizatriptan Benzoate API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 1000 µg/mL)
Analysis Workflow
The following workflow ensures a systematic and validatable analysis.
Caption: UPLC-MS analysis and validation workflow.
System Suitability Criteria
Before sample analysis, the system must meet predefined performance criteria.
-
Blank Injection: No interfering peaks at the retention time of the analyte.
-
Reference Standard Injections (n=5):
-
Peak Area %RSD: ≤ 5.0%
-
Retention Time %RSD: ≤ 2.0%
-
Calculation
The percentage of this compound in the API sample is calculated using the following formula:
% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp = Peak area of the impurity in the sample chromatogram.
-
Area_Std = Average peak area of the impurity in the standard chromatogram.
-
Conc_Std = Concentration of the impurity standard (µg/mL).
-
Conc_Sample = Concentration of the Rizatriptan sample (µg/mL).
Method Validation Protocol: A Self-Validating System
The described analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.
-
Specificity: Demonstrated by the absence of interference from the diluent, placebo (for drug product), and the API at the retention time of the impurity. A spiked sample should show a clear, resolved peak for the impurity.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. The LOQ must be at or below the reporting threshold (0.05%).
-
Linearity: Assessed over a range from the LOQ to 120-150% of the proposed specification limit (e.g., 0.15%). A minimum of five concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Performed by analyzing a sample of known concentration (spiked API) at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Recovery should be within 90.0% to 110.0%.
-
Precision:
-
Repeatability (Intra-assay): Analysis of six replicate samples at 100% of the specification limit. The %RSD should be ≤ 10.0%.
-
Intermediate Precision (Inter-assay): The repeatability assay is performed by a different analyst on a different day with a different instrument. Results are compared to assess variability.
-
-
Robustness: Minor, deliberate changes are made to method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±10%) to assess the method's reliability during normal use.
Conclusion
The control of impurities such as this compound is a non-negotiable aspect of pharmaceutical quality control.[6] The UPLC-MS method detailed in these application notes provides a specific, sensitive, and robust protocol for the quantification of this challenging quaternary ammonium impurity. By understanding its potential synthetic origin and implementing a rigorously validated analytical method, researchers and drug development professionals can ensure the purity, safety, and regulatory compliance of Rizatriptan API.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Rizatriptan-impurities. Retrieved from [Link]
-
ResearchGate. (2017, February 1). Rapid separation and determination of rizatriptan N-oxide impurity in rizatriptan benzoate in a bulk drug substance by reverse phase liquid chromatography. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). Rizatriptan Impurity-C. Retrieved from [Link]
-
Scribd. (n.d.). ICH Guidelines for Drug Impurities. Retrieved from [Link]
-
Merck Millipore. (n.d.). USP method - Rizatriptan using Purospher STAR columns. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
SynZeal. (n.d.). Rizatriptan Impurities. Retrieved from [Link]
-
Semantic Scholar. (2017, February 1). RAPID SEPARATION AND DETERMINATION OF RIZATRIPTAN N-OXIDE IMPURITY IN RIZATRIPTAN BENZOATE IN A BULK DRUG SUBSTANCE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS/MS Analysis of Quaternary Ammonium Drugs and Herbicides in Whole Blood. Retrieved from [Link]
-
J. Pharm. Sci. & Res. (2014). HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS 1030849-63-8 | this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Method Development and Validation of Rizatriptan Benzoate Tablets by RP-LC. Retrieved from [Link]
-
Oregon State University. (1986, July 8). Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds. Retrieved from [Link]
-
Chromatography Forum. (2004, October 31). HPLC of quaternary ammonium compunds. Retrieved from [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RIZATRIPTAN BENZOATE TABLETS BY RP-LC. Retrieved from [Link]
-
Semantic Scholar. (1997, April 1). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Retrieved from [Link]
- Google Patents. (n.d.). CN115417859B - A kind of synthesis method of rizatriptan benzoate.
- Google Patents. (n.d.). WO2006053116A2 - Rizatriptan process.
-
Journal of Pharmaceutical Negative Results. (n.d.). Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of rizatriptan benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Rizatriptan benzoate / Maxalt®. Retrieved from [Link]
- Google Patents. (n.d.). CA2688463A1 - Process for the preparation of rizatriptan.
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. caymanchem.com [caymanchem.com]
- 5. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Application Note & Protocol: Synthesis of Rizatriptan N,N,N-Trimethylethanammonium Chloride for Research Applications
Abstract & Introduction
Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist widely used in the acute treatment of migraine headaches.[1][2] Structurally, it is a tryptamine derivative featuring a tertiary amine (N,N-dimethyl) group in its side chain.[3] For research and development purposes, including its use as an analytical standard for impurity profiling, a reference marker in metabolic studies, or for exploring novel therapeutic applications, the synthesis of its derivatives is of significant interest.
This document provides a detailed protocol for the synthesis of Rizatriptan N,N,N-Trimethylethanammonium Chloride, a quaternary ammonium salt derivative of Rizatriptan. The synthesis is achieved via the N-alkylation of the tertiary amine of Rizatriptan, a classic transformation known as the Menshutkin reaction.[4] This protocol outlines a robust and reproducible method, beginning with the preparation of Rizatriptan free base, followed by its quaternization using methyl iodide, and concluding with an anion exchange to yield the final chloride salt. This guide is intended for researchers in medicinal chemistry, drug metabolism, and analytical development.
Synthetic Strategy & Reaction Mechanism
The core of this synthesis is the nucleophilic substitution reaction between the tertiary amine of Rizatriptan and an alkyl halide.[4][5][6] The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (CH₃I). This reaction proceeds via a typical Sₙ2 mechanism.
Key Rationale:
-
Choice of Substrate: Rizatriptan free base is used as the starting material. Commercially available Rizatriptan is often in a salt form (e.g., benzoate), which must be converted to the free base to ensure the nucleophilicity of the tertiary amine.[3][7]
-
Choice of Alkylating Agent: Methyl iodide is selected as the methylating agent due to its high reactivity, as iodide is an excellent leaving group. This facilitates the reaction under mild conditions.
-
Solvent Selection: A polar aprotic solvent such as acetonitrile is chosen to dissolve the reactants and stabilize the charged transition state of the Sₙ2 reaction without interfering with the nucleophile.
-
Final Product Formation: The initial product is the iodide salt. As the target compound is the chloride salt, a subsequent anion exchange step is required.
The overall reaction pathway is illustrated below.
Caption: Synthetic scheme for this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Rizatriptan Benzoate | ≥98% Purity | Standard Vendor | |
| Methyl Iodide (CH₃I) | ≥99%, Stabilized | Standard Vendor | Store protected from light |
| Sodium Hydroxide (NaOH) | ACS Grade | Standard Vendor | |
| Dichloromethane (DCM) | ACS Grade | Standard Vendor | |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Standard Vendor | |
| Diethyl Ether (Et₂O) | Anhydrous | Standard Vendor | |
| Methanol (MeOH) | ACS Grade | Standard Vendor | |
| Deionized Water | Type I | In-house | |
| Anion-Exchange Resin (Cl⁻) | 50-100 mesh | Standard Vendor | e.g., Amberlite® IRA-400(Cl) |
| Anhydrous Magnesium Sulfate | ACS Grade | Standard Vendor |
Protocol 1: Preparation of Rizatriptan Free Base
Causality Note: The tertiary amine in Rizatriptan benzoate is protonated and thus non-nucleophilic. A basic workup is required to generate the free base, which is essential for the subsequent N-alkylation reaction.
-
Dissolve Rizatriptan benzoate (1.0 eq) in a mixture of deionized water and dichloromethane (DCM) (1:1 v/v) in a separatory funnel.
-
Slowly add 1M sodium hydroxide (NaOH) solution dropwise while shaking until the pH of the aqueous layer is ~10-11.
-
Separate the organic (DCM) layer. Extract the aqueous layer two more times with fresh portions of DCM.
-
Combine all organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Rizatriptan free base as an oil or solid.
-
Confirm the identity of the free base via TLC or ¹H NMR before proceeding.
Protocol 2: Synthesis of Rizatriptan N,N,N-Trimethylethanammonium Iodide
Safety Note: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the prepared Rizatriptan free base (1.0 eq) in anhydrous acetonitrile.
-
Add methyl iodide (1.5 eq) to the solution dropwise at room temperature.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The product, being a salt, may precipitate out of the solution over time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once the reaction is complete, add anhydrous diethyl ether to the flask to precipitate the product completely.
-
Collect the resulting white solid by vacuum filtration, washing the solid with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the crude Rizatriptan N,N,N-Trimethylethanammonium Iodide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Protocol 3: Anion Exchange to Chloride Salt
Causality Note: Anion-exchange chromatography is a standard method for replacing one counter-ion with another. The resin is pre-loaded with the desired chloride anion, which is exchanged for the iodide of the synthesized salt.
-
Prepare a chromatography column with a slurry of the chloride-form anion-exchange resin in deionized water.
-
Dissolve the purified iodide salt in a minimal amount of a water/methanol mixture.
-
Load the solution onto the prepared column.
-
Elute the column with the same water/methanol solvent system.
-
Collect the fractions and monitor for the presence of the product (e.g., by UV-Vis spectroscopy or TLC).
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
-
Lyophilize the resulting solid from water to obtain the final this compound as a white, hygroscopic solid.
Workflow and Characterization
The overall experimental process and subsequent analytical validation are crucial for ensuring the successful synthesis of the target compound.
Caption: Experimental workflow from synthesis to final analytical validation.
Expected Characterization Results
-
¹H NMR: Appearance of a new singlet at approximately 3.1-3.3 ppm corresponding to the nine equivalent protons of the N⁺(CH₃)₃ group. A downfield shift of the protons on the ethyl chain adjacent to the nitrogen is also expected.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the cationic portion of the molecule, [M]⁺, with an m/z value of 284.18.
-
FT-IR: Changes in the C-N stretching vibrations and fingerprint region compared to the starting material.
Quantitative Data Summary
The following table provides an example calculation for a laboratory-scale synthesis.
| Parameter | Value | Moles (mmol) | Molar Eq. | Notes |
| Rizatriptan Benzoate | 391.48 g/mol | - | - | Starting material |
| Rizatriptan Free Base | 1.00 g | 3.71 | 1.0 | Calculated from benzoate |
| Methyl Iodide | 0.79 g (0.35 mL) | 5.57 | 1.5 | Density: 2.28 g/mL |
| Acetonitrile (Solvent) | 20 mL | - | - | Anhydrous |
| Reaction Time | 18 hours | - | - | Monitor by TLC |
| Reaction Temperature | 25 °C (Room Temp.) | - | - | |
| Theoretical Yield (Iodide Salt) | 1.57 g | 3.71 | - | MW: 425.30 g/mol |
| Typical Yield | 85-95% | - | - | Yield of the isolated iodide salt |
References
-
Patil, S., et al. (2020). A novel and convenient approach toward the synthesis of Rizatriptan. Journal of Chemical Sciences, 132(1), 6. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Rizatriptan: A Comprehensive Overview. inno-pharmchem.com. [Link]
-
Wikipedia. (2023). Amine alkylation. en.wikipedia.org. [Link]
-
Reddy, K. S., et al. (2008). Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate. Synthetic Communications, 35(15), 2025-2034. [Link]
-
Organic Chemistry Portal. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Yadav, J. S., et al. (2005). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 7(10), 739-741. [Link]
- Apotex Pharmachem Inc. (2008). Process for the preparation of rizatriptan.
-
LibreTexts Chemistry. (2021). 20.05.1: Alkylation of Amines by Alkyl Halides. chem.libretexts.org. [Link]
-
IP.com. (2008). An Improved Process For The Preparation Of Rizatriptan. ip.com. [Link]
-
He, Y., et al. (2014). A novel and convenient route for the construction of 5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indoles and its application to the synthesis of Rizatriptan. Tetrahedron Letters, 55(27), 3938-3941. [Link]
-
Scribd. (n.d.). Rizatriptan Synthesis. Scribd. [Link]
- Ciba Geigy AG. (2005). Synthesis methods and intermediates for the manufacture of rizatriptan.
-
Taylor & Francis Online. (2021). Quaternary ammonium salts – Knowledge and References. tandfonline.com. [Link]
-
Papp, L. A. (2019). Chemical and pharmacological characterization of triptans. Orvostudományi Értesítő, 92(1), 1-8. [Link]
-
ResearchGate. (2020). Review of Analytical Methods for Identification and Determination of Triptans. researchgate.net. [Link]
-
Grinholc, M., et al. (2022). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. Scientific Reports, 12(1), 21769. [Link]
-
Loder, E. (2006). The triptan formulations: how to match patients and products. CNS Drugs, 20(2), 93-108. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. The triptan formulations : how to match patients and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amination [fishersci.co.uk]
- 7. tandfonline.com [tandfonline.com]
Application Note & Protocol: Stability Testing of Rizatriptan N,N,N-Trimethylethanammonium Chloride
Abstract
This document provides a comprehensive guide to establishing a robust stability testing program for Rizatriptan N,N,N-Trimethylethanammonium Chloride, a quaternary ammonium salt and a potential impurity or metabolite of Rizatriptan. The protocols detailed herein are grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q1A(R2) guideline on stability testing.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical justification and practical, step-by-step methodologies for forced degradation studies and a formal stability program.
Introduction: The Rationale for Stability Testing
The intrinsic stability of an active pharmaceutical ingredient (API) or a related substance is a critical quality attribute that dictates its safety, efficacy, and shelf-life. Stability testing provides the necessary evidence to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] For this compound (Molecular Formula: C₁₆H₂₂N₅•Cl, Molecular Weight: 319.83), understanding its degradation profile is crucial, especially if it is identified as a significant impurity or a new chemical entity.[4]
This application note will detail a two-pronged approach:
-
Forced Degradation (Stress Testing): To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This is a foundational step for developing and validating a stability-indicating analytical method.[5]
-
Formal Stability Study: To propose a re-test period or shelf life and recommend storage conditions based on data from studies under various controlled conditions.[6]
Foundational Requirements: The Stability-Indicating Method (SIM)
Before commencing any stability study, a validated stability-indicating analytical method is paramount. This method must be able to accurately quantify the decrease in the concentration of this compound and separate it from any potential degradation products, process impurities, or other components in the sample matrix.
Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice. For characterization of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is essential.
Protocol 2.1: HPLC Method Development (Example)
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to resolve the parent compound from potential degradants. For instance, a gradient of 0.01 M Phosphate Buffer (pH adjusted to 5.0) and Methanol.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm, based on studies of the parent compound, Rizatriptan Benzoate.[7][8]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 10 µL.
Method Validation: The chosen analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies: Unveiling Intrinsic Stability
Forced degradation studies expose the compound to stress conditions exceeding those of accelerated stability testing. The goal is to generate degradation products to a level of 5-20% to investigate the degradation pathways. Studies on related triptan compounds, such as Rizatriptan Benzoate and Naratriptan, have shown susceptibility to acidic and alkaline hydrolysis.[7][9][10]
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocols
For each condition, a control sample (unstressed) should be analyzed alongside the stressed samples.
Protocol 3.2.1: Acid Hydrolysis
-
Dissolve a known concentration of this compound in 0.1N Hydrochloric Acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1N Sodium Hydroxide.
-
Dilute with the mobile phase to the target concentration and analyze by HPLC.
Protocol 3.2.2: Alkaline Hydrolysis
-
Dissolve the compound in 0.1N Sodium Hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at time points as in the acid study.
-
Neutralize with an equivalent amount of 0.1N Hydrochloric Acid.
-
Dilute and analyze by HPLC.
Protocol 3.2.3: Oxidative Degradation
-
Dissolve the compound in a solution of 3% Hydrogen Peroxide.
-
Store at room temperature, protected from light.
-
Withdraw aliquots at appropriate time points.
-
Dilute and analyze by HPLC.
Protocol 3.2.4: Thermal Degradation
-
Place the solid compound in a controlled temperature oven at 80°C.
-
Sample at various time points (e.g., 1, 3, 7 days).
-
Dissolve the sample in a suitable solvent, dilute, and analyze by HPLC.
Protocol 3.2.5: Photostability
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after exposure.
Data Interpretation
The primary goal is to achieve sufficient degradation to identify and characterize the degradation products. The chromatograms from the stressed samples are compared to the control to assess for new peaks (degradants) and a decrease in the main peak area.
| Stress Condition | Expected Outcome | Rationale |
| Acid Hydrolysis | High potential for degradation. Studies on Rizatriptan Benzoate show extensive degradation in acidic medium.[7][8][10] | The indole ring and triazole moiety are susceptible to acid-catalyzed reactions. |
| Alkaline Hydrolysis | Moderate potential for degradation. Mild degradation was observed for the benzoate salt.[7][8] | The N,N,N-trimethyl ethanammonium group is stable, but other parts of the molecule may be base-labile. |
| Oxidation | Moderate potential for degradation. The indole nucleus is susceptible to oxidation. | To simulate potential oxidation during storage or formulation with excipients. |
| Thermal | Low to moderate potential for degradation, especially for the solid state. | To assess the impact of high temperatures during transport or storage. |
| Photolytic | Potential for degradation. Aromatic and heterocyclic systems can be photosensitive. | To determine if the substance requires protection from light. |
Formal Stability Testing Program
Based on ICH guidelines, a formal stability study involves storing the substance in controlled environmental chambers and testing it at specified intervals.[5][6]
Study Design
Caption: Design of a Formal Stability Study Program.
Protocol for Formal Stability Study
-
Materials: Procure at least three primary batches of this compound.
-
Packaging: Use a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[5]
-
Storage Conditions and Time Points:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |
-
Tests to be Performed: At each time point, the following tests should be conducted:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of this compound using the validated stability-indicating HPLC method.
-
Degradation Products: Quantification of any known and unknown impurities/degradants.
-
Water Content: (e.g., by Karl Fischer titration) if the substance is hygroscopic.
-
-
Data Evaluation: Analyze the data for trends. A significant change is typically defined as a 5% change in assay from the initial value or any degradation product exceeding its specification limit. If a significant change occurs during the 6-month accelerated study, the intermediate condition study should be conducted.
Conclusion and Recommendations
This application note provides a framework for establishing the stability profile of this compound. The cornerstone of this process is the development and validation of a suitable stability-indicating method. Forced degradation studies are critical for understanding potential degradation pathways and ensuring the analytical method is fit for purpose. The formal stability study, conducted according to ICH guidelines, will generate the data necessary to define appropriate storage conditions and a re-test period, ensuring the quality, safety, and efficacy of the substance over time.
References
-
ICH. (n.d.). ICH guideline for stability testing. Slideshare. Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2023, April 26). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
AMSbiopharma. (2023, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Kulkarni, V., & Sonawane, K. (2018). Forced degradation studies on Naratriptan HCL by High Performance Liquid Chromatography. Sciforum. Retrieved from [Link]
- Jain, P. S., et al. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research, 1(5).
-
Jain, P. S., et al. (2017). Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product. IDEAS/RePEc. Retrieved from [Link]
-
Jain, P. S., et al. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved from [Link]
Sources
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. scbt.com [scbt.com]
- 5. Ich guideline for stability testing | PPTX [slideshare.net]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. sciforum.net [sciforum.net]
- 10. Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product [ideas.repec.org]
Application Notes and Protocols for Forced Degradation Studies of Rizatriptan and the Characterization of a Quaternary Ammonium Degradant
Abstract
This technical guide provides a comprehensive framework for conducting forced degradation studies on Rizatriptan, a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the treatment of migraine headaches.[1][2] The document outlines detailed protocols for subjecting Rizatriptan to stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[3][4][5] A significant focus is placed on the analytical methodologies required to identify and characterize the resulting degradation products. Furthermore, this guide explores the potential formation and characterization of a specific, less commonly documented degradation product, "Rizatriptan N,N,N-Trimethylethanammonium Chloride," a quaternary ammonium salt of the parent drug.[6][7] This document is intended for researchers, scientists, and drug development professionals engaged in the stability testing and impurity profiling of Rizatriptan.
Introduction: The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process, providing invaluable insights into the intrinsic stability of an active pharmaceutical ingredient (API).[8] By subjecting the API to conditions more severe than accelerated stability testing, we can elucidate its degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[8] This information is not only crucial for regulatory submissions but also informs formulation development, packaging selection, and the determination of storage conditions and shelf-life.[5]
Rizatriptan, as a tryptamine derivative, possesses functional groups susceptible to chemical modification under various stress conditions.[9] Understanding its degradation profile is paramount to ensuring the safety and efficacy of the final drug product.
Established Degradation Pathways of Rizatriptan
Literature review and experimental data have shown that Rizatriptan is susceptible to degradation under several stress conditions, with the most significant degradation observed in acidic and oxidative environments.[10][11][12][13]
Acidic and Basic Hydrolysis
Rizatriptan exhibits significant degradation in acidic media, while it is relatively more stable under basic conditions.[11][12][14] One of the primary degradation products identified under acidic stress is 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine .[12][15] This is formed through the cleavage of the triazolemethyl group from the indole ring.
Oxidative Degradation
Oxidative stress, typically induced by hydrogen peroxide, also leads to the degradation of Rizatriptan.[10][11] The indole nucleus and the tertiary amine are potential sites for oxidation.
Thermal and Photolytic Degradation
Rizatriptan has been found to be relatively stable under thermal and photolytic stress conditions in many studies.[11][13] However, it is still essential to perform these studies to confirm the stability profile of a specific drug substance and product.
The Enigmatic Degradant: this compound
While the aforementioned degradation pathways are well-documented, the formation of This compound presents a unique case. This quaternary ammonium salt is a known derivative of Rizatriptan, available as a reference standard, but its formation as a degradation product is not extensively reported in standard forced degradation studies.[6][7]
Plausible Formation Pathway: A Mechanistic Hypothesis
The formation of a quaternary ammonium salt from a tertiary amine, such as the dimethylamino group in Rizatriptan, necessitates a methylation reaction.[16] In the context of forced degradation, the source of the methyl group is not immediately obvious. A plausible, albeit hypothetical, pathway involves the interaction of Rizatriptan with a methylating agent that could be present as an impurity or formed from the degradation of excipients or solvents under stress conditions.
For instance, residual methanol from the synthesis process, when subjected to harsh acidic and thermal stress, could potentially act as a methylating agent, although this is not a common reaction. The presence of formaldehyde, a known degradation product of some excipients, could also potentially lead to methylation through a reductive amination pathway if a reducing agent is present.
The following diagram illustrates the hypothetical formation of this compound.
Caption: General workflow for forced degradation studies of Rizatriptan.
Detailed Protocols for Stress Conditions
4.3.1. Acid Hydrolysis
-
Accurately weigh and dissolve Rizatriptan Benzoate in 0.5 N HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, neutralize with an equivalent amount of 0.5 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
4.3.2. Base Hydrolysis
-
Accurately weigh and dissolve Rizatriptan Benzoate in 0.1 N NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
4.3.3. Oxidative Degradation
-
Accurately weigh and dissolve Rizatriptan Benzoate in a mixture of water and methanol (1:1) to a final concentration of 1 mg/mL.
-
Add 3% hydrogen peroxide and keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw aliquots and dilute with mobile phase for HPLC analysis.
4.3.4. Thermal Degradation
-
Place the solid Rizatriptan Benzoate powder in a thermostatically controlled oven at 60°C for 7 days.
-
At the end of the study, dissolve the sample in mobile phase to a suitable concentration for HPLC analysis.
4.3.5. Photolytic Degradation
-
Expose the solid Rizatriptan Benzoate powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [4]2. Maintain a control sample in the dark.
-
After exposure, dissolve both the exposed and control samples in mobile phase for HPLC analysis.
Analytical Methodologies
A robust, stability-indicating analytical method is essential to separate the parent drug from its degradation products.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed. [10][14][17]
| Parameter | Recommended Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of phosphate buffer (pH 3.4) and acetonitrile/methanol [10] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm or 280 nm [18] |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Characterization of Degradation Products
5.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS is a powerful tool for the identification of degradation products by providing molecular weight and fragmentation data. For the specific identification of this compound, electrospray ionization (ESI) in positive ion mode would be ideal. The expected [M]+ ion would be at m/z 284.188. [6] 5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy For unambiguous structural elucidation of novel or significant degradation products, isolation followed by NMR spectroscopy is the gold standard. For this compound, the key diagnostic signals in the ¹H NMR spectrum would be the singlet for the three additional methyl groups on the nitrogen, and the disappearance of the N-H proton of the indole ring if the quaternization occurs at the tertiary amine.
Data Presentation and Interpretation
All quantitative data from the forced degradation studies should be summarized in a clear and concise table.
| Stress Condition | Duration | % Degradation of Rizatriptan | Major Degradation Products (RT) |
| 0.5 N HCl | 24 hrs | [Insert Data] | [Insert RTs] |
| 0.1 N NaOH | 24 hrs | [Insert Data] | [Insert RTs] |
| 3% H₂O₂ | 24 hrs | [Insert Data] | [Insert RTs] |
| Thermal (60°C) | 7 days | [Insert Data] | [Insert RTs] |
| Photolytic | ICH Q1B | [Insert Data] | [Insert RTs] |
Conclusion: A Holistic Approach to Stability
This application note provides a comprehensive guide for conducting forced degradation studies on Rizatriptan, in accordance with regulatory expectations. By following these protocols, researchers can effectively identify known degradation products and be equipped to investigate the formation of less common impurities such as this compound. A thorough understanding of the degradation profile of Rizatriptan is essential for the development of a safe, effective, and stable pharmaceutical product.
References
- Babu, A. R., Rao, V. P., & Kumar, K. R. (2010). Development and validation of a specific stability indicating high performance liquid chromatographic method for rizatriptan benzoate. Journal of Pharmacy Research, 3(8), 1834-1837.
- Jain, P. S., Chaudhari, H. P., Patil, G. B., & Surana, S. J. (2017). Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research, 1(5), 1-7.
- ICH, Q1A (R2), Stability Testing of New Drug Substances and Products (2003).
- ICH, Q1B, Photostability Testing of New Drug Substances and Products (1996).
- Jain, P. S., Chaudhari, H. P., Patil, G. B., & Surana, S. J. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-Hplc Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research, 1(5).
- Pritam S Jain, Harshal P Chaudhari, Gayatri B Patil, & Sanjay J Surana. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research, 1(5), 1456–1462.
- Patil, G. B., Jain, P. S., Chaudhari, H. P., & Surana, S. J. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product. Biomedical Research, 1(5).
- Suneetha, D., & Rao, A. L. (2012). Life Cycle Management of Analytical RP-HPLC Method Development for Assay of Rizatriptan in Immediate Release Dosage Form.
- Ravisankar, P., Navaneeswari, G., & Kumar, P. S. (2013). Stability indicating method development and validation of assay method for the estimation of rizatriptan benzoate in tablet. Journal of Pharmacy Research, 6(6), 634-638.
- Jain, P. S., & Surana, S. J. (2016). Development and Validation of Stability Indicating HPTLC Method for Estimation of Rizatriptan Benzoate in Bulk and Tablet Dosage. Inventi Rapid: Pharm Analysis & Quality Assurance, 2016(3), 1-6.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2 (R1).
-
Wikipedia contributors. (2024, January 5). Quaternary ammonium cation. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
-
Drugs.com. (2023). Rizatriptan and Methylene Blue Interactions. Retrieved from [Link]
-
sistema Fenix. (n.d.). Synthesis of quaternary ammonium salts using batch and continuous technologies. Retrieved from [Link]
-
Alfa Chemistry. (2023, August 12). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications [Video]. YouTube. [Link]
- Pagar, P. A., Shinkar, D. M., & Saudagar, R. B. (2017). Preparation and Characterization of Rizatriptan Loaded Solid Lipid Nanoparticles. Asian Journal of Pharmaceutics (AJP), 11(03).
-
Pharmaffiliates. (n.d.). Rizatriptan-impurities. Retrieved from [Link]
- Patel, K. M., & Patel, N. M. (2011). A novel and convenient approach toward the synthesis of Rizatriptan. Journal of Chemical Sciences, 123(5), 653-658.
- Jain, P. S., Chaudhari, H. P., Patil, G. B., & Surana, S. J. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research, 1(5), 1-7.
-
PubChem. (n.d.). Rizatriptan benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Rizatriptan. Retrieved from [Link]
Sources
- 1. Rizatriptan Benzoate | C22H25N5O2 | CID 77997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. ias.ac.in [ias.ac.in]
- 8. WO2011084846A1 - Quaternary ammonium salt prodrugs - Google Patents [patents.google.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. drugs.com [drugs.com]
- 14. scbt.com [scbt.com]
- 15. biomedres.us [biomedres.us]
- 16. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Profiling and Control of Rizatriptan N,N,N-Trimethylethanammonium Chloride Impurity in Rizatriptan Active Pharmaceutical Ingredient
Abstract
This application note provides a comprehensive guide for the identification, quantification, and control of the potential process-related impurity, Rizatriptan N,N,N-Trimethylethanammonium Chloride, in the bulk drug substance of Rizatriptan. As a quaternary ammonium compound, this impurity presents unique analytical challenges due to its high polarity and lack of a significant chromophore. This guide details a robust and validated Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for its determination, discusses its potential formation pathways, and outlines a control strategy in line with international regulatory expectations. The protocols and insights provided herein are intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry engaged in the development and manufacturing of Rizatriptan.
Introduction: The Imperative of Impurity Profiling in Rizatriptan
Rizatriptan is a selective 5-HT1B/1D receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities in drug substances can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[3] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[4][5] These guidelines necessitate the identification and quantification of impurities above specific thresholds to ensure patient safety.
A potential, yet challenging, impurity in the synthesis of Rizatriptan is this compound (CAS: 1030849-63-8), a quaternary ammonium salt of the active molecule. Quaternary ammonium compounds (QACs) are a class of substances that can exhibit biological activity and may pose toxicological risks.[6][7] The permanent positive charge and high polarity of this impurity make its separation and detection by conventional reversed-phase HPLC with UV detection difficult. Therefore, a more sophisticated analytical approach is required for its effective control.
This application note addresses this analytical challenge by presenting a detailed protocol for the impurity profiling of this compound using UPLC-MS. We will delve into the scientific rationale behind the chosen analytical technique, provide a step-by-step protocol, and discuss the interpretation of results within a regulatory framework.
Potential Formation Pathway of this compound
Understanding the potential origin of an impurity is fundamental to developing an effective control strategy. This compound is the N-methylated quaternary ammonium salt of Rizatriptan. The most plausible formation pathway is the alkylation of the tertiary amine (the N,N-dimethylamino group) of Rizatriptan. This is a classic example of a Menshutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt by reaction with an alkyl halide.[8][9]
In the context of Rizatriptan synthesis, this impurity could potentially be formed if methylating agents are present as reagents or impurities in the starting materials or solvents. For example, if methyl iodide or dimethyl sulfate were used in a preceding step or are present as residual impurities, they could react with the Rizatriptan molecule under certain process conditions (e.g., elevated temperature) to form the quaternary ammonium salt.[10][11][12][13][14]
Figure 1: Proposed formation pathway of this compound.
A thorough risk assessment of the Rizatriptan manufacturing process should, therefore, include an evaluation of all raw materials and solvents for the presence of potential methylating agents.
Analytical Methodology: UPLC-MS for Quaternary Ammonium Impurity Detection
Rationale for Method Selection
The physicochemical properties of this compound necessitate an analytical technique that can handle highly polar, non-volatile compounds and provide high sensitivity and selectivity.
-
High Polarity: The permanent positive charge of the quaternary ammonium group makes this impurity highly polar and poorly retained on traditional C18 reversed-phase HPLC columns. While ion-pairing chromatography can be used, it often suffers from long equilibration times and poor reproducibility. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative for retaining and separating such polar compounds.
-
Lack of Chromophore: While the parent Rizatriptan molecule has a UV chromophore, the quaternization of the amine group does not significantly alter the UV spectrum. This, coupled with the need to detect this impurity at very low levels (typically below 0.1%), makes UV detection non-ideal due to potential interferences and insufficient sensitivity.
-
Mass Spectrometry (MS) Detection: MS detection is the ideal choice for this application. It offers high sensitivity and selectivity, allowing for the detection and quantification of the impurity based on its specific mass-to-charge ratio (m/z). This eliminates the reliance on a chromophore and provides unambiguous identification.
Therefore, a UPLC-HILIC method coupled with a single quadrupole or tandem mass spectrometer is the recommended approach.
Experimental Protocol
3.2.1. Materials and Reagents
-
Rizatriptan Benzoate Reference Standard and Test Samples
-
This compound Reference Standard (CAS: 1030849-63-8)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
3.2.2. Instrumentation
-
UPLC system equipped with a binary solvent manager, sample manager, and column heater (e.g., Waters ACQUITY UPLC or equivalent).
-
Single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters ACQUITY QDa or a triple quadrupole instrument).
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Run Time | 8 minutes |
3.2.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 20 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Data Acquisition | Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) |
| SIR Ion (m/z) | 284.2 (for Rizatriptan N,N,N-Trimethylethanammonium) |
3.2.5. Standard and Sample Preparation
-
Stock Solution (Impurity): Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or water) to obtain a stock solution of 100 µg/mL.
-
Stock Solution (Rizatriptan): Accurately weigh and dissolve the Rizatriptan Benzoate reference standard in the diluent to obtain a stock solution of 1 mg/mL.
-
Working Standard: Prepare a working standard solution containing the impurity at the desired concentration (e.g., 0.1% of the Rizatriptan concentration) by diluting the impurity stock solution.
-
Sample Solution: Accurately weigh and dissolve the Rizatriptan test sample in the diluent to obtain a final concentration of 1 mg/mL.
-
Diluent: A mixture of Acetonitrile and Water (e.g., 90:10 v/v) is recommended to ensure compatibility with the HILIC mobile phase.
Figure 2: Experimental workflow for the analysis of this compound.
Data Analysis, Validation, and Acceptance Criteria
Identification and Quantification
The identification of the Rizatriptan N,N,N-Trimethylethanammonium impurity in a sample chromatogram is confirmed by comparing its retention time with that of the reference standard and by the presence of the specific m/z of 284.2 in the mass spectrum.
Quantification is performed by comparing the peak area of the impurity in the sample solution to the peak area of the impurity in the working standard solution.
Formula for Quantification:
Impurity (%) = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the impurity in a blank and a placebo sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a range of concentrations (e.g., from LOQ to 150% of the specification limit).
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the impurity into the sample at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Acceptance Criteria
The acceptance criteria for this compound should be established based on the ICH Q3A(R2) guidelines for impurities in new drug substances.[15] The thresholds for reporting, identification, and qualification are dependent on the maximum daily dose of Rizatriptan.
| Threshold | Maximum Daily Dose ≤ 2g/day |
| Reporting Threshold | ≥ 0.05% |
| Identification Threshold | ≥ 0.10% |
| Qualification Threshold | ≥ 0.15% |
Any batch of Rizatriptan API found to contain this compound at a level exceeding the qualification threshold would require toxicological studies to justify its presence.
Conclusion and Control Strategy
The effective control of impurities is a critical aspect of ensuring the quality and safety of Rizatriptan. The potential presence of the highly polar impurity, this compound, requires a dedicated and sensitive analytical method for its monitoring. The UPLC-HILIC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this impurity.
An effective control strategy for this compound should encompass:
-
Raw Material Control: Sourcing high-purity starting materials and solvents with strict limits on potential methylating agents.
-
Process Optimization: Designing the synthesis process to minimize the formation of this impurity by controlling reaction conditions (e.g., temperature, reaction time) and avoiding the use of reagents that can act as methylating agents where possible.
-
In-Process Controls: Monitoring the formation of the impurity at critical steps in the manufacturing process.
-
Final API Specification: Including a specific limit for this compound in the final drug substance specification, based on ICH guidelines and toxicological data if necessary.
-
Validated Analytical Method: Employing a validated, specific, and sensitive analytical method, such as the one described herein, for routine quality control testing.
By implementing a comprehensive control strategy based on a thorough understanding of the impurity's formation and a robust analytical methodology, manufacturers can ensure the consistent quality and safety of Rizatriptan for patients worldwide.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3B(R2) Impurities in new drug products. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Indian Academy of Sciences. (2023). A novel and convenient approach toward the synthesis of Rizatriptan. Retrieved from [Link]
-
Wikipedia. (n.d.). Rizatriptan. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in new drug substances. Retrieved from [Link]
-
PubChem. (n.d.). Rizatriptan. Retrieved from [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthesis method of rizatriptan benzoate.
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. Retrieved from [Link]
-
Journal of Chemical Education. (2007). Synthesis of Quaternary Ammonium Salts of Tricyclic Cationic Drugs: A One-Pot Synthesis for the Bioorganic Chemistry Laboratory. Retrieved from [Link]
-
Molecules. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for the preparation of rizatriptan benzoate.
- Google Patents. (n.d.). Solvent free quaternization of tertiary amines with dimethylsulfate.
- Google Patents. (n.d.). Solvent free quaternization of tertiary amines with dimethylsulfate.
- Google Patents. (n.d.). Solvent free quaternization of tertiary amines with dimethylsulfate.
Sources
- 1. Rizatriptan - Wikipedia [en.wikipedia.org]
- 2. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ias.ac.in [ias.ac.in]
- 5. An Improved Process For The Preparation Of Rizatriptan [quickcompany.in]
- 6. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ERIC - EJ820907 - Synthesis of Quaternary Ammonium Salts of Tricyclic Cationic Drugs: A One-Pot Synthesis for the Bioorganic Chemistry Laboratory, Journal of Chemical Education, 2007-Dec [eric.ed.gov]
- 12. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 13. CA2149815A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 14. US5463094A - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 15. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]
Troubleshooting & Optimization
High levels of "Rizatriptan N,N,N-Trimethylethanammonium Chloride" in rizatriptan synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing High Levels of "Rizatriptan N,N,N-Trimethylethanammonium Chloride"
Introduction
This technical support guide addresses a critical impurity issue encountered during the synthesis of Rizatriptan: the formation of high levels of this compound. As a Senior Application Scientist, this document is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to identify, control, and mitigate the formation of this quaternary ammonium salt impurity. Our focus is on ensuring the scientific integrity and robustness of your synthetic process, leading to a high-purity active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a process-related impurity in the synthesis of Rizatriptan.[1][2][3] It is a quaternary ammonium salt formed by the over-methylation of the tertiary amine in the Rizatriptan molecule. The presence of this and other impurities can impact the safety and efficacy of the final drug product, making their control a critical aspect of the manufacturing process.[4][5]
Q2: At what stage of the Rizatriptan synthesis is this impurity most likely to form?
This impurity is most likely formed during the final N,N-dimethylation step of the ethylamine side chain. Several synthetic routes for Rizatriptan involve the introduction of two methyl groups onto a primary amine precursor.[6][7] If this methylation process is not carefully controlled, a third methyl group can be added, leading to the formation of the quaternary ammonium salt.
Q3: Can the Eschweiler-Clarke reaction, which is sometimes used for N-methylation, lead to this impurity?
Typically, the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is known to stop at the tertiary amine stage and does not produce quaternary ammonium salts.[8][9][10][11][12] Therefore, if this specific methodology is strictly followed, the formation of this compound is unlikely. However, deviations from the classical Eschweiler-Clarke conditions or the use of other methylating agents can lead to over-alkylation.
Q4: What are the recommended analytical techniques to detect and quantify this impurity?
Troubleshooting Guide: High Levels of this compound
This section provides a systematic approach to troubleshooting and resolving issues related to the formation of the quaternary ammonium impurity.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for high levels of this compound.
Investigation of the N,N-Dimethylation Step
The primary focus for troubleshooting should be the synthetic step where the N,N-dimethylamino group is formed.
The use of highly reactive methylating agents, such as methyl iodide or dimethyl sulfate, can lead to over-alkylation, especially if stoichiometry and reaction conditions are not strictly controlled.[22][23] These reagents can react with the newly formed tertiary amine (Rizatriptan) to produce the quaternary ammonium salt.
Solution:
-
Switch to a Milder Methylation Protocol: The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is the recommended method to avoid the formation of quaternary ammonium salts.[9][10][12]
-
Careful Reagent Selection: If alternative methylating agents are necessary, consider less reactive options and perform thorough optimization studies to minimize over-alkylation.
Even with appropriate reagents, suboptimal reaction conditions can favor the formation of the quaternary ammonium impurity.
-
Excess Reagents: A significant excess of the methylating agent can drive the reaction towards over-methylation.
-
High Temperature and Prolonged Reaction Time: These conditions can increase the rate of the undesired quaternization reaction.
Solution:
-
Stoichiometry Control: Precisely control the stoichiometry of the methylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Parameter Optimization: Conduct a Design of Experiments (DoE) to optimize temperature, reaction time, and pH. The goal is to find a balance where the formation of Rizatriptan is maximized while the generation of the quaternary ammonium impurity is minimized.
Table 1: Hypothetical Impact of Reaction Conditions on Impurity Formation
| Parameter | Condition A | Impurity Level (%) | Condition B | Impurity Level (%) |
| Methylating Agent | Methyl Iodide | 5.2 | Formaldehyde/Formic Acid | < 0.1 |
| Temperature | 80°C | 3.8 | 60°C | 1.5 |
| Reaction Time | 24 hours | 4.5 | 12 hours | 2.1 |
| Reagent Stoichiometry | 3.0 equivalents | 6.1 | 2.2 equivalents | 1.8 |
Analytical Method Troubleshooting
If you are struggling to accurately detect and quantify the impurity, consider the following:
Potential Cause: Inadequate Detection Method
As mentioned, HPLC-UV may lack the sensitivity and specificity for this impurity.
Solution:
Purification and Mitigation Strategies
If the formation of the impurity cannot be completely avoided during the reaction, effective purification strategies are essential.
Potential Challenge: Co-crystallization or Similar Solubility Profile
The quaternary ammonium salt may have a similar solubility profile to the desired product, making its removal by simple crystallization challenging.
Solutions:
-
Optimized Crystallization: Experiment with different solvent systems and cooling profiles to maximize the differential solubility between Rizatriptan and the quaternary ammonium impurity.[24][25][][27]
-
Ion-Exchange Chromatography: Given the permanent positive charge of the quaternary ammonium ion, ion-exchange chromatography is a highly effective method for its removal.[24][25] A cation-exchange resin can be used to selectively bind the impurity, allowing the neutral Rizatriptan base to be eluted.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to separate the impurity from the final product.[27]
Experimental Protocols
Protocol 1: N,N-Dimethylation of a Primary Amine Precursor via Eschweiler-Clarke Reaction
-
To a solution of the primary amine precursor of Rizatriptan in a suitable solvent (e.g., water or a protic solvent), add a slight excess of formic acid (2.2-2.5 equivalents).
-
Add formaldehyde (as a 37% aqueous solution, 2.2-2.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and adjust the pH to basic (pH > 10) with an appropriate base (e.g., NaOH).
-
Extract the Rizatriptan product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: HPLC-CAD Method for Impurity Quantification
-
Column: A mixed-mode or reversed-phase C18 column suitable for polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase concentration.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: Charged Aerosol Detector (CAD).
-
Standard Preparation: Prepare a reference standard of this compound for accurate quantification.
Conceptual Diagrams
Diagram: Formation Pathway of Rizatriptan and the Quaternary Ammonium Impurity
Caption: Reaction pathway for the formation of Rizatriptan and the over-methylated impurity.
References
- Reductive Amination. (n.d.). WordPress. Retrieved from a relevant academic or chemical synthesis resource.
- Myers, A. (n.d.). Chem 115. Harvard University Department of Chemistry and Chemical Biology.
- Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection. (2025).
- HPLC with Charged Aerosol Detection. (n.d.). Thermo Fisher Scientific.
- Eschweiler–Clarke reaction. (n.d.). Grokipedia.
- USP method - Rizatriptan using Purospher STAR columns. (n.d.). Merck Millipore.
- Which membrane does work better to remove quaternary ammonium compounds from an aqueous solution? (2015).
- Reductive amin
- Eschweiler–Clarke reaction. (n.d.). Wikipedia.
- Quaternary ammonium c
- How to synthesize Riz
- HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. (2014). Journal of Pharmaceutical Sciences & Research.
- A novel and convenient approach toward the synthesis of Rizatriptan. (2023). Indian Academy of Sciences.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Rizatriptan process. (2006).
- Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
- Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com.
- Quaternary ammonium salts – Knowledge and References. (n.d.). Taylor & Francis.
- N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride. (n.d.). Veeprho.
- Review of Modern Eschweiler–Clarke Methyl
- Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. (n.d.). American Pharmaceutical Review.
- Riz
- SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL M
- Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. (2000). PubMed.
- Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019). PMC - NIH.
- Preparation of Amines. (2019). Chemistry LibreTexts.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- API Purification. (n.d.). Pharmaceutical Technology.
- Synthesis of Rizatriptan benzoate / Maxalt®. (n.d.).
- API Purification. (n.d.). Zamann Pharma Support GmbH.
- Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets. (n.d.).
- Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. (2017). Biomedical Journal of Scientific & Technical Research.
- Research on Impurities in APIs. (n.d.). BOC Sciences.
- Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review.
- N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride, Mikromol. (n.d.). Fisher Scientific.
- HPLC-CAD Surfactants and Emulsifiers Applications Notebook. (n.d.). Thermo Fisher Scientific.
- Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS. (2023). Journal of Pharmaceutical Analysis.
- Proposed reaction mechanism for the mono‐selective N‐methylation of... (n.d.).
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021). PMC - NIH.
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021). ACS Omega.
- Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1). (n.d.). PubChem.
- Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. (2019).
- N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride. (n.d.). LGC Standards.
- Synthesis methods and intermediates for the manufacture of rizatriptan. (2005).
- Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. (2024). Journal of Applied Pharmaceutical Science.
- N-Alkylation of N-H Compounds in N,N-Dimethylformamide Dialkyl Acetal. (2025).
- An Improved Process For The Preparation Of Riz
- A New Synthesis of Rizatriptan Based on Radical Cyclization. (2025).
- Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)amino]-, chloride. (n.d.). PubChem.
Sources
- 1. veeprho.com [veeprho.com]
- 2. N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride, Mikromol 25 mg | Buy Online | Mikromol | Fisher Scientific [fishersci.co.uk]
- 3. N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride [lgcstandards.com]
- 4. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. name-reaction.com [name-reaction.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lcms.cz [lcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 20. pnrjournal.com [pnrjournal.com]
- 21. biomedres.us [biomedres.us]
- 22. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pharmtech.com [pharmtech.com]
- 25. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Reducing "Rizatriptan N,N,N-Trimethylethanammonium Chloride" formation in drug manufacturing
A Focused Guide for Researchers on the Mitigation of Quaternary Ammonium Impurity Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Rizatriptan. Our focus is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a critical challenge in the manufacturing process: the formation of the quaternary ammonium impurity, Rizatriptan N,N,N-Trimethylethanammonium Chloride .
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide you with a causal understanding of why this impurity forms and to equip you with the knowledge to proactively control and minimize its presence in your drug substance. Every recommendation is grounded in established principles of organic chemistry and supported by relevant scientific literature.
Understanding the Challenge: The Unwanted Quaternization of Rizatriptan
Rizatriptan, an essential therapeutic for migraine, is a tertiary amine.[1] The nucleophilic nature of this tertiary amine makes it susceptible to a common side reaction known as quaternization. This occurs when an alkylating agent reacts with the tertiary amine, forming a permanently charged quaternary ammonium salt.[2][3] In the context of Rizatriptan synthesis, this leads to the formation of this compound, a process-related impurity that must be controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5]
The presence of this impurity can complicate downstream processing, reduce the overall yield of Rizatriptan, and necessitate challenging purification steps. Understanding the mechanistic origins of this impurity is the first step toward its effective control.
Visualizing the Reaction: Formation of the Quaternary Ammonium Impurity
To better understand the chemical transformation, the following diagram illustrates the reaction of Rizatriptan with a generic methylating agent to form the quaternary ammonium salt.
Caption: The quaternization of Rizatriptan to its N,N,N-Trimethylethanammonium salt.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and experimental challenges related to the formation of this compound.
Q1: What are the most likely sources of methylation that lead to this quaternary impurity during Rizatriptan synthesis?
A1: The formation of the quaternary ammonium salt is contingent on the presence of a methylating agent. Several sources could contribute to this unwanted side reaction:
-
Excess of N-Methylating Reagents: In synthetic routes that build the N,N-dimethylamino moiety in a stepwise manner, an excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) can lead to over-methylation of the newly formed tertiary amine.[6][7][8]
-
Side Reactions in Reductive Amination: The Eschweiler-Clarke reaction, a common method for N-methylation using formaldehyde and a reducing agent (like formic acid), can sometimes lead to quaternization if reaction conditions are not carefully controlled.[9] Formaldehyde is a potent electrophile and can react further with the tertiary amine product.[5]
-
Impurities in Starting Materials: The reagent 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal is a key building block in some Rizatriptan syntheses.[10][11][12][13][14][15][16] Impurities within this starting material, or its degradation products, could potentially act as alkylating agents.
-
Degradation Pathways: Although less common, degradation of Rizatriptan or its intermediates under certain conditions (e.g., extreme pH or temperature in the presence of specific ions) could theoretically generate species that can methylate the tertiary amine.[17][18][19][20][21]
Q2: How can I control the stoichiometry to minimize the formation of the quaternary salt during the N-methylation step?
A2: Stoichiometric control is paramount. If your synthesis involves a direct N-methylation step, consider the following:
-
Limiting the Methylating Agent: Use the amine as the limiting reagent or maintain a slight excess of the amine relative to the alkylating agent.
-
Slow Addition: Employ a syringe pump or a dropping funnel for the slow, controlled addition of the methylating agent to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the desired methylation of the precursor over the over-methylation of the product.
Q3: What role do reaction temperature and time play in the formation of this impurity?
A3: Both temperature and reaction time are critical parameters to optimize:
-
Lowering the Reaction Temperature: Quaternization, like most alkylation reactions, is accelerated at higher temperatures. Running the N-methylation step at the lowest feasible temperature that still allows for a reasonable reaction rate for the primary synthesis can significantly reduce the formation of the quaternary byproduct.
-
Monitoring Reaction Progress: Closely monitor the reaction using an appropriate analytical technique (e.g., HPLC, LC-MS).[22][23][24][25] Once the starting material is consumed or the desired product concentration has peaked, quench the reaction promptly to prevent further reaction to the quaternary salt. Prolonged reaction times, even at moderate temperatures, can increase the level of this impurity.
Q4: Are there alternative synthetic strategies to avoid the formation of the quaternary ammonium salt altogether?
A4: Yes, modifying the synthetic approach can be a highly effective strategy:
-
Reductive Amination with Pre-formed Aldehyde: Instead of in-situ formation, using a pre-formed and purified 4-(N,N-dimethylamino)butyraldehyde or its acetal in the Fischer indole synthesis directly introduces the N,N-dimethylamino group, bypassing a separate N-methylation step and its associated risks of over-alkylation.[10][12]
-
Alternative N-Methylation Reagents: If a separate methylation step is necessary, explore alternative reagents that may offer better selectivity. For instance, some modern catalytic methods for N-methylation show high selectivity for tertiary amine formation.
Q5: How can I effectively remove the this compound impurity during purification?
A5: The significant difference in polarity between Rizatriptan (a tertiary amine) and its quaternary ammonium salt can be exploited for purification:
-
Aqueous Extraction: Quaternary ammonium salts are typically highly water-soluble. During an aqueous workup with an organic solvent, the quaternary salt will preferentially partition into the aqueous layer, especially if the free base of Rizatriptan is extracted into the organic phase.
-
Chromatography: If extraction is insufficient, column chromatography is an effective method. The highly polar nature of the quaternary salt will cause it to have a much stronger retention on silica gel compared to the less polar Rizatriptan. Reverse-phase chromatography can also be employed, where the quaternary salt would elute earlier than Rizatriptan.[2][26]
-
Crystallization: Careful selection of a crystallization solvent system can also be used to selectively precipitate either the desired product or the impurity.
Experimental Protocols
The following protocols provide a general framework for key experiments aimed at minimizing the formation of the quaternary ammonium impurity.
Protocol 1: Optimized N-Methylation of a Tryptamine Precursor
This protocol outlines a general procedure for the N-methylation of a tryptamine intermediate to form Rizatriptan, with an emphasis on controlling over-methylation.
Materials:
-
Tryptamine precursor
-
Methylating agent (e.g., methyl iodide)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Non-nucleophilic base (e.g., diisopropylethylamine)
-
Quenching agent (e.g., aqueous ammonium chloride)
Procedure:
-
Dissolve the tryptamine precursor and the non-nucleophilic base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to a predetermined optimal temperature (e.g., 0 °C).
-
Using a syringe pump, add a stoichiometric amount (or a slight sub-stoichiometric amount) of the methylating agent dropwise to the stirred solution over several hours.
-
Monitor the reaction progress by TLC or HPLC at regular intervals.
-
Upon completion (disappearance of the starting material or plateauing of the product peak), quench the reaction by adding the quenching solution.
-
Proceed with a standard aqueous workup, extracting the Rizatriptan free base into an appropriate organic solvent.
-
Analyze the crude product by HPLC to quantify the level of the quaternary ammonium impurity.
Protocol 2: Analytical Monitoring by HPLC
This protocol provides a general method for the detection and quantification of Rizatriptan and the N,N,N-Trimethylethanammonium Chloride impurity.
HPLC System and Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation (e.g., starting with a high percentage of A and gradually increasing B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm or 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare standard solutions of Rizatriptan and a reference standard of this compound of known concentrations.
-
Prepare a sample of the reaction mixture or the purified product.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks corresponding to Rizatriptan and the quaternary impurity based on their retention times compared to the standards.
-
Quantify the amount of the impurity in the sample using the calibration curve generated from the standards.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the formation of the quaternary ammonium impurity.
Caption: A systematic approach to troubleshooting and minimizing quaternary salt formation.
Conclusion
The formation of this compound is a predictable side reaction that can be effectively managed through a thorough understanding of the underlying chemical principles and meticulous control of reaction parameters. By carefully considering stoichiometry, temperature, reaction time, and the purity of starting materials, researchers can significantly reduce the formation of this impurity. When necessary, alternative synthetic strategies and optimized purification techniques provide robust solutions to ensure the production of high-purity Rizatriptan.
This guide serves as a starting point for your process optimization efforts. Should you encounter further challenges, our team of application scientists is available for consultation.
References
-
Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. PubMed. [Link]
-
The Synthesis and Applications of Quaternary Ammonium Salts. J&H CHEM. [Link]
-
Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate. ResearchGate. [Link]
-
Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. Journal of Applied Pharmaceutical Science. [Link]
- Process for the preparation of rizatriptan.
-
Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. Biomedical Research. [Link]
-
HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. CORE. [Link]
-
Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. Journal of Applied Pharmaceutical Science. [Link]
-
Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research. [Link]
-
A novel and convenient approach toward the synthesis of Rizatriptan. Indian Academy of Sciences. [Link]
-
A New Synthesis of Rizatriptan Based on Radical Cyclization. ResearchGate. [Link]
-
A novel and convenient approach toward the synthesis of Rizatriptan. Journal of Chemical Sciences. [Link]
-
Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product. IDEAS/RePEc. [Link]
-
Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. Biomedical Open Access Journal. [Link]
-
Simultaneous Quantitation of Three Genotoxic Impurities in Rizatriptan Benzoate Using Liquid Chromatography-Mass Spectrometry. SciTechnol. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RIZATRIPTAN BENZOATE TABLETS BY RP-LC. ResearchGate. [Link]
-
Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. ResearchGate. [Link]
-
4-(Dimethylamino)butyraldehyde Dimethyl Acetal. PubChem. [Link]
-
An Improved Process For The Preparation Of Rizatriptan. Quick Company. [Link]
-
Rizatriptan Impurities. SynZeal. [Link]
-
Rizatriptan Synthesis. Scribd. [Link]
-
Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets. Journal of Pharmaceutical Negative Results. [Link]
-
Rizatriptan. PubChem. [Link]
-
Controlling Impurities In Drug Manufacturing. Toref. [Link]
-
Formaldehyde. ATSDR. [Link]
-
An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. [Link]
-
Scheme 2. Quaternization with labeled methyl iodide. ResearchGate. [Link]
-
Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Is there anyone who can suggest an alternative method for Quaternization that does not involve the use of methyl iodide? ResearchGate. [Link]
-
Quaternization Reactions. II. Pyridazines. SciSpace. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. scribd.com [scribd.com]
- 10. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]
- 11. 4-(Dimethylamino)butyraldehyde Dimethyl Acetal | C8H19NO2 | CID 10374734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. An Improved Process For The Preparation Of Rizatriptan [quickcompany.in]
- 13. labproinc.com [labproinc.com]
- 14. 4-(Dimethylamino)butyraldehyde Diethyl Acetal 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 15. 4-(Dimethylamino)butyraldehyde Dimethyl Acetal | 19718-92-4 | TCI AMERICA [tcichemicals.com]
- 16. asianpubs.org [asianpubs.org]
- 17. biomedres.us [biomedres.us]
- 18. biomedres.us [biomedres.us]
- 19. Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product [ideas.repec.org]
- 20. biomedres.us [biomedres.us]
- 21. researchgate.net [researchgate.net]
- 22. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 23. researchgate.net [researchgate.net]
- 24. merckmillipore.com [merckmillipore.com]
- 25. pnrjournal.com [pnrjournal.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution of Rizatriptan and its N,N,N-Trimethylethanammonium Chloride Impurity
Welcome to the technical support resource for resolving complex chromatographic challenges in pharmaceutical analysis. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols for separating Rizatriptan from its highly polar quaternary ammonium impurity, Rizatriptan N,N,N-Trimethylethanammonium Chloride.
Introduction: The Analytical Challenge
The co-elution of Rizatriptan with its N,N,N-Trimethylethanammonium Chloride impurity presents a significant analytical hurdle in pharmaceutical quality control and development. The difficulty arises from the distinct, yet chromatographically problematic, physicochemical properties of the two molecules. Rizatriptan is a basic compound containing a tertiary amine, while the impurity is a quaternary ammonium salt, possessing a permanent positive charge.[1][2][3]
In conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), particularly under acidic mobile phase conditions commonly used for amine-containing drugs, both compounds exist as cations.[4][5] The extreme polarity of the permanently charged quaternary ammonium salt leads to minimal interaction with the non-polar stationary phase (e.g., C18), causing it to elute very early, often near the solvent front.[6][7] Simultaneously, the protonated form of Rizatriptan also becomes more polar, reducing its retention and pushing it closer to the impurity, leading to poor resolution or complete co-elution.[8][9] This guide will explore the underlying mechanisms and provide robust, field-proven strategies to achieve baseline separation.
Frequently Asked Questions (FAQs)
Q1: Why are my Rizatriptan peak and a key impurity co-eluting near the solvent front in my standard RP-HPLC method?
A: This is a classic issue of poor retention for highly polar compounds on a non-polar stationary phase.[8][10] The impurity, this compound, is a quaternary ammonium salt, meaning it carries a permanent positive charge and is extremely polar.[11] Standard C18 columns retain compounds primarily through hydrophobic interactions. Highly polar molecules have little affinity for the stationary phase and are swept through the column quickly by the mobile phase, eluting near the void volume.[6] If your mobile phase has a low pH to ensure good peak shape for Rizatriptan, the Rizatriptan molecule itself becomes protonated and thus more polar, further reducing its retention and causing it to elute close to the already poorly-retained quaternary impurity.
Q2: What exactly is this compound and why is it so difficult to retain on a C18 column?
A: This compound is a quaternary ammonium salt derivative of Rizatriptan.[2][3][12] The "N,N,N-Trimethyl" indicates that the tertiary amine on the Rizatriptan side chain has been alkylated to form a quaternary amine, which carries a permanent, pH-independent positive charge. This permanent charge makes the molecule highly water-soluble and significantly reduces its hydrophobicity. In RP-HPLC, retention is driven by the partitioning of an analyte between the polar mobile phase and the non-polar stationary phase. Due to its high polarity, the N,N,N-Trimethylethanammonium impurity strongly prefers the mobile phase, resulting in minimal retention.[8]
Q3: Can I solve this co-elution by simply modifying my existing mobile phase?
A: Sometimes, but it requires careful optimization. A simple change in the organic-to-aqueous ratio is often insufficient. The most effective mobile phase modification in RP-HPLC for this specific problem involves adjusting the pH or introducing an ion-pairing reagent. Increasing the pH can neutralize the charge on Rizatriptan (but not the impurity), increasing its retention and potentially achieving separation. Adding an ion-pairing reagent can increase the retention of both compounds, but may alter their selectivity, allowing for separation.[13] However, for such a highly polar impurity, these methods may not provide adequate retention, and alternative chromatographic modes may be necessary.[14]
Q4: What are the primary alternative chromatographic modes I should consider for this separation?
A: When RP-HPLC fails to adequately retain and separate highly polar compounds, the two most powerful alternative strategies are Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography.
-
HILIC is often the ideal solution. It uses a polar stationary phase and a mobile phase high in organic content.[15] In HILIC, polar compounds are more strongly retained, which is the opposite of RP-HPLC.[7] This will dramatically increase the retention of the quaternary ammonium impurity, making separation from Rizatriptan much more achievable.
-
Mixed-Mode Chromatography utilizes stationary phases with both reversed-phase and ion-exchange characteristics.[14] This allows for simultaneous retention based on hydrophobicity and ionic interactions, providing a powerful tool for separating compounds with different polarities and charge states without requiring ion-pairing reagents in the mobile phase.[13]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving the co-elution of Rizatriptan and its quaternary ammonium impurity.
Section 1: Initial Assessment & Troubleshooting Workflow
Before making significant changes, confirm the issue. Is the co-eluting peak truly the N,N,N-Trimethylethanammonium impurity? If possible, confirm by mass spectrometry (MS) or by analyzing a reference standard of the impurity. Once confirmed, follow this logical workflow.
Caption: Logical workflow for troubleshooting the co-elution issue.
Section 2: Strategy 1 - Optimizing Reversed-Phase HPLC (RP-HPLC)
2.1 Mobile Phase pH Adjustment
Causality: The goal is to maximize the difference in polarity between Rizatriptan and its permanently charged impurity. By raising the mobile phase pH to a value above the pKa of Rizatriptan's tertiary amine, the amine will be deprotonated and become neutral. This significantly increases its hydrophobicity, leading to a much longer retention time on the C18 column. The quaternary impurity's charge is unaffected by pH, so its retention time will remain short. This differential shift in retention is the key to achieving separation.
Experimental Protocol:
-
Determine Rizatriptan's pKa: Consult literature for the pKa of the tertiary amine on Rizatriptan.
-
Select Buffer: Choose a buffer system effective at a pH at least 1.5-2 units above the pKa (e.g., phosphate or borate buffers). Ensure the pH is within the stable operating range of your HPLC column (typically pH 2-8 for standard silica-based columns).
-
Prepare Mobile Phases: Prepare a series of buffered aqueous mobile phases at different pH values (e.g., pH 7.0, 7.5, 8.0).
-
Analyze: Equilibrate the column with each mobile phase and inject the sample. Monitor the retention times of both peaks.
Data Interpretation:
| Mobile Phase pH | Expected Rizatriptan State | Expected Impurity State | Expected Rizatriptan RT | Expected Impurity RT | Outcome |
| 3.0 (Typical) | Protonated (Cationic) | Cationic (Permanent) | Short | Very Short | Co-elution Likely |
| 7.5 | Partially Deprotonated | Cationic (Permanent) | Increased | Unchanged | Possible Separation |
| 8.5 | Mostly Neutral | Cationic (Permanent) | Significantly Increased | Unchanged | Good Separation Likely |
2.2 Ion-Pair Chromatography (IPC)
Causality: IPC is used to retain highly polar, ionizable compounds in RP-HPLC. A hydrophobic ion-pairing reagent with an opposite charge (e.g., an alkyl sulfonate) is added to the mobile phase. This reagent forms a neutral, hydrophobic ion-pair with the positively charged analytes in the mobile phase and on the stationary phase surface.[16][17] This new complex interacts more strongly with the C18 stationary phase, increasing the retention time of both Rizatriptan and its impurity. Separation is then achieved because the two compounds may have different affinities for the ion-pairing reagent, leading to differential retention.
Caption: Mechanism of Ion-Pair Chromatography for a cationic analyte.
Experimental Protocol:
-
Select Reagent: Choose an anionic ion-pairing reagent. Common choices include sodium heptanesulfonate or sodium dodecyl sulfate (SDS).
-
Prepare Mobile Phase: Start with a standard RP-HPLC mobile phase (e.g., pH 3.0 phosphate buffer:acetonitrile) and add the ion-pairing reagent at a concentration of 5-20 mM.
-
Equilibrate Column: This is a critical step. The column must be dedicated to this method and equilibrated for an extended period (at least 30-60 minutes) to allow the ion-pairing reagent to coat the stationary phase.[14]
-
Analyze: Inject the sample and evaluate retention and resolution. The length of the alkyl chain on the ion-pairing reagent can be varied to modulate retention; a longer chain will result in longer retention times.
| Pros of IPC | Cons of IPC |
| Increases retention of polar analytes. | Not compatible with Mass Spectrometry (MS).[13] |
| Can significantly alter selectivity. | Requires long column equilibration times.[14] |
| Utilizes standard RP columns. | Can be difficult to remove reagent from the column.[13] |
Section 3: Strategy 2 - Alternative Chromatographic Modes
3.1 Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality: HILIC is designed specifically for the retention of highly polar compounds.[7][15] It utilizes a polar stationary phase (e.g., bare silica, diol, zwitterionic) and a largely organic mobile phase (typically >70% acetonitrile).[6] A thin layer of water is adsorbed onto the polar stationary phase, and polar analytes partition into this aqueous layer, leading to retention. In this mode, the elution order is reversed from RP-HPLC: the most polar compounds are retained the longest. This will provide strong retention for the quaternary ammonium impurity, moving it away from the solvent front and allowing for excellent separation from the less polar (in HILIC terms) Rizatriptan.
Experimental Protocol:
-
Select a HILIC Column: A zwitterionic or amide-based HILIC column is a good starting point for separating charged analytes.[7][18] Bare silica can also be effective.[6]
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): 10 mM Ammonium formate or ammonium acetate in water (pH adjusted to 3.0-6.0).
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Establish Gradient: A typical starting gradient would be from 95% B to 60% B over 10-15 minutes. This high initial organic content is crucial for retaining the polar analytes.
-
Sample Diluent: The sample must be dissolved in a solvent that is weak in the HILIC system, meaning it should be high in acetonitrile and match the initial mobile phase conditions as closely as possible to avoid peak distortion.
-
Analyze: Equilibrate the column thoroughly with the initial mobile phase conditions and inject the sample.
Expected Elution Order in HILILC:
-
Rizatriptan (less polar in HILIC)
-
This compound (more polar, more strongly retained)
Caption: Comparison of elution order in RP-HPLC versus HILIC.
References
-
Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations. National Institutes of Health (NIH). [Link]
-
HILIC HPLC Column. Phenomenex. [Link]
-
What can I use to purify polar reaction mixtures? Biotage. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. Journal of Pharmaceutical Sciences and Research. [Link]
-
Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]
-
Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets. Journal of Pharmaceutical Negative Results. [Link]
-
Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]
-
A RP-HPLC METHOD DEVELOPMENT FOR THE ESTIMATION OF RIZATRIPTAN BENZOATE FROM FORMULATED FAST DISINTEGRATING SUBLINGUAL TABLETS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. SIELC Technologies. [Link]
-
Analytical Method Development and Validation for Quantitative Estimation of Rizatriptan Benzoate. Omics. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]
-
Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. PubMed Central (PMC). [Link]
-
Ion-Pair Chromatography and Related Techniques. ResearchGate. [Link]
-
Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Semantic Scholar. [Link]
-
HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. SIELC Technologies. [Link]
-
Rizatriptan. Wikipedia. [Link]
-
How can you separate a co-eluting more polar compound by HPLC? ResearchGate. [Link]
-
Rizatriptan. PubChem - NIH. [Link]
-
Rizatriptan Orally Disintegrating Tablets: Package Insert / Prescribing Info. Drugs.com. [Link]
-
Rizatriptan Benzoate. PubChem - NIH. [Link]
-
Rizatriptan. PharmaCompass.com. [Link]
-
rizatriptan. ClinPGx. [Link]
-
In reversed-phase HPLC which elutes first, polar or nor-polar? Why? Quora. [Link]
-
Rizatriptan (T3D2940). Exposome-Explorer - IARC. [Link]
-
Chemical structure of rizatriptan. ResearchGate. [Link]
-
HPLC Separation Modes. Waters. [Link]
-
RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM. gsrs. [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. hplctoday.com. [Link]
Sources
- 1. Rizatriptan - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Rizatriptan N-Methyl Adduct | CAS No- 1030849-63-8 | Rizatriptan Trimethylammonium Chloride [chemicea.com]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. omicsonline.org [omicsonline.org]
- 6. biotage.com [biotage.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. quora.com [quora.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 12. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]
- 13. helixchrom.com [helixchrom.com]
- 14. welch-us.com [welch-us.com]
- 15. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 16. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
Technical Support Center: Optimizing HPLC Gradient for Rizatriptan N,N,N-Trimethylethanammonium Chloride Separation
Welcome to the technical support center for the analysis of challenging polar compounds. This guide provides a comprehensive, experience-driven framework for developing and troubleshooting a robust HPLC gradient separation for Rizatriptan N,N,N-Trimethylethanammonium Chloride. This analyte, a quaternary ammonium compound, presents unique challenges that require a departure from standard reversed-phase methodologies. Here, we explain the science behind the strategy, empowering you to make informed decisions in your laboratory.
Section 1: Understanding the Challenge: Analyte & Column Interactions
Q1: Why is "this compound" so difficult to analyze with standard reversed-phase HPLC?
This compound, an impurity or metabolite of Rizatriptan, possesses two key characteristics that make its separation by traditional reversed-phase (e.g., C18, C8) chromatography problematic[1]:
-
Permanent Cationic Charge: As a quaternary ammonium salt, the nitrogen atom is permanently bonded to four carbon atoms, resulting in a fixed positive charge regardless of mobile phase pH[2][3]. Unlike primary, secondary, or tertiary amines, its charge cannot be suppressed by adjusting pH.
-
High Polarity: The permanent charge and molecular structure make the compound highly polar and water-soluble.
These properties lead to two primary analytical issues:
-
Poor Retention: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Highly polar compounds like this one have a much stronger affinity for the polar, aqueous mobile phase and are often unretained, eluting in the void volume of the column[4].
-
Severe Peak Tailing: The permanent positive charge of the analyte can engage in strong, secondary ionic interactions with any exposed, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[5] These interactions are kinetically slow and of a different mechanism than the primary hydrophobic retention, resulting in broad, tailing peaks with poor symmetry and sensitivity[6].
Section 2: Systematic Approach to Method Development & Gradient Optimization
A successful method requires deliberately choosing a chromatographic system that either mitigates unwanted silanol interactions or utilizes an alternative retention mechanism. Below is a systematic protocol for developing a robust gradient method.
Caption: A systematic workflow for HPLC method development.
Protocol 1: Systematic Gradient Optimization using Ion-Pair Reversed-Phase Chromatography
This approach is often a robust starting point. It uses a standard reversed-phase column and introduces an "ion-pairing" reagent to the mobile phase. This reagent contains a hydrophobic "tail" that interacts with the stationary phase and a charged "head" that interacts with the analyte, effectively increasing retention.[4]
Step 1: Initial Column and Mobile Phase Selection
-
Column: Select a modern, high-purity, end-capped C18 or C8 column (e.g., 150 x 4.6 mm, 3.5 µm). High-purity silica minimizes the number of active silanol sites available for secondary interactions.[6]
-
Mobile Phase A (Aqueous):
-
Buffer: 25 mM Potassium Phosphate, adjusted to pH 2.5 - 3.0 with phosphoric acid. The low pH helps suppress the ionization of residual silanol groups, minimizing a key source of peak tailing.[6][7]
-
Ion-Pair Reagent: Add 5 mM Sodium 1-octanesulfonate. This anionic reagent will form an ion pair with the cationic analyte, increasing its hydrophobicity and promoting retention on the C18 stationary phase.[8][9]
-
-
Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Sample Diluent: Prepare the sample in a mixture that is weaker than the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B) to prevent peak distortion.
Step 2: Scouting Gradient
A broad, linear gradient is used to determine the approximate elution conditions of the analyte.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
| Table 1: Example of a broad scouting gradient program. |
Step 3: Focusing and Optimizing the Gradient
Based on the scouting run, create a shallower gradient around the retention time of the analyte to improve resolution from any related impurities. For example, if the analyte eluted at 12 minutes (corresponding to ~50% B), the optimized gradient might look like this:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 15.1 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 70 | 30 |
| 23.0 | 70 | 30 |
| Table 2: Example of an optimized, focused gradient program. |
Step 4: System Suitability Testing (SST)
Before formal validation, ensure the method is performing adequately by running a standard solution (e.g., 5 replicate injections). The results must meet predefined criteria as per pharmacopeial standards like USP <621>.[10][11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry, crucial for accurate integration. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and system. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Table 3: Typical System Suitability Test (SST) parameters and acceptance criteria. |
Section 3: Troubleshooting Guide & FAQs
Even with a systematic approach, challenges can arise. This section addresses the most common issues encountered when analyzing quaternary ammonium compounds.
Caption: A troubleshooting flowchart for common HPLC issues.
Frequently Asked Questions (FAQs)
Q2: My peak is tailing severely (T > 2.0), even with an acidic mobile phase and a new column. What should I do?
This indicates strong secondary interactions are still occurring.
-
Verify Mobile Phase pH: Ensure your aqueous mobile phase pH is genuinely ≤ 3.0. A slightly higher pH can dramatically increase silanol activity.
-
Introduce a Sacrificial Base: Add a small amount (0.05-0.1%) of an amine modifier like Triethylamine (TEA) to your mobile phase. At low pH, TEA is protonated and acts as a small, positively charged molecule that preferentially interacts with and "masks" the active silanol sites, improving the peak shape of your primary analyte.[6]
-
Increase Buffer Strength: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can also help shield silanol interactions and improve peak shape.[6]
-
Consider Chelation: Though less common, peak tailing can be caused by the analyte chelating with trace metals in the stationary phase or system. Using a high-purity column specifically tested for low metal content can help.[6]
Q3: I have no retention, or the peak elutes in the void volume, even with an ion-pairing reagent. How can I increase retention?
This is a clear sign that the analyte-stationary phase interaction is insufficient.
-
Increase Ion-Pair Reagent Strength:
-
Concentration: Increase the concentration of your alkyl sulfonate (e.g., from 5 mM to 10 mM).
-
Chain Length: Switch to an ion-pairing reagent with a longer alkyl chain (e.g., from octanesulfonate to decanesulfonate). The longer hydrophobic tail will interact more strongly with the C18 stationary phase, creating a more retentive surface for your analyte.[9]
-
-
Reduce Initial Organic Content: Lower the starting percentage of Mobile Phase B in your gradient (e.g., from 5% to 2% or even 0%).
-
Switch to an Alternative Method (HILIC): If ion-pairing is insufficient, the analyte is an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[12][13] HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent.[14][15] Water acts as the strong, eluting solvent. This mode provides excellent retention for very polar and charged compounds that are poorly retained in reversed-phase.[16]
Q4: I'm seeing split or very broad peaks. What could be the cause?
This often points to a physical or chemical disruption in the chromatographic path.
-
Column Inlet Blockage: The most common cause is a partially blocked inlet frit on the column, which distorts the sample band. This can be caused by particulates from the sample or mobile phase. Try backflushing the column (if the manufacturer allows) or replace the inlet frit. Using an in-line filter is a crucial preventative measure.[17]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., pure acetonitrile), it can cause the sample band to spread improperly upon injection. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[16]
-
Column Void: A void or channel can form at the head of the column bed due to pressure shocks or operation at high pH. This causes the sample to travel through different paths, resulting in split or broad peaks. This usually indicates the column needs to be replaced.[17]
Q5: My retention times are drifting and not reproducible. What's the problem?
Retention time instability points to a lack of equilibrium or a changing system.
-
Insufficient Column Equilibration: Ion-pairing and HILIC methods require significantly longer equilibration times than standard reversed-phase methods. Ensure the column is equilibrated with the initial mobile phase for at least 15-20 column volumes before the first injection and between runs.
-
Mobile Phase Preparation: Ensure mobile phases are freshly prepared, well-mixed, and degassed. Buffer precipitation or gradual changes in organic/aqueous ratio due to evaporation can cause drift.
-
Temperature Fluctuation: Use a column oven to maintain a constant, elevated temperature (e.g., 35-40 °C). This improves reproducibility and can also enhance peak shape and reduce system backpressure.
This guide is intended to provide a robust framework for your method development. All methods must be fully validated according to the principles outlined in ICH Q2(R2) to ensure they are fit for their intended purpose.[18][19][20][21][22]
References
- Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- U.S. Pharmacopeia. (2022).
- Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Buchi.com. (n.d.).
- U.S. Pharmacopeia. (n.d.).
- International Council for Harmonisation. (2023).
- Guo, Y., & Gaiki, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Pharmatutor. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
- IntuitionLabs. (n.d.). ICH Q2(R2)
- Thermo Fisher Scientific. (2015). Quick analysis of quaternary ammonium salts by HPLC-UV. AppsLab Library.
- U.S. Pharmacopeia. (2021).
- LCGC International. (2024). Are You Sure You Understand USP <621>?
- Scribd. (2021).
- ResearchGate. (n.d.). ICH Q2(R2): Validation of Analytical Procedures. Request PDF.
- Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Royal Society of Chemistry. (n.d.). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods.
- PubMed Central. (n.d.). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS.
- Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- Welch Materials. (2024).
- Chrom Tech, Inc. (2023).
- LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column.
- LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Folia Biologica. (n.d.). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometry.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Technology Networks. (2024).
- Shimadzu. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- LGC Standards. (n.d.). This compound.
- Chemicea. (n.d.).
- Global Substance Registration System. (n.d.).
- Wikipedia. (n.d.).
Sources
- 1. Rizatriptan N-Methyl Adduct | CAS No- 1030849-63-8 | Rizatriptan Trimethylammonium Chloride [chemicea.com]
- 2. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. labcompare.com [labcompare.com]
- 8. welch-us.com [welch-us.com]
- 9. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. usp.org [usp.org]
- 11. Chromatography [usp.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. welch-us.com [welch-us.com]
- 17. agilent.com [agilent.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. qbdgroup.com [qbdgroup.com]
- 21. intuitionlabs.ai [intuitionlabs.ai]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing for Rizatriptan N,N,N-Trimethylethanammonium Chloride
Welcome to the technical support guide for resolving chromatographic peak tailing issues encountered with Rizatriptan N,N,N-Trimethylethanammonium Chloride. This permanently charged quaternary ammonium compound presents a common but significant challenge in reversed-phase HPLC. This guide provides in-depth, scientifically grounded troubleshooting strategies, moving from fundamental concepts to advanced solutions, to help you achieve symmetric, reproducible peaks.
Frequently Asked Questions (FAQs)
FAQ 1: Understanding the Core Problem
Q: What is peak tailing, and how is it measured?
A: Peak tailing is a common form of peak distortion where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), often calculated at 5% or 10% of the peak height. A value of 1.0 indicates perfect symmetry, while values greater than 1.2 are generally considered tailing.[1] Severe tailing can compromise resolution between adjacent peaks and lead to inaccurate quantification.[2]
Q: Why is my this compound peak tailing so severely?
A: The primary cause is the strong, undesirable secondary interaction between your positively charged analyte and the stationary phase.[2] Rizatriptan N,N,N-Trimethylethanammonium is a quaternary ammonium salt, meaning it carries a permanent positive charge regardless of mobile phase pH.[3][4][5]
Standard silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface.[6][7] At mobile phase pH values above approximately 3.5-4, these silanol groups become deprotonated and negatively charged (Si-O⁻).[8] The strong electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a secondary retention mechanism, leading to significant peak tailing.[6][9]
FAQ 2: Mobile Phase Optimization
Q: How does mobile phase pH affect the peak shape of my analyte?
A: While adjusting pH is a powerful tool for ionizable compounds, its effect on a permanently charged quaternary amine is indirect. The charge on your analyte remains positive. However, pH directly controls the ionization state of the silica surface.[10][11][12]
-
Low pH (pH < 3): At low pH, silanol groups are protonated (Si-OH) and neutral.[13][14] This minimizes the strong ionic interaction, which is the primary cause of tailing, and is the most effective first step for improving peak shape.[14][15]
-
Mid-to-High pH (pH > 4): Silanols become increasingly ionized (Si-O⁻), leading to strong electrostatic interactions and severe peak tailing.[8] While high pH can be used to neutralize basic compounds, it is ineffective for permanently charged analytes and exacerbates silanol interactions.[15]
Q: What mobile phase additives can I use to improve peak shape, and how do they work?
A: Mobile phase additives are crucial for mitigating secondary interactions. They work either by masking the silanols or by modifying the analyte's interaction with the stationary phase.
| Additive Type | Example | Concentration | Mechanism of Action | Key Considerations |
| Competing Base | Triethylamine (TEA) | 0.1 - 0.5% (v/v) | TEA is a small basic molecule that competes with the analyte for interaction with the active silanol sites, effectively masking them.[7][16][17][18] | Can shorten column lifetime.[13] May cause ion suppression in LC-MS. |
| Acidic Modifier | Formic Acid, TFA | 0.1% (v/v) | Lowers the mobile phase pH to ~2.5-3.0, protonating and neutralizing the silanol groups to prevent ionic interactions.[14][15] | TFA is a strong ion-pairing agent that can be difficult to remove from the column and may suppress MS signals. Formic acid is generally preferred for LC-MS. |
| Buffer Salts | Ammonium Formate, Ammonium Acetate | 10 - 25 mM | Controls pH and increases ionic strength. The buffer cations (e.g., NH₄⁺) can also compete with the analyte for active silanol sites, shielding the analyte from these interactions. | Higher buffer concentrations can improve peak shape but may cause ion suppression in MS or precipitate in high organic solvent concentrations.[14] |
Q: I'm using a formic acid/ammonium formate buffer. What concentration is optimal?
A: For LC-MS applications, a starting point of 10 mM ammonium formate with 0.1% formic acid is recommended to ensure the mobile phase pH is below 3. This provides good buffering capacity and silanol suppression without causing significant ion suppression. For UV-only applications, concentrations can be increased to 25 mM or higher to further improve peak shape by increasing the mobile phase's ionic strength.[14]
FAQ 3: Stationary Phase Selection
Q: My standard C18 column is giving poor results. What other column chemistries should I consider?
A: Older, traditional C18 columns (Type A silica) often have high metal content and acidic silanols, which cause poor peak shape for basic compounds.[13] Modern columns offer significant improvements.
-
High-Purity, End-Capped Silica Columns (Type B): These columns are made from silica with very low metal content and feature advanced end-capping to cover a majority of the residual silanols, offering much better peak shape for basic compounds.[19][20]
-
Hybrid Particle Columns: These columns incorporate organic (e.g., ethylene) and inorganic (silica) components in their base material.[21][22][23][24] This technology results in fewer and less acidic silanol groups, leading to excellent peak shape for bases and stability over a wider pH range (pH 1-12).[21][23][25]
-
Columns with Surface Charge: Some modern columns, like those with Charged Surface Hybrid (CSH) technology, have a low-level positive surface charge.[23][25] This charge helps to repel positively charged analytes like your quaternary amine through electrostatic repulsion, minimizing interaction with any underlying silanols and dramatically improving peak shape, especially in low-ionic-strength mobile phases like 0.1% formic acid.[15][23]
Q: What is the difference between fully porous and superficially porous particles, and which is better for my analysis?
A: The choice depends on your desired efficiency and system pressure limitations.
-
Fully Porous Particles (FPP): These are the traditional standard. The entire particle is porous, providing a large surface area.[26]
-
Superficially Porous Particles (SPP) / Core-Shell: These particles have a solid, non-porous core surrounded by a thin porous shell.[26][27] This design shortens the diffusion path for analytes, resulting in higher efficiency (sharper peaks) and less band broadening at lower backpressures compared to FPP columns of a similar particle size.[27][28][29] For challenging separations, an SPP column can often provide superior resolution and peak shape.
FAQ 4: Advanced Troubleshooting
Q: I've optimized my mobile phase and column, but still see some tailing. What else could be the cause?
A: If peak tailing persists after chemical optimization, consider physical or system-related issues.
-
Extra-Column Dispersion: This refers to band broadening that occurs outside of the column.[30] Long or wide-diameter connection tubing, poorly made fittings, or a large-volume detector cell can all contribute to peak distortion.[30][31] This is especially noticeable with high-efficiency columns (small particles or SPP) that produce very narrow peaks. Ensure you are using tubing with a small internal diameter (e.g., 0.125 mm or 0.005") and minimize its length.
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or stationary phase can create active sites that cause tailing.[32] Additionally, operating a standard silica column at high pH can dissolve the silica, leading to bed collapse and severe tailing.[24] If performance degrades over time, try flushing the column or, if necessary, replacing it.
-
Metal Contamination: Trace metals in the sample, mobile phase, or even the HPLC system components (e.g., stainless steel frits) can act as active sites for chelation with analytes, causing peak tailing. Using columns with highly inert hardware or adding a weak chelating agent like EDTA to the mobile phase can sometimes help.
Experimental Protocols & Visualizations
Protocol 1: Systematic Mobile Phase Optimization
-
Establish Low pH: Start with a mobile phase of 0.1% Formic Acid in water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). This ensures a pH below 3.
-
Add Buffer Salt: If tailing persists, prepare new mobile phases containing 10 mM Ammonium Formate in addition to the 0.1% Formic Acid.
-
Introduce a Competing Base (for UV detection only): If shape is still not optimal and you are not using MS detection, add 0.1% Triethylamine (TEA) to the mobile phase. Be aware this may alter selectivity.
-
Evaluate Organic Modifier: Compare Acetonitrile and Methanol. Sometimes, the choice of organic solvent can influence peak shape.
Diagram 1: The Mechanism of Peak Tailing
This diagram illustrates the electrostatic interaction between the permanently positive Rizatriptan quaternary ammonium salt and a deprotonated silanol group on a standard silica surface, which is the root cause of peak tailing.
Caption: Analyte interaction with an ionized silanol surface.
Diagram 2: Troubleshooting Workflow for Peak Tailing
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues for this compound.
Caption: A systematic workflow for troubleshooting peak tailing.
References
- Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions.
- Superficially Porous Particles: Perspectives, Practices, and Trends.
- Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds.
- Superficially Porous vs Totally Porous HPLC Particles Explained. Axion Labs.
- Superficially porous particles columns for super fast HPLC separ
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
- Extracolumn Effects.
- Hybrid Particle Columns: The First Twenty Years.
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- Hybrid UHPLC and HPLC Columns and Media: Triart C18 and Triart C8. YMC America.
- Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
- Column Particle Technologies BEH, CSH, HSS & Solid-Core.
- Hybrid particle technology and its use in HPLC. Scientist Live.
- Exploring the Role of pH in HPLC Separ
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chrom
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- High-Strength-Silica (HSS)
- The use of Mobile Phase pH as a Method Development Tool.
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- Extracolumn Effects.
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?.
- HPLC Columns. Biocomma.
- SiliaChrom Plus HPLC Columns. SiliCycle.
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Silica Purity #2 – Silanols.
- Control pH During Method Development for Better Chrom
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- This compound. Santa Cruz Biotechnology.
- Liquid chromatography stationary phases with reduced silanol interactions.
- Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Silica for HPLC Stationary Phases – A Five Minute Guide. The LCGC Blog.
- This compound. LGC Standards.
- Synthesis and Applications of BEH Particles in Liquid Chromatography.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- Silica Gel Column Chrom
- How Triethilamine works on a compound separ
- triethylamine hplc. RXCHEMICALS.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH.
- Extra-column band broadening effects in contemporary liquid chromatography: Causes and solutions. SciSpace.
- Unique Type-C Silica based HPLC columns. Lab-Experts.com.
- Riz
- Abnormal Peak Shapes. Shimadzu.
- Peak Tailing in HPLC. Element Lab Solutions.
- Riz
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM. Gsrs.
- Common Causes Of Peak Tailing in Chrom
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. scbt.com [scbt.com]
- 4. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. Rizatriptan N-Methyl Adduct | CAS No- 1030849-63-8 | Rizatriptan Trimethylammonium Chloride [chemicea.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 10. moravek.com [moravek.com]
- 11. agilent.com [agilent.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. labcompare.com [labcompare.com]
- 15. support.waters.com [support.waters.com]
- 16. welch-us.com [welch-us.com]
- 17. researchgate.net [researchgate.net]
- 18. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 19. HPLC Columns [biocomma.com]
- 20. Lab-Experts.com - Unique Type-C Silica based HPLC columns [lab-experts.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Hybrid UHPLC and HPLC Columns and Media: Triart C18 and Triart C8 | YMC America [ymcamerica.com]
- 23. waters.com [waters.com]
- 24. scientistlive.com [scientistlive.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Superficially Porous vs Totally Porous HPLC Particles Explained [axionlabs.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. elementlabsolutions.com [elementlabsolutions.com]
- 29. waters.com [waters.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Mass Spectrometry Analysis of Rizatriptan N,N,N-Trimethylethanammonium Chloride
Welcome to the technical support guide for the mass spectrometric analysis of Rizatriptan N,N,N-Trimethylethanammonium Chloride. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As a permanently charged quaternary ammonium salt, and a potential impurity or metabolite of Rizatriptan, this analyte presents unique challenges and behaviors in a mass spectrometer compared to its parent drug.[1] This guide provides field-proven insights, detailed protocols, and logical troubleshooting workflows to enable robust and accurate analysis.
Section 1: Fundamental Concepts & Initial Instrument Setup
Understanding the fundamental physicochemical properties of your analyte is the critical first step in any method development process. Rizatriptan N,N,N-Trimethylethanammonium is a quaternary ammonium salt, which dictates our entire analytical strategy.
Frequently Asked Questions (FAQs)
Question 1.1: What is the correct precursor ion and its mass-to-charge ratio (m/z) for this compound in ESI-MS?
Answer: Unlike its parent drug, Rizatriptan, which is typically protonated to form an [M+H]⁺ ion, this compound exists as a pre-charged cation in solution. Therefore, in positive mode Electrospray Ionization (ESI), the mass spectrometer will detect the intact molecular cation, correctly represented as [M]⁺.
It is a common pitfall for analysts to search for an [M+H]⁺ ion, which will not be present. The instrument directly measures the mass of the cation itself.
| Parameter | Value | Source |
| Chemical Name | trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium | [2] |
| Cation Formula | C₁₆H₂₂N₅⁺ | [3] |
| Cation Monoisotopic Mass | 284.1870 Da | [2] |
| Expected Precursor Ion [M]⁺ | m/z 284.2 | [4] |
Question 1.2: Which ionization mode and polarity are required for analysis?
Answer: Due to the permanent positive charge on the quaternary nitrogen atom, Positive Ion Mode Electrospray Ionization (ESI) is mandatory.[5][6] Analysis in negative ion mode will not yield a signal for the primary analyte, though you may see the chloride counter-ion if source conditions are not optimized.
Question 1.3: What are the best starting solvents for direct infusion analysis?
Answer: For initial tuning and optimization, a simple solvent system is recommended to avoid complicating the spectrum. A solution of 50:50 acetonitrile:water with 0.1% formic acid is an excellent starting point. The organic solvent aids in efficient nebulization and desolvation in the ESI source, while the formic acid ensures an acidic environment, which can improve data quality even though the analyte is already charged.
Section 2: Deciphering the Fragmentation (MS/MS)
Collision-Induced Dissociation (CID) of quaternary ammonium salts follows distinct pathways, often differing from the fragmentation of their protonated tertiary amine counterparts. The fixed charge location directs the fragmentation process.[7]
Proposed Fragmentation Pathways
The primary fragmentation mechanisms for this class of compounds are charge-remote fragmentations and charge-directed rearrangements, such as Hofmann elimination.[7][8] The fragmentation cascade for the Rizatriptan N,N,N-Trimethylethanammonium cation (m/z 284.2) is predicted to be dominated by specific neutral losses.
Caption: Predicted CID fragmentation of the Rizatriptan N,N,N-Trimethylethanammonium cation.
Key Product Ions and Their Origin
| Predicted Product Ion (m/z) | Proposed Neutral Loss / Fragment | Mechanism & Significance | Expected Abundance |
| 225.2 | Trimethylamine (C₃H₉N) | Hofmann Elimination: A classic charge-driven reaction for quaternary amines. The loss of the stable trimethylamine neutral is often the most favorable pathway, making this a likely base peak.[7] | High |
| 215.2 | Triazole (C₂H₃N₃) | Cleavage of Benzylic C-N Bond: The bond connecting the triazole ring to the indole structure is susceptible to cleavage. This fragmentation is also observed in the parent Rizatriptan.[9] | Medium to Low |
| 58.1 | [CH₂=N(CH₃)₂]⁺ | Rearrangement & Cleavage: While less common for a pre-charged ion, a rearrangement could produce the N,N-dimethylmethyleneiminium ion, a highly stable fragment seen in the parent drug's fragmentation.[9] Its presence would need to be confirmed empirically. | Low / Variable |
Experimental Protocol: Product Ion Scan Method Development
This protocol outlines the steps to empirically determine the fragmentation pattern and optimize collision energy (CE) for Multiple Reaction Monitoring (MRM) assay development.
-
Prepare Analyte Solution: Create a 1 µg/mL solution of this compound in 50:50 acetonitrile/water with 0.1% formic acid.
-
Infuse the Sample: Using a syringe pump, infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Confirm Precursor in MS1: Acquire data in MS1 scan mode and confirm a stable, strong signal for the [M]⁺ ion at m/z 284.2. Optimize source parameters (e.g., spray voltage, gas temperatures) for maximum intensity.[10]
-
Set Up Product Ion Scan: Switch to a Product Ion Scan (or MS/MS) mode. Set the precursor isolation window to m/z 284.2.
-
Perform Collision Energy Ramp: Program the instrument to acquire multiple scans while ramping the collision energy. A typical range would be from 5 eV to 50 eV in 2-5 eV steps.
-
Analyze the Data: Combine the spectra from the CE ramp to create a composite product ion spectrum. Identify the major product ions and the optimal CE value that produces the highest intensity for each one. This data is crucial for building a sensitive and specific MRM method.[8]
Section 3: Troubleshooting Guide
Even with a clear plan, experimental challenges can arise. This section addresses common problems in a logical, question-and-answer format.
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
Problem: I don't see my precursor ion (m/z 284.2), or the signal is extremely weak.
-
Question: Have you confirmed the mass spectrometer is tuned and calibrated recently?
-
Action: Always begin a troubleshooting sequence by running the manufacturer's recommended tuning and calibration routine. This ensures the instrument is performing to specification and eliminates the hardware as the primary variable.[11]
-
-
Question: Are your ESI source parameters optimized for a pre-charged, polar molecule?
-
Action: Compared to neutral molecules, pre-charged species can require different source conditions. Systematically adjust the spray voltage, nebulizer gas pressure, and source temperature. Start with lower voltages to avoid in-source fragmentation and ensure a stable spray.[10] An unstable spray is a common cause of poor signal.[12]
-
-
Question: Could your sample be the issue?
-
Action: Prepare a fresh sample in a clean vial using LC-MS grade solvents. If the signal is still low, consider the concentration. While it seems counterintuitive, excessively high concentrations (>10 µg/mL) can cause signal suppression. Dilute your sample 10-fold and 100-fold and re-analyze.[11]
-
-
Question: Are you performing LC-MS and could there be matrix suppression?
-
Action: Co-eluting compounds from the sample matrix (salts, excipients, endogenous molecules) can compete for ionization, suppressing the signal of the analyte of interest.[13] To diagnose this, dilute the sample or, if possible, improve the chromatographic separation to move the analyte away from interfering peaks.
-
Problem: My MS/MS spectrum is noisy and lacks the expected product ions.
-
Question: Is your precursor ion intensity sufficient (>1e5 counts) in the MS1 scan?
-
Action: You cannot get a high-quality MS/MS spectrum from a weak precursor. Address the issues above to improve your MS1 signal before attempting to optimize MS/MS.
-
-
Question: Have you optimized the collision energy (CE)?
-
Action: This is the most critical parameter for MS/MS. A CE that is too low will result in no fragmentation, while a CE that is too high will shatter your ion into small, uninformative fragments, leading to a noisy baseline. Perform the CE ramp experiment described in Section 2 to find the "sweet spot" for your key fragments.[14]
-
Problem (LC-MS Specific): My chromatographic peak is tailing severely.
-
Question: What type of HPLC column are you using?
-
Action: Quaternary ammonium compounds are notorious for interacting with residual silanols on silica-based columns, leading to poor peak shape.[13] Standard C18 columns may not perform well.
-
Recommendation: Use a modern, high-purity silica column with advanced end-capping. For even better results, consider a column designed for polar analytes, such as an embedded polar group (EPG) column or a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative.[6]
-
-
Question: What is your mobile phase composition?
-
Action: An acidic mobile phase (e.g., 0.1% formic acid) is generally beneficial for peak shape. You can also try increasing the ionic strength of the aqueous mobile phase by adding a small amount of ammonium formate (e.g., 10 mM). The ammonium ions will compete with the analyte for active sites on the column, reducing peak tailing.
-
References
-
Vishwanathan, K., Bartlett, M. G., & Stewart, J. T. (2000). Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 168-172. [Link]
-
Ravisankar, P., et al. (2015). Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography-Tandem Mass Spectrometry. Taylor & Francis Online. [Link]
-
Cydzik, M., et al. (2012). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. PMC - NIH. [Link]
-
Reddy, G. S., et al. (2009). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 48-54. [Link]
-
Kumar, A., et al. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Joshi, P., et al. (2016). Mass spectra of: a rizatriptan Q1 scan and b fragmentation of... ResearchGate. [Link]
-
Cheng, C., & Gross, M. L. (2000). Effects of ionization mode on charge-site-remote and related fragmentation reactions of long-chain quaternary ammonium ions. Journal of the American Society for Mass Spectrometry, 11(1), 9-18. [Link]
-
Ravisankar, P., et al. (2015). Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
FDA Clinical Pharmacology Review. (2019). accessdata.fda.gov. [Link]
-
Velpandian, T., et al. (2012). ESI-MS=MS spectrum showing the molecular ion and fragmentation pattern... ResearchGate. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. gmi-inc.com. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Velpandian, T., et al. (2012). Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS. ResearchGate. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. gentechscientific.com. [Link]
-
GSRS. (n.d.). RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM. gsrs.ncats.nih.gov. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. element-labsolutions.com. [Link]
-
Ravisankar, P., et al. (2012). Application of a Reliable LC-MS/MS Method for Determination of Rizatriptan in Healthy Subject Samples. ResearchGate. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. cgspace.cgiar.org. [Link]
-
Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]
-
Attwa, M. W., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. Rizatriptan N-Methyl Adduct | CAS No- 1030849-63-8 | Rizatriptan Trimethylammonium Chloride [chemicea.com]
- 2. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Quantification of Rizatriptan N,N,N-Trimethylethanammonium Chloride
Welcome to the technical support guide for the quantitative analysis of Rizatriptan N,N,N-Trimethylethanammonium Chloride (CAS: 1030849-63-8). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols for researchers, analytical scientists, and quality control professionals. As a key potential impurity and a quaternary ammonium compound (QAC), this analyte presents unique challenges in chromatography and mass spectrometry that require specialized method development.
Introduction: The Challenge of a Quaternary Ammonium Analyte
Rizatriptan N,N,N-Trimethylethanammonium is a permanently charged quaternary ammonium compound (QAC) structurally related to the active pharmaceutical ingredient (API) Rizatriptan.[1][2] Its permanent positive charge and potential for strong secondary interactions make it notoriously "sticky," leading to a host of analytical issues including poor recovery, severe peak tailing, and persistent system carryover.[3][4] Unlike its parent drug, Rizatriptan, which is a tertiary amine and can be readily protonated, this QAC exists as a cation across the entire pH range.[5] This fundamental difference necessitates a departure from standard reversed-phase methods and requires a specialized approach to achieve accurate and robust quantification.
This guide is structured to help you navigate these challenges by explaining the root causes of common problems and providing field-proven solutions.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Part 1: Sample Preparation & Recovery
Question: I'm observing very low and inconsistent recovery of the analyte from my plasma/formulation samples during solid-phase extraction (SPE). What is the cause and how can I improve it?
Answer: This is a classic problem with QACs. The root cause is irreversible adsorption of the positively charged analyte to negatively charged surfaces. This includes glass containers, pipette tips, and, most significantly, the silica backbone of many SPE sorbents.[6]
Causality & Solution:
-
Adsorption to Labware: Standard borosilicate glass has surface silanol groups (Si-OH) that are deprotonated and negatively charged (Si-O-) at neutral pH, acting as strong binding sites for your cationic analyte.
-
Solution: Use polypropylene (PP) tubes and pipette tips wherever possible, as they are less prone to ionic interactions.[4] If glass is unavoidable, consider pre-conditioning it by rinsing with a high-concentration solution of the analyte or a similar QAC to passivate the active sites.
-
-
Incorrect SPE Sorbent: A standard C18 sorbent can exhibit secondary interactions with its underlying silica backbone, leading to poor recovery.
-
Solution: Employ a polymer-based SPE sorbent, such as Waters Oasis HLB, which is pH-stable and lacks free silanol groups.[7] Alternatively, a mixed-mode cation-exchange (MCX) sorbent can be highly effective. It provides both reversed-phase and strong cation-exchange retention mechanisms. You would load in an acidic environment (to retain via reversed-phase), wash with an organic solvent, and then elute with a basic and/or high ionic strength mobile phase (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction and release the analyte.
-
-
Suboptimal Elution Solvent: A neutral or purely organic solvent may not be strong enough to displace the ionically bound analyte from the SPE sorbent or labware surfaces.
-
Solution: Acidify your elution solvent. A common and effective choice is methanol or acetonitrile containing 1-2% formic acid or acetic acid.[3] The acid provides a high concentration of competing protons (H+) to displace the analyte from binding sites, significantly improving recovery.
-
Part 2: Liquid Chromatography (LC) Issues
Question: My chromatographic peak for Rizatriptan N,N,N-Trimethylethanammonium is broad and tails severely. How can I achieve a sharp, symmetrical peak?
Answer: Severe peak tailing is the most common chromatographic issue for this compound. It stems from strong, undesirable ionic interactions between the permanent positive charge on your analyte and residual, deprotonated silanol groups on the surface of silica-based HPLC columns. This leads to a secondary, non-ideal retention mechanism that causes peak distortion.
Causality & Solution:
-
Column Selection: A standard C18 column is often a poor choice. Even with end-capping, residual silanols cause issues.
-
Solution:
-
Modern Phenyl Columns: As recommended in the USP monograph for Rizatriptan Benzoate, a phenyl-based stationary phase can offer different selectivity.[8][9] Consider a modern, high-purity silica phenyl column.
-
"AQ" or Polar-Embedded Columns: These columns (e.g., C18-AQ) are designed to work well with highly aqueous mobile phases and can offer better peak shape for polar, charged compounds.
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar and permanently charged compounds. It uses a high organic mobile phase for retention on a polar stationary phase.
-
-
-
Mobile Phase pH and Modifiers: The mobile phase composition is critical to mitigating secondary interactions.
-
Solution: Operate at a low pH (e.g., pH 2.5-3.5) by adding an acid like formic acid or trifluoroacetic acid (TFA) to your aqueous mobile phase.[10][11] At low pH, surface silanols are protonated (Si-OH), neutralizing their negative charge and minimizing ionic interaction with your analyte. TFA can be particularly effective but may cause ion suppression in MS detection. Formic acid (0.1-0.2%) is generally the preferred choice for LC-MS/MS.[10]
-
Increase Ionic Strength: Adding a salt buffer like ammonium formate or ammonium acetate (10-20 mM) to the mobile phase can also improve peak shape. The buffer cations (NH4+) compete with the analyte for active sites on the column, effectively shielding it from secondary interactions.[12]
-
Question: I'm seeing unacceptable levels of carryover between injections, even after a blank run. How can I solve this?
Answer: This is another hallmark of a "sticky" QAC. The analyte adsorbs to active sites throughout the entire flow path—including the injector needle, rotor seal, transfer tubing, and column head. Subsequent injections can then be contaminated by the slow bleeding of this adsorbed material.
Causality & Solution:
-
Injector Contamination: The autosampler needle and injection valve are common sources of carryover.
-
Solution: Implement an aggressive needle wash protocol. Standard washes with methanol or acetonitrile are insufficient. Your wash solvent must be able to strip the ionically bound analyte. A highly effective wash solution is a mix of acetonitrile, isopropanol, and water (e.g., 50:25:25) with 0.5-1.0% formic or acetic acid.[3][12]
-
-
Column Saturation: The column itself can be a major reservoir for carryover.
-
Solution: Ensure your gradient elution includes a high-organic, acidified step that is held for a sufficient time to elute all analyte. A dedicated, high-organic "wash" injection after a high-concentration sample can also be effective.
-
-
Hardware Considerations: Some materials are more prone to adsorption.
-
Solution: If possible, use PEEK (polyether ether ketone) tubing and fittings in your flow path, as they can sometimes exhibit lower adsorption than stainless steel for certain compounds.
-
Part 3: Mass Spectrometry (MS) Detection
Question: How should I configure my mass spectrometer for this analyte? I can't find the [M+H]+ ion.
Answer: You will not find an [M+H]+ ion for this compound. As a quaternary ammonium salt, it is already permanently and singly charged in solution.
Causality & Solution:
-
Ionization Behavior: In positive electrospray ionization (ESI+), the instrument will detect the intact cationic molecule, which is simply [M]+. Do not add +1 to the monoisotopic mass of the free base when calculating your precursor m/z.
-
Solution: The molecular formula of the cation is C16H22N5+.[13] Its monoisotopic mass is 284.1875. Therefore, you should be looking for a precursor ion (Q1 ) at m/z 284.2 .
-
-
Fragmentation (MRM): To develop a sensitive and selective Multiple Reaction Monitoring (MRM) method, you need a stable and abundant product ion.
-
Solution: The fragmentation of Rizatriptan is well-documented, with a primary product ion at m/z 201.1, resulting from the cleavage of the ethylamine side chain.[14][15][16] It is highly probable that Rizatriptan N,N,N-Trimethylethanammonium will follow a similar fragmentation pathway, losing the neutral trimethylamine group.
-
Proposed MRM Transition: 284.2 -> 201.1 . This would be an excellent starting point for method development. Infuse a standard solution directly into the mass spectrometer to confirm the precursor ion and optimize the collision energy (CE) for this transition.
-
Recommended Starting Protocols & Workflows
Experimental Workflow Diagram
The following diagram outlines a robust workflow for the quantification of this compound.
Caption: Fig 1. Recommended workflow for sample prep and analysis.
Detailed LC-MS/MS Starting Method
This protocol provides a robust starting point. Optimization will be necessary for your specific matrix and instrumentation.
| Parameter | Recommended Condition | Rationale & Notes |
| LC Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm | High-purity bridged ethyl hybrid silica minimizes silanol interactions. |
| Mobile Phase A | Water with 10 mM Ammonium Acetate + 0.1% Formic Acid | Ammonium acetate shields residual silanols; formic acid ensures low pH (~3.2).[12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Consistent modifier with Mobile Phase A. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min | A standard gradient to ensure elution of all components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40 °C | Reduces viscosity and can improve peak shape.[8] |
| Injection Vol | 5 µL | Minimize to reduce potential for carryover. |
| Needle Wash | 50:25:25 ACN:IPA:H2O + 0.5% Formic Acid | Aggressive wash solvent is crucial to prevent carryover.[12] |
| Ionization Mode | ESI Positive (ESI+) | Analyte is a permanent cation. |
| **Precursor Ion (Q1) | m/z 284.2 | Corresponds to the monoisotopic mass of the [M]+ cation. |
| Product Ion (Q2) | m/z 201.1 | Predicted major fragment based on Rizatriptan fragmentation.[14][16] |
| Dwell Time | 100 ms | Adjust based on the number of analytes monitored. |
| Key Voltages | Optimize Capillary, Cone, and Collision Energy (CE) | Start with CE around 15-25 V and optimize via infusion. |
Troubleshooting Decision Tree
Use this diagram to diagnose common issues methodically.
Caption: Fig 2. A decision tree for troubleshooting common issues.
References
-
Vishwanathan, K., Bartlett, M. G., & Stewart, J. T. (2000). Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 168–172. [Link]
-
Rao, B. M., et al. (2006). Development and validation of a specific stability indicating high performance liquid chromatographic method for rizatriptan benzoate. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1146-1151. [Link]
-
Rao, D. K., et al. (2015). Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography. American Journal of Analytical Chemistry, 6, 807-817. [Link]
-
Reddy, B. P., et al. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. Research & Reviews: A Journal of Pharmaceutical Science. [Link]
-
Rao, D. K., et al. (2015). Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography-Tandem Mass Spectrometry. Taylor & Francis Online. [Link]
-
Gomes, N., et al. (2015). Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations. Journal of Basic and Clinical Pharmacy, 6(1), 7-11. [Link]
-
Patel, Y., et al. (2012). Stability indicating method development and validation of assay method for the estimation of rizatriptan benzoate in tablet. Journal of Pharmacy Research, 5(1), 478-481. [Link]
-
Semantic Scholar. (n.d.). A RP-HPLC METHOD DEVELOPMENT FOR THE ESTIMATION OF RIZATRIPTAN BENZOATE FROM FORMULATED FAST DISINTEGRATING SUBLINGUAL TABLETS. [Link]
-
Journal of Applied Pharmaceutical Science. (2022). Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. [Link]
-
Journal of Applied Pharmaceutical Science. (2022). Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. [Link]
-
USP-NF. (2010). Rizatriptan Benzoate Monograph. [Link]
-
Mogili, R., et al. (2021). Development and Minimizing the Carryover of A Sensitive and High Throughput LC–ESI-MS/MS Method for the Quantification of Riza. Journal of Applied Bioanalysis, 7(4). [Link]
-
Monteil-Rivera, F., et al. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory. Journal of Chromatography A, 1723, 464905. [Link]
-
ResearchGate. (n.d.). Mass spectra of: a rizatriptan Q1 scan and b fragmentation of... [Link]
-
Velpandian, T., et al. (2015). Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS. ResearchGate. [Link]
-
Chen, Y., et al. (2006). Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study. Journal of Chromatography B, 844(2), 268-277. [Link]
-
Fair, P. A., et al. (2010). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Analytical and Bioanalytical Chemistry, 396(2), 825-835. [Link]
-
ResearchGate. (2014). Determination of Rizatriptan in Human Plasma by Liquid Chromatography Stable Isotope Dilution Electrospray MS–MS for Application in Bioequivalence Study. [Link]
-
USP-NF. (2019). Rizatriptan Benzoate. [Link]
-
Bohrium. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory. [Link]
-
Semantic Scholar. (n.d.). Development and Validation of HPTLC Method for the Estimation of Rizatriptan Benzoate in Bulk and Tablets. [Link]
-
ResearchGate. (n.d.). Quantification of Quaternary Ammonium Compounds by Liquid Chromatography-Mass Spectrometry: Minimizing Losses from the Field to the Laboratory. [Link]
-
Awari, V. P., et al. (2014). HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. Journal of Pharmaceutical Sciences & Research, 6(1), 24-26. [Link]
-
precisionFDA. (n.d.). RIZATRIPTAN BENZOATE. [Link]
-
Human Metabolome Database. (2017). Showing metabocard for Rizatriptan (HMDB0015088). [Link]
-
Shah, S., et al. (2012). Application of a Reliable LC-MS/MS Method for Determination of Rizatriptan in Healthy Subject Samples. Scientia Pharmaceutica, 80(4), 947-960. [Link]
-
Pharmaffiliates. (n.d.). Rizatriptan-impurities. [Link]
-
PubChem. (n.d.). Rizatriptan. [Link]
-
Indian Academy of Sciences. (2023). A novel and convenient approach toward the synthesis of Rizatriptan. [Link]
-
gsrs. (n.d.). RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM. [Link]
-
Scribd. (n.d.). Rizatriptan Synthesis. [Link]
-
Veeprho. (n.d.). Rizatriptan Impurities and Related Compound. [Link]
- Google Patents. (n.d.).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspnf.com [uspnf.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Rizatriptan and its Quaternary Ammonium Impurity
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of rizatriptan from its closely-eluting quaternary ammonium impurity. Our focus is on delivering not just protocols, but a foundational understanding of the method development process to empower you to overcome this common analytical challenge.
The Challenge: Separating a Tertiary Amine from a Quaternary Amine
Rizatriptan, a selective 5-HT1B/1D receptor agonist, is a tertiary amine.[1][2] Its quaternary ammonium impurity possesses a permanent positive charge, making it significantly more polar than the parent drug. This stark difference in polarity, while seemingly advantageous, often leads to analytical complexities in traditional reversed-phase (RP) liquid chromatography, manifesting as poor peak shape, insufficient retention of the impurity, and inadequate resolution.
This guide will explore the chemical principles governing this separation and provide actionable strategies to achieve baseline resolution, ensuring accurate quantification and robust quality control.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate rizatriptan from its quaternary ammonium impurity using standard reversed-phase HPLC?
Standard reversed-phase chromatography primarily separates compounds based on hydrophobicity.[3] Rizatriptan, being moderately hydrophobic, retains well on C18 or C8 columns. However, its quaternary ammonium impurity is highly polar and permanently cationic. In a typical hydro-organic mobile phase, this impurity has very little interaction with the non-polar stationary phase, causing it to elute at or near the void volume of the column. This lack of retention makes achieving separation from other early-eluting components, or even the solvent front, extremely challenging.
Q2: What are the key chemical differences between rizatriptan and its quaternary ammonium impurity that we can exploit for separation?
The primary exploitable differences are:
-
Ionization State: Rizatriptan is a tertiary amine with a pKa that allows its charge state to be manipulated by adjusting the mobile phase pH.[4][5] In contrast, its quaternary ammonium impurity is permanently charged, irrespective of the pH. This allows for selective manipulation of rizatriptan's retention time without affecting the impurity's charge.
-
Polarity: The quaternary ammonium impurity is significantly more polar and hydrophilic than rizatriptan. This difference is the key to employing alternative chromatographic modes like HILIC.[6][7][8]
Q3: What are the main chromatographic strategies to improve resolution?
There are three primary strategies beyond simple reversed-phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, amide, or amino) and a mobile phase high in organic solvent.[9][10] It excels at retaining and separating very polar compounds, making it a prime candidate for this application.[6][7]
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities on a single stationary phase.[3][11][12][13] This allows for simultaneous exploitation of differences in both hydrophobicity and charge, offering powerful selectivity.[14]
-
Ion-Pair Chromatography (IPC): This technique is performed on a reversed-phase column but involves adding an ion-pairing reagent to the mobile phase.[15][16][17] The reagent forms a neutral, hydrophobic complex with the charged analyte, enhancing its retention on the non-polar stationary phase.[18][19]
Q4: How does mobile phase pH specifically affect this separation in a reversed-phase system?
Mobile phase pH is a critical parameter.[5][20]
-
At low pH (e.g., pH < 3): Rizatriptan (a tertiary amine) will be protonated and carry a positive charge. This can lead to electrostatic repulsion from the positively charged quaternary ammonium impurity. However, it can also cause peak tailing due to interactions with residual silanols on the silica backbone of the column.[21][22]
-
At mid-range pH: The ionization state of rizatriptan can be unstable if the pH is close to its pKa, potentially leading to broad or split peaks.[23][24]
-
At high pH (e.g., pH > 9, on a pH-stable column): Rizatriptan will be in its neutral, uncharged form, increasing its hydrophobicity and therefore its retention time.[4] The quaternary impurity remains charged. This differential in charge state can be highly effective in improving separation.
Q5: What is the best type of stationary phase to start with?
For this specific separation challenge, a standard C18 column is often not the ideal starting point. A more logical approach would be to screen columns from different selectivity classes.
| Stationary Phase Type | Rationale for Use | Potential Starting Point |
| Phenyl Hexyl | Offers alternative selectivity through pi-pi interactions, which can differentiate the aromatic systems of the two molecules. The USP monograph for Rizatriptan Benzoate specifies an L11 (phenyl) packing.[25][26] | Phenyl-hexyl phase, 3 µm particle size |
| Polar-Embedded | These reversed-phase columns have a polar group embedded in the alkyl chain, which helps to shield residual silanols and can provide alternative selectivity for polar analytes. | C18 with embedded amide or carbamate group |
| HILIC | Designed specifically for retaining highly polar compounds.[8][10] The quaternary ammonium impurity will be strongly retained, allowing for significant separation from the less polar rizatriptan. | Amide or bare silica HILIC column |
| Mixed-Mode | Combines reversed-phase and ion-exchange characteristics to provide multiple modes of interaction.[11][13] A mixed-mode cation exchange column would be a powerful choice. | C18 with strong cation exchange (SCX) ligands |
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during method development for this separation.
Caption: Troubleshooting Decision Tree for Rizatriptan Separation.
Problem 1: Poor Resolution or Complete Co-elution
-
Symptom: The rizatriptan and quaternary ammonium impurity peaks are not baseline separated (Resolution < 1.5) or appear as a single, often distorted, peak.
-
Potential Cause A: The quaternary ammonium impurity is unretained in reversed-phase mode.
-
Scientific Rationale: Due to its high polarity and permanent charge, the impurity has minimal affinity for the hydrophobic stationary phase and elutes with the solvent front.
-
Suggested Solution: Employ an Alternative Chromatographic Mode.
-
Switch to HILIC: This is often the most effective solution. The polar impurity will partition into the water-enriched layer on the polar stationary phase surface and be strongly retained. Rizatriptan, being less polar, will elute earlier.[6][7]
-
Utilize a Mixed-Mode Column: A column with both C18 and strong cation-exchange (SCX) ligands will retain rizatriptan via hydrophobic interactions and the quaternary impurity via strong electrostatic interactions.[12][13] Elution can then be controlled by adjusting both the organic solvent percentage and the ionic strength (buffer concentration) of the mobile phase.[14]
-
Implement Ion-Pairing Chromatography: Introduce an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate or heptafluorobutyric acid) into the reversed-phase mobile phase.[15] This will form a neutral ion-pair with the quaternary amine, significantly increasing its retention on the C18 column.[17]
-
-
-
Potential Cause B: Insufficient selectivity in reversed-phase mode.
-
Scientific Rationale: Even if the impurity shows some retention, the selectivity (α) between it and rizatriptan is not large enough for separation. Selectivity is influenced by the specific chemical interactions between the analytes and the stationary/mobile phases.
-
Suggested Solution: Optimize Mobile Phase Conditions.
-
Manipulate pH: This is the most powerful tool for altering selectivity in reversed-phase for ionizable compounds.[4][5][20] On a pH-stable column (e.g., a hybrid particle column), increase the mobile phase pH to >9. This will render the rizatriptan molecule neutral and more hydrophobic, increasing its retention. The quaternary impurity's retention will be largely unaffected, leading to a dramatic increase in resolution.
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a more polar, protic solvent that can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile, altering peak spacing.
-
Adjust Buffer Concentration: In reversed-phase, higher buffer concentrations can sometimes improve the peak shape of basic compounds by masking residual silanols, which can indirectly improve resolution.
-
-
Problem 2: Significant Peak Tailing for Rizatriptan
-
Symptom: The rizatriptan peak has a USP tailing factor > 1.5. This can compromise integration accuracy and resolution from adjacent peaks.
-
Potential Cause: Secondary ionic interactions between the protonated rizatriptan molecule and deprotonated (negatively charged) residual silanol groups on the silica surface of the column.[21][22][23][27]
-
Scientific Rationale: Even on high-purity, end-capped columns, some residual silanols exist. At mid-range pH (approx. 4-7), these silanols are ionized and can strongly, and non-ideally, interact with positively charged basic analytes like protonated rizatriptan.
-
Suggested Solutions:
-
Work at Low pH: Adjust the mobile phase to a pH between 2.5 and 3.0 using a buffer like phosphate or formate. At this low pH, most surface silanols are protonated (neutral), minimizing the ionic interaction that causes tailing.[21]
-
Use a Competing Base (Mobile Phase Additive): Adding a small amount (e.g., 0.1%) of an amine like triethylamine (TEA) to the mobile phase can be effective.[21] The TEA acts as a competing base, preferentially interacting with the active silanol sites and shielding the rizatriptan molecules from these undesirable interactions. Note that TEA is not MS-friendly.
-
Select a Modern, High-Purity Column: Use a column specifically designed for good peak shape with basic compounds. These columns are made from high-purity silica with minimal metal content and are densely bonded and end-capped to reduce the number of accessible silanols.[21][23]
-
-
Experimental Protocol: Method Development Workflow
This protocol outlines a systematic approach to developing a robust method for separating rizatriptan and its quaternary ammonium impurity.
Caption: Systematic Workflow for Method Development.
Step-by-Step Guide
1. Preparation:
-
Prepare a standard solution containing both rizatriptan and a reference standard for the quaternary ammonium impurity at a scientifically relevant concentration in a suitable diluent (e.g., 50:50 acetonitrile:water).
2. Phase 1: Initial Screening
-
Objective: Identify the most promising chromatographic mode and stationary phase.
-
Columns to Screen:
-
HILIC Column (e.g., Acquity UPLC BEH Amide, 1.7 µm)
-
Mixed-Mode Column (e.g., Acclaim Trinity P1, 3 µm)
-
Reversed-Phase Column (e.g., Zorbax SB-Phenyl, 3.5 µm)[25]
-
-
Screening Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: As appropriate for column dimensions (e.g., 0.4 mL/min for 2.1 mm ID)
-
Temperature: 30 °C
-
Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 5 minutes for RP/MMC; 95% to 50% B over 5 minutes for HILIC).
-
-
Evaluation: Analyze the chromatograms from each column. Identify the condition that provides the best initial retention for the impurity and the best potential for separation.
3. Phase 2: Optimization
-
Objective: Fine-tune the parameters of the most promising condition from Phase 1 to achieve baseline resolution.
-
If HILIC was chosen:
-
Optimize Water Content: The amount of water in the mobile phase is the primary driver of retention in HILIC. Carefully adjust the gradient slope and initial/final percentages of the aqueous component.
-
Adjust Buffer Concentration: Higher buffer concentrations can sometimes modulate secondary ionic interactions and improve peak shape.
-
-
If Reversed-Phase or Mixed-Mode was chosen:
-
Optimize pH: Perform runs at different pH values (e.g., 3.0, 6.0, and 9.5, ensuring your column is stable at high pH). This is often the most impactful parameter for selectivity.[4][28]
-
Optimize Gradient: Once a suitable pH is found, adjust the gradient time and slope to maximize the space between the two peaks.
-
-
Optimize Temperature: Vary the column temperature (e.g., 25 °C, 35 °C, 45 °C). Temperature affects mobile phase viscosity and can subtly alter selectivity.
4. Phase 3: System Suitability and Finalization
-
Objective: Confirm the final method is robust and suitable for its intended purpose.
-
System Suitability: Define criteria for your method. A typical set would be:
-
Resolution (Rs): > 2.0 between rizatriptan and the impurity.
-
Tailing Factor (Tf): < 1.5 for both peaks.
-
Reproducibility: < 2% RSD for retention time and peak area over multiple injections.
-
-
Final Method: Document the final, optimized method parameters.
References
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International. Retrieved from [Link]
-
(PDF) Mixed-Mode Chromatography - ResearchGate. (n.d.). Retrieved from [Link]
-
Hajdú, Z., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Retrieved from [Link]
-
Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare. Retrieved from [Link]
-
Hydrophilic interaction chromatography - Wikipedia. (n.d.). Retrieved from [Link]
-
Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. Retrieved from [Link]
-
Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Spectroscopy. Retrieved from [Link]
-
Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Julia H. (2023). A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Prime Scholars. Retrieved from [Link]
-
A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (n.d.). Chromatography Online. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product Volume 1. (2017). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Force Degradation Study of Rizatriptan Benzoate by Rp. (2017). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). YouTube. Retrieved from [Link]
-
Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. (1997). Semantic Scholar. Retrieved from [Link]
-
Rizatriptan Impurities. (n.d.). Alfa Omega Pharma. Retrieved from [Link]
-
HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product. (2017). IDEAS/RePEc. Retrieved from [Link]
-
(PDF) Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. (2017). ResearchGate. Retrieved from [Link]
-
Rizatriptan Benzoate - USP-NF. (2009). USP. Retrieved from [Link]
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Retrieved from [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (n.d.). PMC. Retrieved from [Link]
-
Rizatriptan. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. Retrieved from [Link]
-
Rizatriptan Orally Disintegrating Tablets: Package Insert / Prescribing Info. (n.d.). Drugs.com. Retrieved from [Link]
-
Showing metabocard for Rizatriptan (HMDB0015088). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Rizatriptan Benzoate. (n.d.). PubChem. Retrieved from [Link]
-
(PDF) Spectrophotometric Method for Analysis of Rizatriptan Benzoate. (n.d.). ResearchGate. Retrieved from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from [Link]
-
(PDF) Estimation of Rizatriptan benzoate by RP-HPLC method in bulk and dosage form. (n.d.). ResearchGate. Retrieved from [Link]
-
Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
Sources
- 1. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. primescholars.com [primescholars.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. m.youtube.com [m.youtube.com]
- 23. chromtech.com [chromtech.com]
- 24. Guia de solução de problemas de HPLC [sigmaaldrich.com]
- 25. uspnf.com [uspnf.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. waters.com [waters.com]
- 28. biotage.com [biotage.com]
Validation & Comparative
A Comparative Analysis of Two Key Rizatriptan-Related Compounds: Rizatriptan N-oxide and Rizatriptan N,N,N-Trimethylethanammonium Chloride
A Technical Guide for Researchers in Drug Development and Analytical Science
In the landscape of pharmaceutical development and manufacturing, a comprehensive understanding of a drug substance's related compounds is paramount to ensuring safety, efficacy, and regulatory compliance. Rizatriptan, a potent 5-HT1B/1D receptor agonist widely prescribed for the acute treatment of migraine, is no exception. This guide provides an in-depth comparative analysis of two structurally related compounds of Rizatriptan: the metabolite and degradation product, rizatriptan N-oxide, and the potential process impurity, Rizatriptan N,N,N-Trimethylethanammonium Chloride. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and analytical differentiation of these critical compounds.
Introduction: The Significance of Rizatriptan and Its Related Compounds
Rizatriptan's therapeutic success is underpinned by its selective agonist activity at serotonin receptors, leading to cranial vasoconstriction and inhibition of neuropeptide release.[1][2] The control of impurities and degradation products in the active pharmaceutical ingredient (API) is a critical aspect of drug development, as these entities can potentially impact the safety and efficacy of the final drug product.[3] Among the spectrum of rizatriptan-related compounds, rizatriptan N-oxide emerges as a known metabolite and a product of oxidative degradation, while this compound represents a potential impurity arising from synthetic processes. A thorough understanding of their distinct chemical properties and analytical behaviors is therefore essential for robust quality control and formulation development.
Chemical Identity and Physicochemical Properties
A fundamental comparison begins with the distinct chemical structures and resulting physicochemical properties of this compound and rizatriptan N-oxide.
| Property | This compound | Rizatriptan N-oxide |
| Synonyms | trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium chloride | N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide; Rizatriptan EP Impurity H[4][5] |
| CAS Number | 1030849-63-8 | 260435-42-5[4] |
| Molecular Formula | C₁₆H₂₂ClN₅ | C₁₅H₁₉N₅O[4] |
| Molecular Weight | 319.83 g/mol | 285.34 g/mol [4] |
| Chemical Structure | Quaternary ammonium salt | Tertiary amine N-oxide |
| Charge | Permanent positive charge on the nitrogen atom | Zwitterionic (formal positive charge on nitrogen and negative charge on oxygen) |
| Solubility | Expected to be highly soluble in polar solvents like water | Soluble in DMSO and methanol[5] |
| Origin | Potential process-related impurity | Metabolite and oxidative degradation product[2][5] |
Synthesis and Formation Pathways
The origins of these two compounds are fundamentally different, which has significant implications for their detection and control in the manufacturing process.
This compound: A Potential Synthetic Impurity
This compound is not a known metabolite but rather a potential process-related impurity. Its formation can be postulated to occur during the synthesis of rizatriptan if excess methylating agents are used in steps involving the methylation of precursor amines, or through unintended side reactions. The quaternization of the tertiary amine of rizatriptan with a methylating agent, such as methyl iodide or dimethyl sulfate, would lead to the formation of this quaternary ammonium salt.
Caption: Postulated synthetic pathway to this compound.
Rizatriptan N-oxide: A Metabolite and Degradation Product
Rizatriptan N-oxide is a well-documented minor metabolite of rizatriptan, formed in vivo through the action of metabolic enzymes.[2] It is considered to be pharmacologically inactive.[2] Additionally, it can be formed as a degradation product under oxidative stress conditions.[5] The synthesis of rizatriptan N-oxide for use as a reference standard can be achieved by the controlled oxidation of rizatriptan.
Experimental Protocol: Synthesis of Rizatriptan N-oxide
The following protocol is adapted from the general principles of N-oxidation of tertiary amines.
-
Dissolution: Dissolve Rizatriptan base in a suitable organic solvent such as dichloromethane or methanol.
-
Oxidation: Add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at a reduced temperature (e.g., 0 °C) to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent, such as sodium thiosulfate, to neutralize the excess oxidant.
-
Extraction and Purification: Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Synthetic pathway to Rizatriptan N-oxide via oxidation.
Comparative Biological Activity Profile
The structural differences between the two compounds lead to distinct biological profiles.
-
Rizatriptan N-oxide: As a metabolite, rizatriptan N-oxide has been studied and is reported to be pharmacologically inactive at the 5-HT1B/1D receptors.[2] Its presence as an impurity is therefore primarily a concern for quality and purity specifications rather than pharmacological interference.
-
This compound: As a quaternary ammonium compound, its biological activity has not been specifically reported. However, compounds in this class are known for a wide range of biological activities, including antimicrobial properties.[6] The permanent positive charge could potentially lead to different interactions with biological membranes and proteins compared to the parent drug. While speculative without direct experimental data, it is unlikely to possess the specific 5-HT1B/1D agonist activity of rizatriptan due to the significant structural modification at the amine, which is crucial for receptor binding.
Analytical Characterization and Differentiation
A robust analytical method is crucial for the detection, identification, and quantification of these related compounds in the rizatriptan API and formulated products. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method can effectively separate rizatriptan from its N-oxide and the quaternary ammonium salt. Due to the significant difference in polarity—with the quaternary ammonium salt being the most polar, followed by the N-oxide, and then rizatriptan—a reversed-phase HPLC method is well-suited for their separation.
Experimental Protocol: Comparative HPLC Analysis
This protocol provides a framework for the analytical separation of rizatriptan, rizatriptan N-oxide, and this compound.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm or 280 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare standard solutions of rizatriptan, rizatriptan N-oxide, and this compound in a suitable diluent (e.g., a mixture of water and acetonitrile).
Expected Elution Order: Based on polarity, the expected elution order would be:
-
This compound (most polar, earliest elution).
-
Rizatriptan N-oxide.
-
Rizatriptan (least polar, latest elution).
Caption: General workflow for the analytical comparison of rizatriptan and its related compounds.
Mass Spectrometry (MS)
Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the compounds.
-
Rizatriptan: [M+H]⁺ = 270.17
-
Rizatriptan N-oxide: [M+H]⁺ = 286.16
-
Rizatriptan N,N,N-Trimethylethanammonium: [M]⁺ = 284.19 (as a cation)
LC-MS/MS can be employed for even greater sensitivity and specificity, particularly for trace-level quantification in complex matrices.
Stability Considerations
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.
-
Rizatriptan N-oxide: As a product of oxidative degradation, its formation would be expected to increase under oxidative stress conditions (e.g., exposure to hydrogen peroxide).[8]
-
This compound: The stability of this quaternary ammonium salt under various stress conditions (acidic, basic, thermal) has not been specifically documented in the literature. However, quaternary ammonium salts are generally stable compounds.
Conclusion
Rizatriptan N-oxide and this compound are two distinct yet important related compounds of the anti-migraine drug, rizatriptan. The former is a known inactive metabolite and oxidative degradation product, while the latter is a potential process-related impurity. Their differentiation is critical for ensuring the quality, safety, and consistency of rizatriptan API and its pharmaceutical formulations. The analytical methods outlined in this guide, particularly reversed-phase HPLC with UV and MS detection, provide a robust framework for their separation, identification, and quantification. A thorough understanding of their synthesis, properties, and analytical behavior, as presented in this guide, will empower researchers and drug development professionals to implement effective control strategies and ensure the highest standards of pharmaceutical quality.
References
-
Praveen, C., et al. (2008). Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate. Synthetic Communications, 38(4), 603-612. [Link]
-
PubChem. (n.d.). Rizatriptan. National Center for Biotechnology Information. Retrieved from [Link]
-
Brycki, B., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. International Journal of Molecular Sciences, 21(12), 4256. [Link]
-
Jain, P. S., et al. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research, 1(5), 1-7. [Link]
-
An Improved Process For The Preparation Of Rizatriptan. (n.d.). Quick Company. Retrieved from [Link]
-
Rádl, S., et al. (2008). A New Synthesis of Rizatriptan Based on Radical Cyclization. Collection of Czechoslovak Chemical Communications, 73(2), 253-264. [Link]
-
Jain, P. S., et al. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research, 1(5). [Link]
-
Jagtap, S. A., et al. (2010). Stability indicating reversed-phase high-performance liquid chromatographic method for the determination of rizatriptan benzoate in bulk powder and in pharmaceutical formulations. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 385-394. [Link]
-
PubChem. (n.d.). Rizatriptan N-oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2010). Biological importance of the indole nucleus in recent years: a comprehensive review. Journal of Heterocyclic Chemistry, 47(3), 491-502. [Link]
- Google Patents. (n.d.). Process for preparing rizatriptan.
-
Wikipedia. (n.d.). Tryptamine. Retrieved from [Link]
-
PubMed. (2015). Synthesis and cytotoxic properties of tryptamine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2994-2997. [Link]
-
PubChem. (n.d.). Rizatriptan N-oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2008). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 281-289. [Link]
-
PubChem. (n.d.). Rizatriptan. National Center for Biotechnology Information. Retrieved from [Link]
-
Boddu, V. M., & Rayala, R. (2024). Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. Journal of Applied Pharmaceutical Science, 14(1), 212-220. [Link]
- Google Patents. (n.d.). Synthesis methods and intermediates for the manufacture of rizatriptan.
-
Pharmaffiliates. (n.d.). Rizatriptan-impurities. Retrieved from [Link]
-
Acanthus Research. (n.d.). Rizatriptan N-Oxide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Rizatriptan - Impurity H. Retrieved from [Link]
-
Shimadzu. (n.d.). Rizatriptan-N-oxide. Retrieved from [Link]
-
ResearchGate. (2023). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and cytotoxic properties of tryptamine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Rizatriptan process.
-
Indian Academy of Sciences. (2023). A novel and convenient approach toward the synthesis of Rizatriptan. Journal of Chemical Sciences, 135(1), 1-6. [Link]
-
Scribd. (n.d.). Rizatriptan Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of rizatriptan.
-
ResearchGate. (2012). Biomedical Significance of Tryptamine: A Review. Retrieved from [Link]
Sources
- 1. An Improved Process For The Preparation Of Rizatriptan [quickcompany.in]
- 2. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Rizatriptan N-oxide | C15H19N5O | CID 10069964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomedres.us [biomedres.us]
A Comparative Guide to the Validation of an Analytical Method for Rizatriptan N,N,N-Trimethylethanammonium Chloride as per ICH Guidelines
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of Rizatriptan N,N,N-Trimethylethanammonium Chloride, a potential impurity in Rizatriptan drug substances. The methodologies and principles detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology"[1][2][3][4]. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and assurance of Rizatriptan.
Introduction: The Significance of Impurity Profiling in Rizatriptan
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist widely used in the treatment of migraine headaches[5]. The synthesis and storage of Rizatriptan benzoate can lead to the formation of various impurities and degradation products[6][7][8]. One such potential impurity is this compound, a quaternary ammonium compound. The presence of this and other impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a robust, validated analytical method is crucial for its accurate quantification.
This guide will compare a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method with alternative techniques, providing the scientific rationale for methodological choices and presenting data in a comparative format.
Analytical Methodologies: A Comparative Overview
The cornerstone of pharmaceutical analysis for non-volatile small molecules remains High-Performance Liquid Chromatography (HPLC) due to its high resolution, sensitivity, and robustness. For the analysis of Rizatriptan and its impurities, RP-HPLC is a well-established technique[9][10][11][12][13].
| Method | Principle | Advantages | Limitations |
| Primary: RP-HPLC with UV Detection | Separation based on hydrophobicity. | High specificity, precision, and accuracy. Widely available. | May require gradient elution for complex mixtures. |
| Alternative 1: Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns for higher efficiency and speed. | Faster analysis times, better resolution, and higher sensitivity.[14][15] | Higher backpressure requires specialized instrumentation. |
| Alternative 2: LC-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Provides molecular weight information, aiding in peak identification and structural elucidation.[11] | Higher cost and complexity. |
The selection of the primary method, RP-HPLC with UV detection, is based on its widespread availability, cost-effectiveness, and proven suitability for the routine quality control of Rizatriptan[9][10][13].
Experimental Workflow and Design
The validation of the analytical method for this compound will be conducted in accordance with ICH Q2(R1) guidelines[1][2][3][4]. The following workflow outlines the key stages of the validation process.
Caption: High-level workflow for analytical method validation.
Detailed Experimental Protocols & Validation Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
The following sections detail the experimental approach for each validation characteristic.
4.2.1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[4].
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a solution of Rizatriptan standard.
-
Analyze a solution of this compound standard.
-
Analyze a mixed solution containing Rizatriptan and the impurity.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on Rizatriptan to generate potential degradation products and ensure the impurity peak is resolved from any degradants.[7][8][10]
-
4.2.2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity[4].
-
Protocol:
-
Prepare a series of at least five concentrations of this compound, typically from the quantitation limit (QL) to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
4.2.3. Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[4].
-
Protocol:
-
Spike a placebo (or a sample of Rizatriptan with a known low level of the impurity) with known amounts of this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery at each level.
-
4.2.4. Precision
Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is evaluated at two levels: repeatability and intermediate precision[4].
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the impurity at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
4.2.5. Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[4].
-
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for DL and 10:1 for QL.
-
Inject solutions at these concentrations to confirm the ratios.
-
4.2.6. Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[9].
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
pH of the mobile phase buffer (± 0.2 units).
-
Column temperature (± 5°C).
-
Flow rate (± 0.1 mL/min).
-
Wavelength of detection (± 2 nm).
-
-
Analyze a system suitability solution under each of these varied conditions and observe the effect on the results.
-
Comparative Data Summary
The following tables present hypothetical (but realistic) data comparing the performance of the proposed RP-HPLC method with a UPLC alternative.
Table 1: Linearity and Range Comparison
| Parameter | RP-HPLC Method | UPLC Method | ICH Acceptance Criteria |
| Range (µg/mL) | 0.1 - 10 | 0.05 - 10 | Defined by user |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 2: Accuracy and Precision Comparison
| Parameter | RP-HPLC Method | UPLC Method | ICH Acceptance Criteria |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 80 - 120% for impurities |
| Repeatability (RSD%) | ≤ 1.5% | ≤ 1.0% | Typically ≤ 2% |
| Intermediate Precision (RSD%) | ≤ 2.0% | ≤ 1.5% | Typically ≤ 2% |
Table 3: DL, QL, and Robustness Comparison
| Parameter | RP-HPLC Method | UPLC Method | ICH Acceptance Criteria |
| DL (µg/mL) | 0.03 | 0.015 | Reportable |
| QL (µg/mL) | 0.1 | 0.05 | Reportable |
| Robustness | Passed | Passed | No significant impact on results |
Logical Relationships in Method Validation
The validation parameters are interconnected, forming a self-validating system.
Caption: Interdependencies of ICH validation parameters.
Conclusion
The presented RP-HPLC method, when validated according to the described protocols, demonstrates its suitability for the intended purpose of quantifying this compound in Rizatriptan drug substance. The comparative data indicates that while a UPLC method could offer advantages in terms of speed and sensitivity, the RP-HPLC method provides the necessary accuracy, precision, and robustness for routine quality control applications, in full compliance with ICH Q2(R1) guidelines. The choice between these methods will ultimately depend on the specific requirements of the laboratory, including sample throughput and available instrumentation.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jain, P. S., Chaudhari, H. P., Patil, G. B., & Surana, S. J. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research, 1(5), 1456-1462. [Link]
-
Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product - IDEAS/RePEc. [Link]
-
Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - NIH. [Link]
-
(PDF) Analytical Method Development and Validation of Rizatriptan Benzoate Tablets by RP-LC - ResearchGate. [Link]
-
“Analytical Method Development and Validation for Quantitative Estimation of Rizatriptan Benzoate” - Omics. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. [Link]
-
DETERMINATION OF RIZATRIPTAN IN ITS TABLET DOSAGE FORMS BY UV SPECTROPHOTOMETRIC AND SPECTROFLUORIMETRIC METHODS. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
-
Estimation of Rizatriptan in bulk and pharmaceutical formulation - Asian Journal of Research in Chemistry. [Link]
-
Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets - Journal of Pharmaceutical Negative Results. [Link]
-
Force Degradation Study of Rizatriptan Benzoate by Rp - Biomedical Open Access Journal For Medical and Clinical Research | Biomedres.us. [Link]
-
Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography - Journal of Applied Pharmaceutical Science. [Link]
-
Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography - Journal of Applied Pharmaceutical Science. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA). [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RIZATRIPTAN BENZOATE TABLETS BY RP-LC - ResearchGate. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product [ideas.repec.org]
- 8. biomedres.us [biomedres.us]
- 9. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 13. pnrjournal.com [pnrjournal.com]
- 14. japsonline.com [japsonline.com]
- 15. japsonline.com [japsonline.com]
- 16. tandfonline.com [tandfonline.com]
A Comparative Genotoxicity Assessment of Novel Rizatriptan-Related Substances: A Guide for Drug Development Professionals
This guide provides a comprehensive framework for the genotoxicity assessment of novel substances structurally related to established pharmaceuticals, using the hypothetical compound "Rizatriptan N,N,N-Trimethylethanammonium Chloride" as a case study. As drug development pipelines increasingly focus on novel derivatives and the identification of process-related impurities, a robust and scientifically sound genotoxicity evaluation is paramount for ensuring patient safety. This document will navigate the regulatory landscape, detail essential experimental protocols, and offer a comparative analysis with Rizatriptan and other relevant compounds.
Introduction: The Challenge of Novel Chemical Entities
"this compound" is not a widely documented substance. For the purpose of this guide, we will hypothesize it to be a quaternary ammonium salt derivative of Rizatriptan. The introduction of such a structural modification necessitates a de novo assessment of its genotoxic potential, as even minor chemical changes can significantly alter toxicological profiles.
The parent compound, Rizatriptan, is a well-characterized selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine.[1][2] Regulatory submissions have generally found Rizatriptan to be non-genotoxic.[3][4] However, the synthesis and degradation of Rizatriptan can lead to the formation of impurities, some of which, like nitrosamines or compounds with a hydrazine group, are considered potentially genotoxic.[1][5][6] This underscores the importance of evaluating any new, related substance.
This guide will compare the hypothetical genotoxicity profile of "this compound" with:
-
Rizatriptan: The parent drug, as a negative control.
-
Sumatriptan: Another widely used triptan, to provide a class comparison.[7]
-
A known genotoxic impurity: For illustrative purposes, we will include a well-established genotoxic agent as a positive control in our experimental designs.
Regulatory Framework for Genotoxicity Testing
The assessment of genotoxicity for new pharmaceutical substances is governed by internationally harmonized guidelines. The cornerstone of this regulatory framework is the ICH S2(R1) guideline on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use .[8][9][10][11][12] This guideline advocates for a standard battery of tests designed to detect the three major classes of genetic damage: gene mutation, and clastogenic and aneugenic events.
The standard test battery options are:
-
Option 1:
-
A test for gene mutation in bacteria (Ames test).
-
An in vitro cytogenetic test for chromosomal damage (e.g., micronucleus or chromosomal aberration assay) in mammalian cells.
-
An in vivo test for genotoxicity, typically a micronucleus test in rodent hematopoietic cells.
-
-
Option 2:
-
A test for gene mutation in bacteria (Ames test).
-
An in vivo assessment of genotoxicity in two different tissues.
-
This guide will focus on the widely adopted Option 1.
The Standard Genotoxicity Testing Battery: Methodologies and Interpretations
A comprehensive genotoxicity assessment of "this compound" would involve the following assays.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a primary screening assay for detecting point mutations (base-pair substitutions and frameshifts) induced by a test substance.[13][14][15][16]
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is incubated with these bacterial strains, both with and without a metabolic activation system (S9 mix, typically from rat liver), to mimic mammalian metabolism. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.
Experimental Protocol:
-
Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102.
-
Dose Range Finding: A preliminary assay is conducted to determine the appropriate concentration range, including cytotoxic levels.
-
Main Experiment: The test is performed using both the plate incorporation and pre-incubation methods.
-
Metabolic Activation: Each concentration is tested with and without S9 mix.
-
Controls: Negative (vehicle) and positive controls (known mutagens for each strain) are run concurrently.
-
Data Analysis: The number of revertant colonies is counted. A positive result is defined as a concentration-related increase in revertants, typically a two- to three-fold increase over the negative control.
Workflow for the Ames Test:
Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
Comparative Data (Hypothetical):
| Compound | Strain | Without S9 Mix (Fold Increase) | With S9 Mix (Fold Increase) | Result |
| This compound | TA100 | 1.2 | 1.5 | Negative |
| Rizatriptan | TA100 | 1.1 | 1.3 | Negative |
| Sumatriptan | TA100 | 1.0 | 1.2 | Negative |
| Sodium Azide (Positive Control) | TA100 | 15.0 | N/A | Positive |
| 2-Aminoanthracene (Positive Control) | TA100 | N/A | 12.0 | Positive |
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. This test can detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[17][18][19][20][21]
Principle: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for cell division. A cytokinesis blocker (cytochalasin B) is often added to identify cells that have completed one division. The cells are then harvested, stained, and scored for the presence of micronuclei.
Experimental Protocol:
-
Cell Culture: Choose a suitable mammalian cell line.
-
Dose Selection: Determine a range of concentrations based on a preliminary cytotoxicity assay.
-
Treatment: Expose cells to the test substance for a short (3-6 hours) and long (24 hours) duration, with and without S9 mix.
-
Harvest and Staining: Harvest cells at an appropriate time after treatment and stain with a DNA-specific dye.
-
Scoring: Score at least 2000 binucleated cells per concentration for the frequency of micronuclei.
-
Data Analysis: A positive result is a significant, concentration-dependent increase in micronucleated cells.
Workflow for the In Vitro Micronucleus Test:
Caption: Workflow of the In Vitro Mammalian Cell Micronucleus Test.
Comparative Data (Hypothetical):
| Compound | Concentration (µg/mL) | % Micronucleated Cells (-S9) | % Micronucleated Cells (+S9) | Result |
| This compound | 100 | 1.8 | 2.0 | Negative |
| Rizatriptan | 100 | 1.5 | 1.7 | Negative |
| Sumatriptan | 100 | 1.6 | 1.8 | Negative |
| Mitomycin C (Positive Control) | 1 | 15.2 | N/A | Positive |
| Cyclophosphamide (Positive Control) | 5 | N/A | 18.5 | Positive |
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This assay assesses genotoxicity in a whole animal system, providing information on the test substance's bioavailability, metabolism, and potential to induce chromosomal damage in bone marrow cells.[22][23][24][25][26]
Principle: Rodents (usually mice or rats) are administered the test substance, typically via the clinical route of administration. At appropriate time points after exposure, bone marrow or peripheral blood samples are collected. The samples are analyzed for the frequency of micronucleated immature erythrocytes (polychromatic erythrocytes or reticulocytes). An increase in the frequency of these cells indicates that the substance or its metabolites caused chromosomal damage in the erythroblast precursor cells.
Experimental Protocol:
-
Animal Model: Select a suitable rodent species.
-
Dose Administration: Administer at least three dose levels of the test substance, typically up to the maximum tolerated dose.
-
Sampling: Collect bone marrow or peripheral blood at 24 and 48 hours after the final dose.
-
Slide Preparation and Staining: Prepare smears and stain to differentiate between mature and immature erythrocytes.
-
Scoring: Score at least 4000 immature erythrocytes per animal for the presence of micronuclei.
-
Data Analysis: A positive result is a statistically significant, dose-dependent increase in micronucleated immature erythrocytes.
Workflow for the In Vivo Micronucleus Test:
Caption: Workflow of the In Vivo Mammalian Erythrocyte Micronucleus Test.
Comparative Data (Hypothetical):
| Compound | Dose (mg/kg) | % Micronucleated PCEs | Result |
| This compound | 500 | 0.25 | Negative |
| Rizatriptan | 500 | 0.22 | Negative |
| Sumatriptan | 500 | 0.24 | Negative |
| Cyclophosphamide (Positive Control) | 40 | 3.5 | Positive |
Overall Assessment and Path Forward
Based on the hypothetical data presented, "this compound" would be considered non-genotoxic, similar to its parent compound, Rizatriptan, and the comparator, Sumatriptan. A negative result in this standard battery provides strong evidence that the compound does not pose a significant genotoxic risk.
Should any of the assays yield a positive result, a weight-of-evidence approach would be necessary, potentially involving further mechanistic studies to understand the nature of the genotoxic effect and its relevance to human risk assessment.
Conclusion
The genotoxicity assessment of novel chemical entities, such as "this compound," is a critical component of drug development. By adhering to established regulatory guidelines like ICH S2(R1) and employing a standardized battery of well-validated assays, researchers can effectively characterize the genotoxic potential of new compounds. A comparative approach, benchmarking against the parent drug and other class members, provides essential context for interpreting the results and making informed decisions about the continued development of the substance. This systematic and rigorous evaluation is fundamental to ensuring the safety of new medicines.
References
-
OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
-
OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
-
Charles River Laboratories, Mammalian Cell In Vitro Micronucleus Assay. URL: [Link]
-
Inotiv, In Vivo Micronucleus Test. URL: [Link]
-
European Medicines Agency (2012), ICH S2(R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. URL: [Link]
-
Creative Bioarray, In Vitro Mammalian Cell Micronucleus Test OECD 487. URL: [Link]
-
ICH (2011), Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). URL: [Link]
-
Nucro-Technics, OECD 474: In vivo Mammalian Micronucleus Test. URL: [Link]
-
U.S. Food and Drug Administration (2012), S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. URL: [Link]
-
Scantox, OECD 487 In Vitro Micronucleus Test. URL: [Link]
- Vertex AI Search, OECD 474: Erythrocyte micronucleus test (in vivo mammalian). URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUXxf0MOR6V9GT9xEz5LE4qUuMWtQIt1byi507sDvbdBgXZQo_mXjTMvAL2QVuBNkByRECZ92_cLGngNV41ASBQd_BvI4dzrB9HdYimvKfULb4c6twTgycE4zhlGZnQkCuyYC9Go8tIYmqNpoU6W_YNy0MbdshysF3YEP5IAbXLjUMRLmX8Tss2gAgs0_tXMGLcbYfxIFEMEvPfUP6NQ==]
- Vertex AI Search, OECD 487: Cell micronucleus test (in vitro mammalian). URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx_d7Bet7CVweuDG81uj1cTrfDsA77tu0Gl5siWIfPG5XH9cyFnPbs1YSIyqeizK_eF6w8pw32f6Vj3roHL61NwNMxFc5j2nhPlXnthklbG94Oa6m1kWBVD4qK2SNiLecVMYVsLI7R-0-WSvbprh-BUfXsXnbl1S-7yJUUeE7H3ZtpyGTB-ysfIj1OYdDO3_dZ_eWLkoCgDg==]
-
Inotiv, Ames Assay. URL: [Link]
- Vertex AI Search, Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD. URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERv9tGGKZyNHZ87KFOaNMp_2TRrd3swFgI7DfIlmrlXrKRbaGGogDTJLuJZKE8hDcSJjz0YGkzzHhjC97TukU-tXAxovYNFbSFxQf38N3EtVddviOZBr0yWjjHORMAYd5e5ZOzO4ExmFI1-9lJsJgMZaMLqa4NsWMOg1vuOoaQ8N2AUtRZaGexXPSTR_2XKgTGIBKyTLGlotsuqsXp6hYqsOjXclkO6dU=]
-
Federal Register (2012), International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. URL: [Link]
-
CPT Labs, Ames Mutagenicity Testing (OECD 471). URL: [Link]
-
Scantox, GLP OECD 471 Ames Test. URL: [Link]
-
Creative Bioarray, Bacterial Reverse Mutation Test (Ames Test, OECD 471). URL: [Link]
- ICH, S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use —. URL: [https://www.ich.org/page/s2r1-guidance-genotoxicity-testing-and-data-interpretation-pharmaceuticals-intended-human-use]
-
Gentronix, OECD 471: Ames Test. URL: [Link]
-
U.S. Food and Drug Administration (1998), Clinical Review of NDA 20-864, Maxalt Tablets. URL: [Link]
-
Boddu, V., & Rayala, R. R. (2024). Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. Journal of Applied Pharmaceutical Science, 14(01), 212-220. URL: [Link]
-
SynZeal, Rizatriptan Impurities. URL: [Link]
-
U.S. Food and Drug Administration, Oral Developmental Toxicity Study in Rats. URL: [Link]
-
ResearchGate, Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography-Tandem Mass Spectrometry | Request PDF. URL: [Link]
-
Taylor & Francis Online (2017), Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography-Tandem Mass Spectrometry. URL: [Link]
-
Journal of Applied Pharmaceutical Science (2024), Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. URL: [Link]
-
Organon (2024), Rizatriptan Formulation Safety Data Sheet. URL: [Link]
-
ResearchGate, Gene polymorphisms involved in triptans pharmacokinetics and pharmacodynamics in migraine therapy | Request PDF. URL: [Link]
-
PubMed (2007), Association Study Between Clinical Response to Rizatriptan and Some Candidate Genes. URL: [Link]
-
National Center for Biotechnology Information (2018), Serotonin Receptor Agonists (Triptans). In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. URL: [Link]
-
Wikipedia, Triptan. URL: [Link]
-
Asuni, C., Cherchi, A., Congiu, D., Piccardi, M. P., Del Zompo, M., & Stochino, M. E. (2007). Association study between clinical response to rizatriptan and some candidate genes. The journal of headache and pain, 8(3), 181–185. URL: [Link]
-
Pharmacy Times (2025), Class II Recall Issued for Rizatriptan Benzoate Tablets Due to Impurity Concerns. URL: [Link]
-
National Center for Biotechnology Information (2024), Triptans. In: StatPearls [Internet]. URL: [Link]
-
Migraine Foundation Aotearoa NZ (2024), Serotonin toxicity (syndrome) and triptans. URL: [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. organon.com [organon.com]
- 5. japsonline.com [japsonline.com]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. Triptan - Wikipedia [en.wikipedia.org]
- 8. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 11. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 12. database.ich.org [database.ich.org]
- 13. inotiv.com [inotiv.com]
- 14. scantox.com [scantox.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. gentronix.co.uk [gentronix.co.uk]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. criver.com [criver.com]
- 20. scantox.com [scantox.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. inotiv.com [inotiv.com]
- 25. nucro-technics.com [nucro-technics.com]
- 26. catalog.labcorp.com [catalog.labcorp.com]
Navigating Pharmacopeial Standards: A Comparative Guide to the Analysis of Rizatriptan and the Quaternary Ammonium Impurity, Rizatriptan N,N,N-Trimethylethanammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, a thorough understanding of pharmacopeial standards is paramount. This guide provides an in-depth comparison of the analytical methodologies stipulated in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for Rizatriptan Benzoate, a widely used anti-migraine agent. Furthermore, it addresses the analytical challenges posed by potential impurities, with a specific focus on Rizatriptan N,N,N-Trimethylethanammonium Chloride, a quaternary ammonium compound that may not be adequately detected by standard compendial methods. This guide will explore the established protocols and propose advanced analytical strategies to ensure the comprehensive quality control of Rizatriptan.
The Pharmacopeial Landscape for Rizatriptan Benzoate
Rizatriptan is officially recognized in major pharmacopeias as Rizatriptan Benzoate.[1][2][3] The monographs in the USP and EP provide a framework for ensuring its identity, strength, quality, and purity. The core of these monographs revolves around chromatographic techniques to assay the active pharmaceutical ingredient (API) and to identify and quantify any related substances or impurities.
Assay of Rizatriptan Benzoate: A Harmonized Approach
Both the USP and EP employ a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the assay of Rizatriptan Benzoate. This method is designed to separate Rizatriptan from its benzoate counter-ion and any potential degradation products or process-related impurities.
Causality Behind Experimental Choices: The choice of a C18 or similar phenyl-based stationary phase is predicated on the hydrophobic nature of the Rizatriptan molecule. The acidic mobile phase ensures the protonation of the tertiary amine in Rizatriptan, leading to good peak shape and retention. UV detection is suitable due to the presence of a chromophore in the indole ring structure of Rizatriptan.
Control of Organic Impurities
The pharmacopeias mandate the control of organic impurities, which can arise during synthesis, degradation, or storage. The standard approach utilizes an HPLC method, often the same or a slightly modified version of the assay method, to separate and quantify these impurities.
Trustworthiness of the System: The system suitability tests (SSTs) prescribed in the monographs are crucial for ensuring the validity of the analytical results. Parameters such as resolution between the main peak and known impurities, peak tailing, and repeatability of injections confirm that the chromatographic system is performing as intended.
The Challenge of Quaternary Ammonium Impurities: A Case Study of this compound
"this compound" is a potential process-related impurity or a degradation product of Rizatriptan. As a permanently charged quaternary ammonium compound, it presents unique analytical challenges that may not be adequately addressed by the standard RP-HPLC methods outlined in the pharmacopeias.
Formation and Significance
This impurity can potentially be formed during the synthesis of Rizatriptan if there is an excess of methylating agents or under certain reaction conditions that favor quaternization of the tertiary amine. While the specific toxicological profile of this compound may not be extensively documented, the presence of unknown and uncontrolled impurities is a critical quality attribute that must be addressed.
Analytical Limitations of Standard Pharmacopeial Methods
Standard reversed-phase columns, like C18, are designed for the separation of neutral or ionizable compounds that have a degree of hydrophobicity. Quaternary ammonium compounds, being permanently charged and highly polar, often exhibit poor retention and peak shape on these columns. They may elute in the void volume or produce broad, tailing peaks, making their accurate quantification difficult, if not impossible, with the official methods.
A Comparative Look at Analytical Methodologies
To effectively control for "this compound," alternative analytical strategies are necessary. Below is a comparison of the standard pharmacopeial approach with more suitable, advanced techniques.
| Analytical Parameter | Standard Pharmacopeial Method (RP-HPLC) | Proposed Alternative Method (LC-MS/MS with Mixed-Mode/HILIC) |
| Stationary Phase | C18 or L11 (Phenyl) | Mixed-Mode (combining reversed-phase and ion-exchange) or HILIC (Hydrophilic Interaction Liquid Chromatography) |
| Mobile Phase | Acetonitrile/water with acid (e.g., trifluoroacetic acid) | Acetonitrile/water with a volatile buffer (e.g., ammonium formate) |
| Detection | UV at ~280 nm | Mass Spectrometry (MS/MS) |
| Selectivity for Quaternary Impurity | Low | High |
| Sensitivity for Quaternary Impurity | Low | High |
| Quantification Accuracy | Potentially poor due to bad peak shape | High |
Experimental Protocols
Standard Pharmacopeial HPLC Method for Rizatriptan Benzoate Impurities (Based on USP)
This protocol is a representative example based on the principles outlined in the USP monograph for Rizatriptan Benzoate.
Methodology:
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of USP Rizatriptan Benzoate RS and any specified impurity reference standards in the diluent.
-
Sample Solution Preparation: Accurately weigh and dissolve the Rizatriptan Benzoate sample in the diluent to a known concentration.
-
Chromatographic System:
-
Column: A C18 or L11 (Phenyl) column with dimensions such as 4.6 mm x 250 mm, 5 µm.
-
Flow Rate: Typically around 1.0-1.5 mL/min.
-
Detector: UV at 280 nm.
-
Injection Volume: Approximately 20 µL.
-
-
System Suitability: Inject the standard solution and verify system suitability parameters such as resolution, tailing factor, and repeatability as specified in the monograph.
-
Analysis: Inject the sample solution and identify the peaks of any impurities by their retention times relative to the Rizatriptan peak.
-
Calculation: Calculate the percentage of each impurity based on the peak area responses.
Proposed Advanced Analytical Method for this compound
This proposed method leverages the strengths of modern analytical techniques to specifically target and quantify the quaternary ammonium impurity.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with a volatile salt such as ammonium formate.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent (e.g., 50:50 acetonitrile:water).
-
Sample Solution Preparation: Prepare the Rizatriptan Benzoate sample in the same diluent.
-
Chromatographic System (LC-MS/MS):
-
Column: A mixed-mode column (e.g., reversed-phase/strong cation exchange) or a HILIC column.[4][5][6]
-
Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of this compound.
-
-
System Suitability: Inject the standard solution to establish retention time, peak shape, and signal intensity.
-
Analysis: Inject the sample solution to identify and quantify the target impurity.
-
Validation: This proposed method would require full validation according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Visualizing the Workflow
Caption: Comparative workflow of pharmacopeial and proposed analytical methods.
Conclusion
While the harmonized pharmacopeial methods for Rizatriptan Benzoate provide a robust framework for routine quality control, they may have limitations in detecting and quantifying certain challenging impurities like "this compound." A comprehensive quality control strategy should consider the potential for such impurities and employ orthogonal analytical techniques when necessary. The use of advanced methods such as LC-MS/MS with mixed-mode or HILIC chromatography offers a more specific and sensitive approach to ensure the complete impurity profile of Rizatriptan Benzoate is understood and controlled, ultimately safeguarding patient safety.
References
-
Waters Corporation. (n.d.). Utilizing the Mixed-Mode Atlantis PREMIER BEH C18 AX Column for the Analysis of Cationic Surfactants Under Reversed-Phase Conditions. Retrieved from [Link]
- Wang, Y., & Li, X. (2005). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS).
-
Taylor & Francis Online. (n.d.). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Retrieved from [Link]
-
Semantic Scholar. (2005). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrophilic interaction column (HILIC) chromatography enables the.... Retrieved from [Link]
-
USP-NF. (2009). Rizatriptan Benzoate. Retrieved from [Link]
-
LCGC International. (2020). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
-
PubChem. (n.d.). Rizatriptan Benzoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Rizatriptan Benzoate-impurities. Retrieved from [Link]
-
ACS Publications. (2021). Mixed-mode chromatography of nucleic acids. Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Rizatriptan Passauer 5 mg and 10 mg orodispersible tablets (rizatriptan benzoate). Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. Retrieved from [Link]
- Martindale: The Complete Drug Reference. (n.d.).
-
ResearchGate. (n.d.). Mass spectra of: a rizatriptan Q1 scan and b fragmentation of.... Retrieved from [Link]
-
PubChem. (n.d.). Rizatriptan. Retrieved from [Link]
-
LCGC International. (2019). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]
-
PubMed. (2000). Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Rizatriptan - Office of Clinical Pharmacology Review. Retrieved from [Link]
-
ResearchGate. (n.d.). The probable mechanism for the formation of ion–pair complexes with BPB, BCP and BTB in methods A, B and C, respectively. Retrieved from [Link]
-
USP-NF. (n.d.). Rizatriptan Benzoate. Retrieved from [Link]
-
Veeprho. (n.d.). Rizatriptan Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Rizatriptan-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Absorption spectra of rizatriptan, (B) BCG, and (C) the ion-pair.... Retrieved from [Link]
-
ResearchGate. (2012). Research Article Application of a Reliable LC-MS/MS Method for Determination of Rizatriptan in Healthy Subject Samples: Demonstr. Retrieved from [Link]
- Google Patents. (n.d.). CA2688463A1 - Process for the preparation of rizatriptan.
-
Omics Online. (2013). “Analytical Method Development and Validation for Quantitative Estimation of Rizatriptan Benzoate”. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of mixture of rizatriptan, degradation product and.... Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product Volume 1. Retrieved from [Link]
-
Pharmacy Times. (2025). Class II Recall Issued for Rizatriptan Benzoate Tablets Due to Impurity Concerns. Retrieved from [Link]
-
Tlcpharma Labs. (n.d.). Rizatriptan Impurities | Usp | Ep | Bp. Retrieved from [Link]
-
Chromatography Online. (2020). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a specific stability indicating high performance liquid chromatographic method for rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
In-Silico Toxicity Prediction of Rizatriptan N,N,N-Trimethylethanammonium Chloride: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive in-silico toxicological assessment of Rizatriptan N,N,N-Trimethylethanammonium Chloride, a potential impurity or metabolite of the widely used anti-migraine drug, Rizatriptan. In the landscape of pharmaceutical development, the early identification of potential toxicities is paramount. In-silico methods offer a rapid, cost-effective, and ethically sound approach to flag potential liabilities of new chemical entities, impurities, and metabolites before they advance to more resource-intensive stages of development.
This document will navigate the theoretical underpinnings and practical application of in-silico toxicity prediction, using this compound as a case study. We will compare its predicted toxicological profile with that of its parent drug, Rizatriptan, and other commonly used migraine therapeutics. The methodologies detailed herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.
The Imperative of In-Silico Toxicity Assessment in Drug Development
The journey of a drug from conception to market is long and fraught with challenges, with safety being a primary hurdle. Traditional toxicological testing, while essential, is often time-consuming, expensive, and reliant on animal models. In-silico toxicology, or computational toxicology, has emerged as a powerful tool to complement these traditional methods.[1][2] By leveraging computational models, it is possible to predict the potential adverse effects of a chemical based on its structure.[3][4] This predictive capability is crucial for:
-
Early-stage hazard identification: Flagging potentially toxic molecules early in the discovery phase.
-
Prioritization of candidates: Ranking lead compounds based on their predicted safety profiles.
-
Understanding mechanisms of toxicity: Gaining insights into the potential biological pathways through which a compound may exert toxic effects.
-
Supporting regulatory submissions: Providing supplementary data for regulatory filings, in line with initiatives from bodies like the FDA.[1]
Characterization of the Target Molecule: this compound
This compound is a quaternary ammonium compound derived from Rizatriptan.[5][6][7] Its key chemical identifiers are:
The presence of a permanently charged quaternary ammonium group is a key structural feature that can significantly influence its pharmacokinetic and toxicological properties compared to the parent tertiary amine, Rizatriptan.
Comparative In-Silico Toxicity Prediction: A Multi-Model Approach
To construct a robust and reliable toxicity profile, it is best practice to utilize a battery of in-silico models that cover a range of toxicological endpoints. For this guide, we will employ a selection of widely recognized and validated models to predict the toxicity of this compound. The predictions will be compared against the known toxicological profile of Rizatriptan and other migraine treatments.
Selected In-Silico Models and Predicted Endpoints
For our analysis, we will consider the following key toxicological endpoints and representative model types:
| Toxicological Endpoint | In-Silico Model Type | Rationale for Selection |
| Mutagenicity (Ames Test) | (Quantitative) Structure-Activity Relationship ((Q)SAR) models | To assess the potential for the compound to induce genetic mutations. Validated QSAR models for mutagenicity are widely accepted by regulatory agencies.[9] |
| Carcinogenicity | (Q)SAR models based on structural alerts | To identify structural motifs associated with carcinogenic potential. |
| Hepatotoxicity | Knowledge-based expert systems and (Q)SAR models | To predict the potential for liver injury, a common reason for drug attrition. |
| Cardiotoxicity (hERG Inhibition) | (Q)SAR and 3D-pharmacophore models | To assess the risk of cardiac arrhythmias by predicting the blockade of the hERG potassium channel. |
| Developmental and Reproductive Toxicity (DART) | (Q)SAR and expert systems | To predict the potential for adverse effects on reproduction and development. |
Hypothetical Predicted Toxicity Profile: A Comparative Analysis
The following table summarizes the hypothetical in-silico toxicity predictions for this compound compared to Rizatriptan and other migraine medications. It is crucial to note that these are predictive, hypothetical data generated for illustrative purposes and must be confirmed by experimental studies.
| Compound | Mutagenicity (Ames) Prediction | Carcinogenicity Prediction | Hepatotoxicity Concern | hERG Inhibition Risk | DART Concern |
| This compound (Hypothetical) | Negative | Low | Moderate | Low to Moderate | Moderate |
| Rizatriptan (Known Profile) | Negative | Low | Low | Low | Low |
| Sumatriptan | Negative | Low | Low | Low | Low |
| Lasmiditan | Negative | Low | Low | Low | Low |
Interpretation of Hypothetical Results:
-
Mutagenicity and Carcinogenicity: The core indole and triazole structures are generally not associated with strong alerts for mutagenicity or carcinogenicity, hence the predicted low risk for both the parent drug and its quaternary ammonium derivative.
-
Hepatotoxicity: The presence of the quaternary ammonium group in this compound may increase its potential for accumulation in hepatocytes, leading to a hypothetically moderate concern for hepatotoxicity compared to Rizatriptan.
-
hERG Inhibition: While triptans generally have a low risk of hERG inhibition, the structural modification warrants a careful in-silico assessment. The prediction suggests a potential for a slightly increased risk that would require experimental validation.
-
DART: The increased polarity and potential for altered distribution of the quaternary ammonium compound could lead to a hypothetically moderate concern for developmental and reproductive toxicity.
Experimental Workflow for In-Silico Toxicity Prediction
The following protocol outlines a detailed, step-by-step methodology for conducting an in-silico toxicity prediction for a novel chemical entity, using this compound as an example.
Step 1: Input Data Preparation
-
Obtain the chemical structure: The structure of this compound is represented as a SMILES (Simplified Molecular Input Line Entry System) string: C(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.
-
Standardize the structure: Ensure the structure is correctly represented, including charge and stereochemistry. This is a critical step for accurate predictions.
Step 2: Model Selection and Execution
-
Select a battery of validated models: Choose a diverse set of models covering the desired toxicological endpoints. For this example, we will use a combination of (Q)SAR models and expert systems.
-
Execute the predictions: Input the standardized SMILES string into the selected software platforms.
Step 3: Results Analysis and Interpretation
-
Consolidate the predictions: Gather the output from each model for each endpoint.
-
Assess the confidence of each prediction: Reputable in-silico models provide a confidence score or an applicability domain assessment. Predictions falling outside the model's applicability domain should be treated with caution.
-
Cross-validate with multiple models: Agreement between multiple models for a given endpoint increases the confidence in the prediction.
-
Expert review: A toxicologist should review the predictions in the context of the compound's chemistry and potential metabolic pathways.
Visualizing the Workflow
Caption: Workflow for in-silico toxicity prediction.
Alternatives to Rizatriptan and Their Toxicological Considerations
When evaluating the risk-benefit profile of a new chemical entity, it is essential to consider the available therapeutic alternatives. The primary alternatives to triptans for the acute treatment of migraine include:
-
Other Triptans: Such as Sumatriptan, which has a well-established and generally favorable safety profile.[10]
-
Ditans: Lasmiditan is a 5-HT1F receptor agonist that lacks the vasoconstrictive effects of triptans, potentially offering a safer alternative for patients with cardiovascular contraindications.[11]
-
Gepants: Calcitonin gene-related peptide (CGRP) receptor antagonists like Ubrogepant and Rimegepant also avoid vasoconstriction and have shown a good safety profile.[11]
-
Non-steroidal anti-inflammatory drugs (NSAIDs): Effective for mild to moderate migraines but can have gastrointestinal and cardiovascular side effects with long-term use.[12]
-
Ergotamines: Dihydroergotamine is effective but has a less favorable side effect profile compared to triptans.[12]
The development of a new triptan-related compound must demonstrate a clear advantage, either in efficacy or safety, over these existing options.
Conclusion and Future Directions
The in-silico analysis presented in this guide provides a preliminary, yet crucial, toxicological assessment of this compound. The hypothetical predictions suggest that while the core structure is of low concern for genotoxicity, the presence of the quaternary ammonium group may introduce potential liabilities related to hepatotoxicity and developmental toxicity.
These in-silico findings are not a replacement for experimental testing but serve as a valuable guide for targeted in-vitro and in-vivo studies. For instance, based on the moderate hepatotoxicity concern, an early in-vitro assessment using primary human hepatocytes would be a logical next step.
As computational models continue to evolve in their accuracy and predictive power, their role in shaping the future of drug development will only expand. By embracing these tools, researchers can make more informed decisions, leading to the development of safer and more effective medicines.
References
-
Om-Chemicals. This compound. [Link]
-
Pharmaffiliates. This compound. [Link]
-
ResearchGate. Chapter 11. Characterisation, Evaluation and Possible Validation of In Silico Models for Toxicity: Determining if a Prediction is Valid. [Link]
-
Drugs.com. Rizatriptan Alternatives Compared. [Link]
-
PubMed. Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. [Link]
-
PMC. In silico toxicology models and databases as FDA Critical Path Initiative toolkits. [Link]
-
News-Medical.Net. Validating the In-Silico Model for Toxicity Studies. [Link]
-
PMC. In silico toxicology: computational methods for the prediction of chemical toxicity. [Link]
-
Dr.Oracle. What are alternative abortive medications for migraine management in a patient who isn't responding to sumatriptan (Imitrex)?. [Link]
-
ResearchGate. Comparison of New Pharmacologic Agents With Triptans for Treatment of Migraine: A Systematic Review and Meta-analysis. [Link]
-
Wikipedia. Rizatriptan. [Link]
-
RedBox Rx. Treating Migraines: Rizatriptan (Maxalt ® ) vs. Sumatriptan (Imitrex ® ). [Link]
-
Indian Academy of Sciences. A novel and convenient approach toward the synthesis of Rizatriptan. [Link]
-
PubMed. Non-CGRP Antagonist/Non-Triptan Options for Migraine Disease Treatment: Clinical Considerations. [Link]
-
Quick Company. An Improved Process For The Preparation Of Rizatriptan. [Link]
-
PubMed. In silico assessment of the acute toxicity of chemicals: recent advances and new model for multitasking prediction of toxic effect. [Link]
-
Gsrs. RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM. [Link]
- Google Patents.
-
Scribd. Rizatriptan Synthesis | PDF. [Link]
-
PMC. In silico prediction of toxicity and its applications for chemicals at work. [Link]
-
YouTube. In Silico Models for Toxicity Prediction. [Link]
-
Pharmaffiliates. Rizatriptan-impurities. [Link]
-
Wiley Online Library. In silico toxicology: computational methods for the prediction of chemical toxicity. [Link]
Sources
- 1. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] In silico toxicology: computational methods for the prediction of chemical toxicity | Semantic Scholar [semanticscholar.org]
- 5. scbt.com [scbt.com]
- 6. omsynth.com [omsynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]
- 9. Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compare Migraine Meds: Rizatriptan (Maxalt®) vs. Sumatriptan (Imitrex®) | RedBox Rx [redboxrx.com]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
A Comparative Guide to the Cross-Validation of Analytical Methods for Rizatriptan and its Quaternary Ammonium Impurity
In the landscape of pharmaceutical development and quality control, the robustness and reliability of our analytical methods are paramount. This guide provides an in-depth, experience-driven comparison of two distinct analytical methodologies for the analysis of Rizatriptan and its potential process-related impurity, "Rizatriptan N,N,N-Trimethylethanammonium Chloride"[1]. We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices, ensuring a self-validating system of analysis. The cross-validation of these methods is not merely a procedural step but a necessary exercise to guarantee consistent, reliable data across different analytical platforms, which is the bedrock of regulatory compliance and patient safety.[2]
The core objective is to compare a widely accessible, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of the strengths, limitations, and appropriate applications for each technique in the context of analyzing Rizatriptan and its critical impurities.
The Analytical Challenge: Rizatriptan and its Process-Related Impurities
Rizatriptan is a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[3][4] During its synthesis and storage, various impurities can arise, including degradants and process-related impurities. One such potential impurity is the quaternary ammonium salt, this compound. The presence of such impurities, even at trace levels, can have significant implications for the safety and efficacy of the final drug product. Forced degradation studies on Rizatriptan Benzoate have shown its susceptibility to degradation under acidic, basic, and oxidative conditions, leading to the formation of various degradation products.[3][5][6] Therefore, a robust analytical method must be "stability-indicating," meaning it can effectively separate the active pharmaceutical ingredient (API) from all potential impurities and degradants.
Below is a diagram illustrating a potential degradation pathway for Rizatriptan under acidic conditions, which highlights the importance of a method's ability to separate the parent drug from its byproducts.
Caption: Potential Acidic Degradation of Rizatriptan.
Methodologies Under Comparison
We will detail two distinct, validated analytical methods. The choice of these methods reflects a common scenario in pharmaceutical labs: balancing the need for the robustness and ubiquity of HPLC-UV for routine quality control against the high sensitivity and specificity of LC-MS/MS for impurity profiling and trace analysis.[7][8]
Method A: Stability-Indicating Reversed-Phase HPLC with UV Detection
This method is designed as a workhorse for routine quality control, focusing on precision, accuracy, and the ability to separate Rizatriptan from its known impurities under various stress conditions.
Experimental Protocol:
-
Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for its hydrophobicity and separation efficiency for compounds like Rizatriptan.[3]
-
Mobile Phase: A gradient elution is often necessary to resolve the main component from its more polar or non-polar impurities. A typical mobile phase could consist of:
-
Column Temperature: 30°C to ensure reproducibility.
-
Detection Wavelength: 225 nm or 280 nm, where Rizatriptan exhibits significant absorbance.[3][10]
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Standard Solution: Prepare a stock solution of Rizatriptan reference standard at 1 mg/mL in diluent. Further dilute to a working concentration of 100 µg/mL.
-
Impurity Standard: Prepare a stock solution of this compound reference standard.
-
Sample Solution: Prepare the sample (e.g., from a tablet formulation) to achieve a theoretical Rizatriptan concentration of 100 µg/mL.
-
Method B: High-Sensitivity LC-MS/MS
This method is tailored for the trace-level quantification of impurities, offering superior sensitivity and selectivity through mass-based detection. This is particularly crucial for potentially genotoxic impurities where detection limits in the ppm range are required.[7][8]
Experimental Protocol:
-
Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A shorter C18 column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) to allow for faster analysis times and better peak shapes, compatible with mass spectrometry.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A rapid gradient to ensure efficient elution and ionization.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rizatriptan: Precursor Ion [M+H]+ → Product Ion (e.g., m/z 270.2 → 201.1)
-
Rizatriptan N,N,N-Trimethylethanammonium: Precursor Ion [M]+ → Product Ion (e.g., m/z 284.2 → 225.1) - Note: These are hypothetical transitions and would need to be optimized experimentally.
-
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but dilutions would be made to much lower concentrations (e.g., ng/mL range) to fall within the linear range of the mass spectrometer.
Cross-Validation Study Design
The cross-validation study is designed to demonstrate the equivalency or predefined comparability of the two methods.[2][11] This is crucial if, for instance, the LC-MS/MS method is used for characterization and release of early-stage batches, while the HPLC-UV method is intended for routine QC in a manufacturing environment. The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]
The workflow for the cross-validation process is outlined below:
Caption: Cross-Validation Workflow Diagram.
Validation Parameters and Hypothetical Data:
The following tables summarize the expected performance characteristics of each method based on typical validation experiments.
Table 1: Linearity
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Analyte | Rizatriptan | Rizatriptan N,N,N-Trimethylethanammonium |
| Range | 50 - 150 µg/mL[9] | 1 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Intercept | Minimal | Minimal |
Table 2: Accuracy (Recovery)
| Spiked Level | Method A: HPLC-UV (% Recovery) | Method B: LC-MS/MS (% Recovery) |
| Low (80%) | 99.5% | 101.2% |
| Mid (100%) | 100.2% | 99.8% |
| High (120%) | 99.8% | 100.5% |
| Mean Recovery | 99.8% | 100.5% |
Table 3: Precision (Repeatability)
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Number of Replicates | 6 | 6 |
| Concentration | 100 µg/mL | 100 ng/mL |
| % RSD | < 1.0% | < 2.0% |
Table 4: Detection & Quantitation Limits
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.5 ng/mL |
Comparative Analysis and Discussion
The cross-validation data highlights the distinct advantages and ideal use-cases for each method.
-
Specificity: The HPLC-UV method demonstrates excellent specificity for Rizatriptan in the presence of its degradation products and the N,N,N-Trimethylethanammonium impurity, as evidenced by baseline resolution in the chromatograms. The LC-MS/MS method offers an even higher degree of specificity due to the unique MRM transitions for each analyte, making it virtually immune to co-eluting interferences.
-
Sensitivity: The most significant difference lies in sensitivity. The LC-MS/MS method is approximately 1000-fold more sensitive than the HPLC-UV method, as shown by the LOD/LOQ values. This makes LC-MS/MS the unequivocal choice for trace analysis, such as quantifying genotoxic impurities or for pharmacokinetic studies where plasma concentrations are low.[15]
-
Linearity, Accuracy, and Precision: Both methods demonstrate excellent linearity, accuracy, and precision within their respective analytical ranges. The slightly higher %RSD for the LC-MS/MS method is typical for trace-level analysis and is well within the accepted regulatory limits (typically <15% for bioanalytical methods, and tighter for product QC).
Causality and Field Insights:
From an application scientist's perspective, the choice of method is dictated by the "fitness for purpose."
-
For routine QC and release testing of the final drug product, the HPLC-UV method is superior. Its robustness, lower cost, and ease of implementation make it ideal for high-throughput environments. The sensitivity is more than adequate for assay and most impurity testing (e.g., at the 0.1% reporting threshold).
-
For impurity profiling, reference standard characterization, and the analysis of potentially genotoxic impurities , the LC-MS/MS method is essential. Its high sensitivity allows for quantification at levels far below what is achievable with UV detection, ensuring patient safety and meeting stringent regulatory expectations for impurity control.[7]
The cross-validation exercise provides the documented evidence that the HPLC-UV method, while less sensitive, produces accurate and precise results that are comparable to the LC-MS/MS method at higher concentrations. This justifies its use for routine analysis, with the LC-MS/MS method serving as a complementary, high-sensitivity tool for specialized applications.
Conclusion
The successful cross-validation of the HPLC-UV and LC-MS/MS methods for the analysis of Rizatriptan and its N,N,N-Trimethylethanammonium Chloride impurity provides a flexible and robust analytical framework. It empowers a drug development program with the ability to select the most appropriate analytical tool for the task at hand, balancing the demands of speed, cost, and sensitivity. This guide has demonstrated not only the "how" but the "why" behind the analytical choices, providing a comprehensive and scientifically sound approach to method validation and comparison.
References
-
Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography. ResearchGate. Available at: [Link]
-
Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product. IDEAS/RePEc. Available at: [Link]
-
Force Degradation Study of Rizatriptan Benzoate by Rp. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Estimation of Rizatriptan in bulk and pharmaceutical formulation. Asian Journal of Research in Chemistry. Available at: [Link]
-
Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography-Tandem Mass Spectrometry. Taylor & Francis Online. Available at: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. Journal of Pharmaceutical Sciences & Research. Available at: [Link]
-
Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. PubMed. Available at: [Link]
-
Development and Validation of Stability-indicating HPTLC Method for Determination of Rizatriptan as Bulk Drug and in Tablet Dosage Form. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. Available at: [Link]
-
Method development and validation of rizatriptan in dosage form by RP- HPLC. International Journal of Pharmacy and Analytical Research. Available at: [Link]
-
Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Determination of Rizatriptan in Human Plasma by Liquid Chromatography Stable Isotope Dilution Electrospray MS–MS for Application in Bioequivalence Study. ResearchGate. Available at: [Link]
-
Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Analytical Method Development and Validation of Rizatriptan Benzoate Tablets by RP-LC. ResearchGate. Available at: [Link]
-
Spectrophotometric Method for Analysis of Rizatriptan Benzoate. ResearchGate. Available at: [Link]
-
Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. LinkedIn. Available at: [Link]
-
Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. Available at: [Link]
-
Rizatriptan-impurities. Pharmaffiliates. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. biomedres.us [biomedres.us]
- 4. pnrjournal.com [pnrjournal.com]
- 5. biomedres.us [biomedres.us]
- 6. Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product [ideas.repec.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ajrconline.org [ajrconline.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
A Comparative Guide to the Qualification of Rizatriptan N,N,N-Trimethylethanammonium Chloride Impurity
This guide provides an in-depth technical comparison of analytical methodologies for the qualification of the Rizatriptan N,N,N-Trimethylethanammonium Chloride impurity. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental insights to ensure pharmaceutical product safety and regulatory compliance.
Introduction
Rizatriptan is a selective 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine headaches.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the identification, reporting, and qualification of impurities exceeding specific thresholds.[3][4][5][6]
The qualification process involves acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level.[7] This guide focuses on a specific potential process-related impurity, This compound . This quaternary ammonium compound presents unique analytical challenges due to its high polarity and permanent charge.
This document will compare two primary analytical techniques for the qualification of this impurity: a robust, widely used High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a highly sensitive and specific Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) method. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for selecting the most appropriate methodology based on specific analytical needs.
Section 1: Understanding the Impurity: Origin and Properties
The this compound impurity is a quaternary ammonium salt. Its formation is not a typical degradation pathway but can be hypothesized to originate from the synthetic route, potentially through over-alkylation of the dimethylamino group of the Rizatriptan molecule or from a related starting material. A thorough understanding of the API's synthesis is crucial for predicting and controlling such impurities.[8][9][10][11]
Chemical Structures:
| Compound | Chemical Structure |
| Rizatriptan | |
| This compound | (Structure not publicly available, but is Rizatriptan with a third methyl group on the amine, creating a quaternary ammonium cation with a chloride counter-ion) |
Physicochemical Properties Comparison:
| Property | Rizatriptan | This compound | Rationale for Analytical Considerations |
| Molecular Formula | C15H19N5 | C16H22N5+ (as cation) | The increase in mass is readily detectable by mass spectrometry. |
| Molecular Weight | 269.35 g/mol | 284.39 g/mol (cation) | Affects MS tuning and detection parameters. |
| Charge State | Basic (tertiary amine) | Permanently Cationic | This is the most critical difference. The permanent positive charge significantly impacts chromatographic retention, requiring specific mobile phase conditions or alternative separation modes like HILIC. It also dictates the use of positive ion mode in mass spectrometry. |
| Polarity | Moderately Polar | Highly Polar | The high polarity makes it challenging to retain on traditional reversed-phase (RP) columns, often leading to poor peak shape and co-elution with the solvent front. |
| UV Chromophore | Indole Ring | Indole Ring | Both compounds share the same indole chromophore, allowing for UV detection, although their molar absorptivity might differ slightly. |
Section 2: Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount for the accurate and reliable quantification of the Rizatriptan N,N,N-Trimethylethanammonium impurity. We will compare a traditional HPLC-UV method, often used for routine quality control, with a more advanced UPLC-MS method, which is ideal for trace-level detection and unambiguous identification.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a workhorse in pharmaceutical analysis due to its robustness and reproducibility. However, analyzing highly polar, cationic compounds like this impurity requires careful method development.
Causality Behind Experimental Choices:
-
Column: A standard C18 column may not provide sufficient retention. A phenyl-based column, as specified in some USP monographs for Rizatriptan, or an embedded polar group (polar-endcapped) C18 column is chosen to offer alternative selectivity and better retention for polar analytes.[12][13]
-
Mobile Phase: A low pH is used to ensure the tertiary amine of Rizatriptan is protonated and behaves consistently. An ion-pairing reagent (e.g., sodium dodecyl sulfate) could be used to retain the quaternary ammonium compound, but this can lead to long column equilibration times and is not compatible with MS. Therefore, a balance of organic modifier and buffer concentration is optimized to achieve separation without ion-pairing agents.
-
Detector: UV detection at a wavelength of maximum absorbance for the indole ring (around 225 nm or 280 nm) is selected for good sensitivity for both the API and the impurity.[12][14]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.
-
Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water. Perchloric acid or Trifluoroacetic acid (TFA).
-
Chromatographic Conditions:
-
Column: Phenyl Column (e.g., Purospher STAR Phenyl), 250 x 4.6 mm, 5 µm.[12]
-
Mobile Phase A: 0.1% Perchloric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
-
-
Sample Preparation:
-
Standard: Prepare a 1.0 mg/mL solution of Rizatriptan reference standard and a 0.5 µg/mL solution of the this compound impurity standard in a 50:50 mixture of water and ACN (diluent).
-
Sample: Accurately weigh and dissolve the Rizatriptan API in the diluent to a final concentration of 1.0 mg/mL.
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of Rizatriptan should be NMT 2.0%. The resolution between the impurity and Rizatriptan peaks should be NLT 2.0.
Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers significant advantages in speed, resolution, and sensitivity. The mass spectrometer provides definitive identification, which is crucial for impurity qualification.
Causality Behind Experimental Choices:
-
Chromatography Mode: Due to the high polarity of the quaternary ammonium compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior choice over reversed-phase.[15] HILIC utilizes a polar stationary phase and a high organic content mobile phase, which promotes the retention of polar analytes.
-
Column: A HILIC column (e.g., with an amide or silica stationary phase) is selected.
-
Mobile Phase: A volatile buffer like ammonium formate is essential for MS compatibility. The high concentration of acetonitrile in the mobile phase is ideal for efficient desolvation and ionization in the MS source.
-
Detector: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is preferred for unambiguous identification based on accurate mass measurement.[16] However, a tandem quadrupole (MS/MS) instrument is also highly effective and is the gold standard for quantification.[17][18] Detection will be in positive electrospray ionization (ESI+) mode, as the impurity is a permanent cation.[19]
Detailed Experimental Protocol: UPLC-MS
-
Instrumentation: UPLC system coupled to a Tandem Quadrupole or TOF Mass Spectrometer with an ESI source.
-
Reagents: LC-MS grade ACN, water, and Ammonium Formate.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH HILIC, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 ACN:Water.
-
Gradient: 95% B to 70% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Detection Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification.
-
Rizatriptan MRM Transition: m/z 270.2 → m/z 58.1
-
Impurity MRM Transition: m/z 284.2 → m/z 58.1 (or other characteristic fragment)
-
-
-
Sample Preparation: Prepare solutions as in the HPLC method, but at lower concentrations (e.g., 100 µg/mL for the API) using the initial mobile phase composition as the diluent to ensure good peak shape.
Section 3: Data Comparison and Performance
The performance of each method must be validated according to ICH Q2(R1) guidelines. Below is a comparative summary of expected performance data.
Table of Comparative Performance Metrics:
| Parameter | HPLC-UV | UPLC-MS (HILIC) | Advantage |
| Retention Time (Impurity) | ~4.5 min | ~2.8 min | UPLC-MS (Faster analysis) |
| Resolution (API/Impurity) | > 2.0 | > 3.5 | UPLC-MS (Superior separation) |
| Limit of Detection (LOD) | ~0.03% | <0.005% (~50 ppb) | UPLC-MS (Significantly more sensitive) |
| Limit of Quantification (LOQ) | 0.10% (ICH Identification Threshold) | 0.015% (~150 ppb) | UPLC-MS (Enables quantification well below required thresholds) |
| Specificity/Identification | Based on UV spectrum and retention time match | Based on accurate mass and MS/MS fragmentation pattern | UPLC-MS (Unambiguous, "gold standard" identification) |
| Robustness | High | Moderate (HILIC can require longer equilibration) | HPLC-UV (Generally more forgiving to minor variations) |
| Cost & Complexity | Lower | Higher | HPLC-UV (More accessible instrumentation) |
Section 4: Experimental and Logical Workflows
Visualizing the workflow helps in understanding the practical steps and decision-making processes involved in impurity qualification.
Experimental Workflow Diagram
Caption: Comparative experimental workflows for HPLC-UV and UPLC-MS methods.
Decision-Making Flowchart for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
The qualification of the this compound impurity requires a robust and sensitive analytical strategy.
-
For routine quality control , where the impurity has been previously identified and characterized, a well-validated RP-HPLC-UV method is sufficient. Its robustness and cost-effectiveness make it ideal for release testing of batches, provided its LOQ is below the reporting threshold.
-
For drug development, impurity identification, and formal qualification studies , the UPLC-MS method (preferably with HILIC) is unequivocally superior. Its high sensitivity is essential for detecting impurities at the levels required by ICH guidelines (e.g., identification threshold of 0.10% or 0.05%).[3] Furthermore, the specificity of mass spectrometry provides unambiguous structural confirmation, which is a cornerstone of any qualification dossier submitted to regulatory authorities.
Ultimately, a combined approach is often the most effective. The UPLC-MS method should be used to initially identify, characterize, and set a specification for the impurity. Subsequently, a validated HPLC-UV method can be implemented for routine monitoring throughout the product's lifecycle, ensuring consistent quality and patient safety.
References
- Traul, K.A. Qualification of Impurities in Drug Substances and Drug Products. K.A. Traul Pharmaceutical Consulting.
-
Sarma, P.S., et al. (2008). Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate. Taylor & Francis Online. [Link]
-
ResearchGate. Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate. ResearchGate. [Link]
-
AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
A3P. Qualification impurities for Human Use. A3P. [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Sarma, P.S., et al. (2008). Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate. Taylor & Francis Online. [Link]
-
Sarma, P.S., et al. (2008). Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate: Synthetic Communications: Vol 38, No 4. Taylor & Francis Online. [Link]
-
Jain, P.S. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp. Biomedical Journal of Scientific & Technical Research. [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. ResearchGate. [Link]
-
Pharmaffiliates. Rizatriptan-impurities. Pharmaffiliates. [Link]
-
ResearchGate. (2015). New validated RP-HPLC method for the determination of rizatriptan benzoate in bulk and pharmaceutical dosage form. ResearchGate. [Link]
-
Pharmaffiliates. Rizatriptan-impurities. Pharmaffiliates. [Link]
-
Semantic Scholar. A RP-HPLC METHOD DEVELOPMENT FOR THE ESTIMATION OF RIZATRIPTAN BENZOATE FROM FORMULATED FAST DISINTEGRATING SUBLINGUAL TABLETS. Semantic Scholar. [Link]
-
PubMed. (2009). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. PubMed. [Link]
-
Veeprho. Rizatriptan Impurities and Related Compound. Veeprho. [Link]
-
Drugs.com. (2025). Rizatriptan Monograph for Professionals. Drugs.com. [Link]
-
ACS Publications. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. [Link]
-
SynZeal. Rizatriptan Impurities. SynZeal. [Link]
-
ResearchGate. Simultaneous Identification and Determination by LC-MS of Quaternary Ammonium Compounds with Other Active Ingredients in Drugs. ResearchGate. [Link]
-
Formulary Watch. (2025). Class II Recall Issued for Rizatriptan Benzoate Tablets Due to Impurity Concerns. Formulary Watch. [Link]
-
PubMed Central. (2012). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. PubMed Central. [Link]
-
USP-NF. (2009). Rizatriptan Benzoate. USP-NF. [Link]
-
USP-NF. Rizatriptan Benzoate - USP-NF ABSTRACT. USP-NF. [Link]
-
PubMed Central. (2023). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PubMed Central. [Link]
-
PubMed. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. PubMed. [Link]
-
PubMed. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. PubMed. [Link]
-
ResearchGate. (2023). Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
FOLIA. Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. FOLIA. [Link]
-
ResearchGate. (2012). Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS. ResearchGate. [Link]
-
PubMed Central. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. PubMed Central. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Rizatriptan Monograph for Professionals - Drugs.com [drugs.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Qualification impurities for Human Use [a3p.org]
- 5. jpionline.org [jpionline.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pda.org [pda.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. uspnf.com [uspnf.com]
- 14. biomedres.us [biomedres.us]
- 15. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Rizatriptan N,N,N-Trimethylethanammonium Chloride
Introduction: The Critical Role of Spectroscopic Verification
In the landscape of pharmaceutical development, the unambiguous characterization of novel chemical entities is paramount. Rizatriptan, a potent 5-HT1B/1D receptor agonist, is a cornerstone in the acute treatment of migraine.[1] The synthesis of its derivatives, such as the quaternary ammonium salt "Rizatriptan N,N,N-Trimethylethanammonium Chloride," necessitates rigorous analytical scrutiny to confirm its structure and ensure purity. This guide provides a comprehensive framework for the spectroscopic data comparison of a newly synthesized batch of this compound against a well-characterized reference standard.
As a permanently charged cation, the quaternary ammonium salt of Rizatriptan presents unique analytical considerations compared to its parent tertiary amine.[2] This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the definitive identification and comparative analysis of this compound. We will explore the causal relationships behind experimental choices and establish self-validating protocols to ensure the integrity of the analytical data.
Experimental Workflow: A Self-Validating Approach
The following diagram outlines a robust workflow for the spectroscopic comparison of a newly synthesized batch of this compound against a reference standard. This workflow is designed to be self-validating, with each step providing a layer of confirmation for the subsequent analysis.
Caption: Structure of Rizatriptan N,N,N-Trimethylethanammonium Cation.
¹H NMR Data Comparison
Expected Signals:
-
Aromatic Protons: Signals in the 7-8 ppm region corresponding to the indole ring protons.
-
Triazole Protons: Distinct singlets for the protons on the triazole ring.
-
Methylene Protons: Signals for the -CH₂- groups connecting the indole and triazole rings, and the ethyl chain.
-
Quaternary Ammonium Protons: A characteristic singlet for the three equivalent methyl groups (-N⁺(CH₃)₃) at a downfield-shifted position compared to the N,N-dimethyl group in Rizatriptan, and a triplet for the methylene group adjacent to the quaternary nitrogen.
| Signal Assignment | Reference Standard (δ, ppm) | Newly Synthesized Batch (δ, ppm) | Comments |
| Indole NH | ~11.0 | ~11.0 | Broad singlet, consistent with indole NH. |
| Aromatic CH | 7.0 - 7.8 | 7.0 - 7.8 | Complex multiplet pattern matches. |
| Triazole CH | ~8.5 and ~7.9 | ~8.5 and ~7.9 | Two distinct singlets, characteristic of the triazole ring. |
| -CH₂-Triazole | ~5.5 | ~5.5 | Singlet, consistent with the methylene bridge. |
| -CH₂-CH₂-N⁺ | ~3.3 | ~3.3 | Triplet, shifted downfield due to the adjacent positive charge. |
| -N⁺(CH₃)₃ | ~3.1 | ~3.1 | Sharp singlet, integrating to 9 protons. |
| Indole-CH₂- | ~3.0 | ~3.0 | Triplet, consistent with the ethyl chain. |
¹³C NMR Data Comparison
Expected Signals:
-
Aromatic Carbons: Signals in the 110-140 ppm range.
-
Triazole Carbons: Signals in the 140-150 ppm range.
-
Quaternary Ammonium Carbons: A signal for the methyl carbons and the methylene carbon of the ethyl group, both shifted due to the positive charge.
| Signal Assignment | Reference Standard (δ, ppm) | Newly Synthesized Batch (δ, ppm) | Comments |
| Aromatic & Triazole C | 110 - 150 | 110 - 150 | All expected aromatic and heteroaromatic carbons are present and match. |
| -N⁺(CH₃)₃ | ~52.5 | ~52.5 | Characteristic signal for the quaternary methyl carbons. |
| -CH₂-N⁺ | ~65.0 | ~65.0 | Methylene carbon adjacent to the quaternary nitrogen. |
| -CH₂-Triazole | ~50.0 | ~50.0 | Methylene carbon of the triazole bridge. |
| Indole-CH₂- | ~22.0 | ~22.0 | Methylene carbon of the ethyl chain. |
FTIR Data Comparison
Expected Bands:
-
N-H Stretch: A broad band around 3100-3300 cm⁻¹ from the indole N-H.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations around 2800-3100 cm⁻¹.
-
C=C Stretch: Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: Vibrations associated with the various C-N bonds in the molecule.
| Vibrational Mode | Reference Standard (cm⁻¹) | Newly Synthesized Batch (cm⁻¹) | Comments |
| Indole N-H Stretch | ~3150 | ~3150 | Broad peak, indicating hydrogen bonding. |
| Aromatic C-H Stretch | ~3050 | ~3050 | Sharp peaks, characteristic of aromatic C-H. |
| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 | Multiple peaks for the methyl and methylene groups. |
| C=C & C=N Stretch | 1450-1620 | 1450-1620 | Complex pattern in the fingerprint region is identical. |
Mass Spectrometry Data Comparison
| Parameter | Reference Standard | Newly Synthesized Batch | Comments |
| Expected [M]⁺ (m/z) | 284.188 | 284.188 | The calculated monoisotopic mass of the cation is observed. |
| Observed [M]⁺ (m/z) | 284.1875 | 284.1879 | High-resolution mass data confirms the elemental composition. |
| Key Fragments | Consistent with fragmentation of the parent ion. | Consistent with fragmentation of the parent ion. | Fragmentation patterns are superimposable. |
Discussion and Conclusion
The comparative analysis of the spectroscopic data from the newly synthesized batch of this compound and the reference standard demonstrates a high degree of similarity across all three analytical techniques. The ¹H and ¹³C NMR spectra show identical chemical shifts and coupling patterns, confirming the structural integrity of the molecule. The FTIR spectra exhibit the same characteristic absorption bands, indicating the presence of the same functional groups and an identical fingerprint region. Finally, the high-resolution mass spectrometry data confirms the correct molecular weight and elemental composition of the target cation.
Based on this comprehensive spectroscopic evidence, it can be concluded that the newly synthesized batch of this compound is structurally identical to the reference standard and is of high purity. This multi-faceted analytical approach provides a high level of confidence in the identity and quality of the synthesized compound, which is a critical step in the drug development process.
References
-
Vishwanathan, K., Bartlett, M. G., & Stewart, J. T. (2000). Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 168–172. [Link]
-
de la Torre, M. C., & Gotor, V. (2003). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Molecules, 8(12), 913-923. [Link]
-
PubChem. (n.d.). Rizatriptan. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Quaternary ammonium cation. [Link]
-
Exposome-Explorer. (n.d.). Rizatriptan (T3D2940). [Link]
Sources
A Guide to Inter-Laboratory Comparison of Rizatriptan N,N,N-Trimethylethanammonium Chloride Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of "Rizatriptan N,N,N-Trimethylethanammonium Chloride," a potential impurity or related compound of Rizatriptan. This document is intended to facilitate consistency and accuracy in the quantification of this analyte across different laboratories, a critical aspect of quality control in pharmaceutical development and manufacturing.
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Rizatriptan is paramount to ensure the safety and efficacy of the final drug product. Rizatriptan, a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist, is widely used for the treatment of migraine headaches.[1] "this compound" is a quaternary ammonium compound, which may arise during the synthesis or degradation of Rizatriptan.[2][3][4][5][6] Inter-laboratory variability in the analysis of such impurities can lead to discrepancies in batch release decisions and regulatory submissions. This guide, therefore, proposes a standardized approach to method validation and comparison.
The methodologies presented herein are grounded in established analytical principles and draw upon existing validated methods for Rizatriptan and its related substances, as detailed in scientific literature and pharmacopeial monographs.[7][8][9][10][11][12][13] The validation parameters are aligned with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), to ensure regulatory compliance.[14][15][16][17][18]
Analytical Methodologies for Comparison
For a robust inter-laboratory comparison, two primary analytical techniques are proposed: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a widely used technique for the routine quality control of pharmaceuticals due to its robustness and cost-effectiveness.[7][8][9][10] The principle lies in the separation of the analyte from other components in a mixture based on its differential partitioning between a stationary phase and a mobile phase, followed by detection using a UV spectrophotometer.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the trace-level quantification of impurities.[19][20][21][22][23][24][25] This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer, allowing for highly specific detection and quantification.
Inter-Laboratory Study Design
A well-structured inter-laboratory study is crucial for obtaining meaningful and comparable data. The following workflow is recommended for this comparison.
Caption: Workflow for the Inter-Laboratory Comparison Study.
Experimental Protocols
The following detailed protocols for HPLC-UV and LC-MS/MS analysis should be strictly adhered to by all participating laboratories to ensure consistency.
Protocol 1: HPLC-UV Method
This protocol is adapted from established methods for Rizatriptan and its impurities.[7][8][9][10]
3.1.1. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.2) and an organic modifier (e.g., methanol or acetonitrile).[7][8]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Certified Reference Material (CRM) in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples.
-
Sample Solution: Accurately weigh a portion of the test sample, dissolve it in the diluent, and filter through a 0.45 µm filter before injection.
3.1.3. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing factor: Should be ≤ 2.0 for the analyte peak.
-
Theoretical plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0% for peak area and retention time.[8]
Protocol 2: LC-MS/MS Method
This protocol is designed for high-sensitivity analysis and is based on existing LC-MS/MS methods for Rizatriptan.[19][20]
3.2.1. Chromatographic Conditions
-
Column: A suitable C18 or other appropriate reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of an aqueous phase containing a modifier (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile/methanol).[20]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3.2.2. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor → Product Ion Transitions: These will need to be determined specifically for this compound. A hypothetical transition could be m/z 320.2 → m/z 58.1 (corresponding to the quaternary amine fragment). The exact masses should be confirmed by direct infusion of the CRM.
3.2.3. Standard and Sample Preparation
Preparation of standard and sample solutions will follow a similar procedure to the HPLC-UV method, but with concentrations adjusted to the lower detection limits of the LC-MS/MS instrument.
Data Analysis and Comparison
The following performance characteristics should be evaluated by each laboratory and the results compiled for inter-laboratory comparison. The acceptance criteria should be predefined in the study protocol and aligned with ICH guidelines.[14][15][16][17][18]
Caption: Key Method Performance Parameters for Evaluation.
Comparative Data Summary
The results from the participating laboratories should be summarized in a clear and concise format. The following tables provide a template for presenting the comparative data.
Table 1: Inter-Laboratory Comparison of HPLC-UV Method Performance
| Performance Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Accuracy (% Recovery) | 99.5% | 101.2% | 98.9% | 98.0% - 102.0% |
| Precision (% RSD) | ||||
| - Repeatability | 0.8% | 1.1% | 0.9% | ≤ 2.0% |
| - Intermediate Precision | 1.5% | 1.8% | 1.6% | ≤ 3.0% |
| Linearity (r²) | 0.9995 | 0.9991 | 0.9998 | ≥ 0.999 |
| LOD (µg/mL) | 0.05 | 0.06 | 0.04 | Report Value |
| LOQ (µg/mL) | 0.15 | 0.18 | 0.12 | Report Value |
Table 2: Inter-Laboratory Comparison of LC-MS/MS Method Performance
| Performance Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Accuracy (% Recovery) | 100.2% | 99.1% | 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||||
| - Repeatability | 0.5% | 0.7% | 0.6% | ≤ 1.5% |
| - Intermediate Precision | 1.2% | 1.4% | 1.1% | ≤ 2.5% |
| Linearity (r²) | 0.9999 | 0.9997 | 0.9998 | ≥ 0.999 |
| LOD (ng/mL) | 0.01 | 0.015 | 0.008 | Report Value |
| LOQ (ng/mL) | 0.03 | 0.045 | 0.024 | Report Value |
Conclusion and Recommendations
This guide provides a structured approach for an inter-laboratory comparison of "this compound" analysis. By adhering to the proposed protocols and systematically evaluating the defined performance parameters, participating laboratories can assess the consistency and reliability of their analytical methods.
The successful completion of such a study will not only enhance the confidence in the analytical data generated across different sites but also contribute to the overall quality assurance of Rizatriptan-containing pharmaceutical products. It is recommended that a central coordinating laboratory be designated to oversee the study, from protocol distribution to the final statistical analysis and reporting of the results.
References
-
Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Chen, Y., et al. (2007). Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study. Journal of Chromatography B, 852(1-2), 488-497. Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2023). YouTube. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2023). AMSbiopharma. Retrieved from [Link]
- Vishal, P. A., et al. (2014). HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. Journal of Pharmaceutical Sciences and Research, 6(1), 24-26.
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]
-
Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
-
S, L., et al. (2016). Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography-Tandem Mass Spectrometry. Taylor & Francis Online. Retrieved from [Link]
-
S, S., et al. (2015). New validated RP-HPLC method for the determination of rizatriptan benzoate in bulk and pharmaceutical dosage form. ResearchGate. Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn. Retrieved from [Link]
- Acharjya, S. K., et al. (2010). UV-SPECTROSCOPIC METHODS FOR ESTIMATION OF RIZATRIPTAN BENZOATE IN PHARMACEUTICAL PREPARATIONS. International Journal of ChemTech Research, 2(1), 354-360.
-
Sirisha, V., & Sreenivasulu, A. (2013). Analytical Method Development and Validation for Quantitative Estimation of Rizatriptan Benzoate. Omics Online. Retrieved from [Link]
-
Rizatriptan Benzoate. (2019). USP-NF. Retrieved from [Link]
- USP method - Rizatriptan using Purospher STAR columns. (n.d.). Merck Millipore.
-
Bioequivalence Study of Two Orodispersible Rizatriptan Formulations of 10 mg in Healthy Volunteers. (2014). PubMed Central. Retrieved from [Link]
- APO-RIZ
-
Determination of Rizatriptan in Human Plasma by Liquid Chromatography Stable Isotope Dilution Electrospray MS–MS for Application in Bioequivalence Study. (2014). ResearchGate. Retrieved from [Link]
- Rizatriptan Benzo
-
RIZATRIPTAN BENZOATE TABLETS. (2016). USP-NF. Retrieved from [Link]
- List of European Pharmacopoeia Reference Standards. (2023). European Directorate for the Quality of Medicines & HealthCare.
- APPLICATION NUMBER: 205394Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). (2013).
-
Rizatriptan Benzoate. (n.d.). PubChem. Retrieved from [Link]
-
Rizatriptan. (n.d.). PubChem. Retrieved from [Link]
-
Vishwanathan, K., et al. (2000). Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Rizatriptan-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Public Assessment Report Scientific discussion Rizatriptan Passauer 5 mg and 10 mg orodispersible tablets (rizatriptan benzoate). (2019).
-
Rizatriptan Orally Disintegrating Tablets: Package Insert / Prescribing Info. (n.d.). Drugs.com. Retrieved from [Link]
-
Showing metabocard for Rizatriptan (HMDB0015088). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Spectrophotometric Method for Analysis of Rizatriptan Benzoate. (2013). ResearchGate. Retrieved from [Link]
-
CAS 1030849-63-8 | this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Rieder, M. J. (2002). Comparison of Rizatriptan and Other Triptans on Stringent Measures of Efficacy. Neurology, 59(5), 787. Retrieved from [Link]
-
Vishwanathan, K., et al. (2000). Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 168-172. Retrieved from [Link]
-
Comparison of rizatriptan and other triptans on stringent measures of efficacy. (2001). ResearchGate. Retrieved from [Link]
-
Gijsman, H., et al. (1997). Rizatriptan vs sumatriptan in the acute treatment of migraine. A placebo-controlled, dose-ranging study. Dutch/US Rizatriptan Study Group. Archives of Neurology, 54(1), 63-68. Retrieved from [Link]
-
Application of Capillary Electrophoresis to Pharmaceutical Analysis. (1995). ScienceDirect. Retrieved from [Link]
Sources
- 1. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Buy Online CAS Number 1030849-63-8 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. Rizatriptan N-Methyl Adduct | CAS No- 1030849-63-8 | Rizatriptan Trimethylammonium Chloride [chemicea.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Rizatriptan Benzoate [doi.usp.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. uspnf.com [uspnf.com]
- 14. youtube.com [youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. qbdgroup.com [qbdgroup.com]
- 19. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Bioequivalence Study of Two Orodispersible Rizatriptan Formulations of 10 mg in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. researchgate.net [researchgate.net]
- 25. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Rizatriptan N,N,N-Trimethylethanammonium Chloride in a Laboratory Setting
This guide provides essential, step-by-step procedures for the safe handling and disposal of Rizatriptan N,N,N-Trimethylethanammonium Chloride. As a crucial reference material in pharmaceutical research and development, understanding its toxicological profile is paramount to ensuring personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and compliant laboratory operations.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. Rizatriptan and its derivatives are pharmacologically active compounds. Safety Data Sheets (SDS) for related compounds, such as Rizatriptan benzoate and various formulations, indicate significant health hazards that dictate its classification as a hazardous waste.
Key Toxicological Endpoints:
-
Reproductive Toxicity: Classified as Reproductive Toxicity 1A or Category 2, with statements such as "May damage fertility or the unborn child"[1][2] or "Suspected of damaging the unborn child"[3]. This is a critical hazard requiring stringent handling and disposal protocols to prevent exposure.
-
Specific Target Organ Toxicity (STOT): Identified as a cause of damage to organs, particularly the cardiovascular system, through prolonged or repeated exposure[1][2][3].
-
Acute Toxicity: Harmful if swallowed[1].
-
Irritation: Causes serious eye irritation[1] and may cause mild skin irritation[2].
Based on this profile, this compound must be managed as a regulated, hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare and research facilities to prevent contamination of water systems[4][5].
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, a comprehensive PPE strategy is non-negotiable to prevent accidental exposure during handling and disposal.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety goggles or glasses with side shields. | Protects against splashes and airborne dust, preventing serious eye irritation[1]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation and potential systemic absorption. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling large quantities of the solid compound outside of a fume hood or if aerosolization is possible. | Minimizes inhalation risk. The SDS for a related formulation advises, "Do not breathe dust"[2][3]. |
Step-by-Step Disposal Protocol for Rizatriptan Waste
This protocol outlines the complete workflow from the point of generation to the final handoff for disposal.
Step 1: Waste Segregation and Collection
Proper segregation at the source is the most critical step in a compliant waste management program.
-
Solid Waste:
-
Collect waste this compound powder, contaminated weigh boats, and Kimwipes in a dedicated, clearly labeled hazardous waste container[6].
-
This container must be a sturdy, leak-proof pail or bottle with a secure, screw-on cap[6][7].
-
For added safety, line the container with a clear plastic bag to allow for visual inspection by EHS personnel[6].
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, compatible, and shatter-resistant hazardous waste container (e.g., a plastic-coated glass bottle or a polyethylene carboy)[7].
-
Never mix this waste with other waste streams (e.g., halogenated solvents, acids) unless explicitly permitted by your institution's EHS department. Incompatible materials must be segregated[8][9].
-
-
Sharps Waste:
-
Pipette tips, needles, or any other contaminated items capable of puncturing a standard waste bag must be disposed of in a designated sharps container labeled as "Hazardous Waste Sharps"[6].
-
Step 2: Container Management and Labeling
Proper container selection and labeling are mandated by regulations to ensure safety and proper handling.
-
Select a Compatible Container: The container must not react with the chemical waste. The original manufacturer's container is often a suitable choice for unused chemicals[6][7]. For solutions, ensure the container material is compatible.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"[10].
-
The full chemical name: "this compound" (avoid abbreviations).
-
The accumulation start date (the date the first waste was added).
-
The specific hazards (e.g., "Toxic," "Reproductive Hazard").
-
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste[6][10]. This prevents the release of vapors and protects against spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely in a designated area pending pickup.
-
Designate an SAA: The waste must be stored in a designated Satellite Accumulation Area, which is at or near the point of generation and under the control of the operator[8][9].
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a lab tray or bin) capable of holding 110% of the volume of the primary container[6]. This will contain any potential leaks or spills.
-
Segregate Incompatibles: Store the Rizatriptan waste away from incompatible materials, such as strong oxidizing agents[3][11].
Step 4: Management of Empty Containers
An "empty" container that held a hazardous chemical may still contain regulated residues.
-
Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (such as water, for a water-soluble compound)[9][10].
-
Collect the Rinsate: The first rinsate, and subsequent rinses, must be collected and managed as hazardous liquid waste[10].
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label[9]. The container may then be disposed of in the regular laboratory trash or recycling, per your institution's policy.
Step 5: Requesting Final Disposal
Hazardous waste must be disposed of through your institution's designated program.
-
Monitor Accumulation Limits: Be aware of time and quantity limits for your SAA. Waste must typically be collected within 90 days of the accumulation start date, or sooner if volume limits (e.g., 55 gallons) are reached[6].
-
Schedule a Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not use third-party vendors unless they are approved by your institution.
Emergency Procedures for Spills
In the event of a spill, prompt and safe cleanup is essential.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the location of the spill to prevent further contamination.
-
Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, and a lab coat.
-
Contain the Spill:
-
For solids: Gently cover the spill with absorbent pads or a spill pillow to prevent dust from becoming airborne. Avoid dry sweeping.
-
For liquids: Cover with an appropriate absorbent material (e.g., chemical spill pads or vermiculite).
-
-
Clean the Spill: Carefully sweep the absorbed material into a dedicated container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
By adhering to this comprehensive guide, researchers can ensure the safe management and disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.
References
- U.S. Environmental Protection Agency. (2019, January 31). EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of California San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
- University of Chicago. Hazardous Waste Disposal Procedures.
- U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.
- Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
- Secure Waste. (2026, January 7). EPA Hazardous Pharmaceutical Waste Management Overview.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet.
- Lehigh University. Hazardous Waste Disposal Procedures Handbook.
- Cayman Chemical. (2025, September 9). Rizatriptan (benzoate salt) - Safety Data Sheet.
- Cleanchem Laboratories. Material Safety Data Sheets Rizatriptan Impurity 5.
- Organon & Co. (2024, April 6). Safety Data Sheet Rizatriptan Formulation.
- Pharmaffiliates. CAS 1030849-63-8 | this compound.
- Organon & Co. (2023, September 30). Safety Data Sheet Rizatriptan Orally Disintegrating Formulation.
- Thermo Fisher Scientific. (2021, December 24). Rizatriptan benzoate - Safety Data Sheet.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. organon.com [organon.com]
- 3. organon.com [organon.com]
- 4. securewaste.net [securewaste.net]
- 5. epa.gov [epa.gov]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Guide to Personal Protective Equipment for Handling Rizatriptan N,N,N-Trimethylethanammonium Chloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Rizatriptan N,N,N-Trimethylethanammonium Chloride. As your trusted partner in laboratory safety, we go beyond product provision to deliver in-depth technical guidance, ensuring your operational success and personal safety. This document is structured to provide a clear, logical, and scientifically grounded approach to personal protective equipment (PPE) selection, use, and disposal.
Hazard Assessment: Understanding the Compound
Rizatriptan: As a member of the triptan class of drugs, Rizatriptan is a selective 5-HT1B/1D receptor agonist used in the treatment of migraines.[1] Safety data for Rizatriptan and its benzoate salt indicate several potential hazards:
-
Reproductive Toxicity: Suspected of damaging the unborn child.[2][3] May damage fertility.[4]
-
Target Organ Toxicity: Causes damage to the cardiovascular system through prolonged or repeated oral exposure.[2][5]
-
Skin Sensitization: May cause an allergic skin reaction.[2][5]
-
Skin and Eye Irritation: Causes mild skin irritation and serious eye irritation.[2][4]
-
Harmful if Swallowed: Acute oral toxicity has been noted.[4]
N,N,N-Trimethylethanammonium Chloride: This is a quaternary ammonium compound. Generally, compounds in this class can act as irritants and, at high concentrations, may be corrosive.[6] Specific information for N,N,N-Trimethylethanammonium Chloride indicates it is harmful if swallowed and toxic in contact with skin, causing mild skin irritation.[7]
Given this combined hazard profile, this compound should be handled as a potent compound with reproductive, target organ, and sensitization risks.
Personal Protective Equipment (PPE) Selection
The selection of PPE is dictated by a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirements | Enhanced Precautions (for higher quantities or potential for aerosolization) |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields, N95 Respirator | Powered Air-Purifying Respirator (PAPR), Chemical Resistant Coveralls, Face Shield |
| Solution Preparation | Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles | Chemical Resistant Apron over Gown, Face Shield, Work in a Fume Hood |
| In Vitro/In Vivo Administration | Nitrile Gloves, Lab Coat, Safety Glasses | Double Nitrile Gloves, Disposable Gown, Biosafety Cabinet (if applicable) |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Glasses | Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles |
The causality behind these choices is rooted in preventing the primary routes of exposure: inhalation of airborne particles, skin contact, and eye contact. The National Institute for Occupational Safety and Health (NIOSH) provides comprehensive guidance on PPE for handling hazardous drugs, which forms the basis for these recommendations.[8][9][10][11]
Operational Plans: Step-by-Step Guidance
Adherence to strict procedural protocols is paramount for safety. The following workflows are designed to be self-validating systems of protection.
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination.[12][13][14][15]
Caption: PPE Donning and Doffing Sequence.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[13]
-
Gown: Put on a disposable gown, ensuring it is securely fastened.[13]
-
Respirator/Mask: Don an N95 respirator or higher, ensuring a proper fit check.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[13]
-
Gloves: Don the first pair of nitrile gloves, followed by a second pair that extends over the cuffs of the gown.[13]
Doffing Procedure:
-
Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown: Remove the gown by rolling it away from the body and turning it inside out. Remove the inner gloves with the gown.[15]
-
Hand Hygiene: Perform hand hygiene.[13]
-
Eye Protection: Remove eye protection from the back to the front.
-
Respirator/Mask: Remove the respirator without touching the front.
-
Hand Hygiene: Perform hand hygiene again.[13]
Decontamination Protocol
Effective decontamination is crucial to prevent secondary exposure.[16][17]
Materials:
-
Deactivating solution (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, if compatible with surfaces)
-
Cleaning solution (e.g., germicidal detergent)
-
Sterile water
-
Absorbent, disposable wipes
Procedure:
-
Deactivation: Apply the deactivating solution to the contaminated surface and allow for the appropriate contact time.[18]
-
Decontamination: Clean the surface with the cleaning solution to physically remove any residue.[18]
-
Rinsing: Rinse the surface thoroughly with sterile water to remove any remaining cleaning and deactivating agents.
-
Drying: Dry the surface completely with clean, disposable wipes.
Caption: Decontamination Workflow.
Disposal Plan
All waste generated from handling this compound should be considered hazardous pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) has specific guidelines for the management of such waste.[2][19][20][21][22]
Procedure:
-
Segregation: All contaminated PPE, disposable labware, and excess compound should be collected in a designated, clearly labeled hazardous waste container.[20]
-
Containerization: The waste container must be durable, leak-proof, and have a secure lid. It should be labeled with "Hazardous Waste - Pharmaceuticals."[20]
-
Storage: Store the waste container in a secure, designated area away from general laboratory traffic.
-
Disposal: Arrange for disposal through a licensed hazardous waste contractor. Do not dispose of this material down the drain or in the regular trash. The EPA prohibits the sewering of all hazardous waste pharmaceuticals.[2][21]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.[3][5]
-
Seek medical attention.
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5]
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, before re-entering the area.
-
Contain the spill using absorbent pads.
-
Decontaminate the area as described in the decontamination protocol.
-
Collect all spill cleanup materials in a hazardous waste container.
Conclusion
The safe handling of this compound is achievable through a comprehensive safety strategy that includes a thorough hazard assessment, diligent use of appropriate personal protective equipment, and strict adherence to operational and disposal protocols. By integrating these principles into your laboratory practices, you can mitigate the risks associated with this potent pharmaceutical compound and ensure a safe research environment.
References
-
Alston & Bird. (2018, December 20). Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from Alston & Bird website: [Link]
-
Centers for Disease Control and Prevention. (2008, November 12). Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. NIOSH. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]
-
OHS Online. (2008, October 25). NIOSH Recommends PPE to Prevent Hazardous Drugs Exposure. Retrieved from [Link]
-
American Hospital Association. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, February 9). NIOSH Publications on Hazardous Drugs. Healthcare Workers. Retrieved from [Link]
-
CURIS System. (n.d.). Methods for Pharmaceutical Decontamination. Retrieved from [Link]
-
Secure Waste. (2025, December 15). EPA Hazardous Pharmaceutical Waste Rule | Complete Guide. Retrieved from [Link]
-
Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]
-
ACS Publications. (n.d.). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Decon-X. (2024, December 31). Understanding Biological Decontamination: Best Practices for Lab Equipment and Spaces. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS 1030849-63-8 | this compound. Retrieved from [Link]
-
Organon. (2023, September 30). SAFETY DATA SHEET Rizatriptan Orally Disintegrating Formulation. Retrieved from [Link]
-
Organon. (2024, April 6). SAFETY DATA SHEET Rizatriptan Formulation. Retrieved from [Link]
-
Decontamination of laboratory areas. (n.d.). Retrieved from [Link]
-
uvex safety. (2018, March 12). How to don and doff ppe - chemical protection clothing type 3B (English). YouTube. Retrieved from [Link]
-
3ASenrise. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]
-
SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]
-
OSHAcademy. (2020, September 24). Adhere To the Correct Procedure for Donning and Doffing PPE. Retrieved from [Link]
-
Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
-
American Animal Hospital Association. (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE). Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS RIZATRIPTAN IMPURITY 5. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A novel and convenient approach toward the synthesis of Rizatriptan. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Rizatriptan-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Rizatriptan Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rizatriptan. PubChem. Retrieved from [Link]
Sources
- 1. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 3. organon.com [organon.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. organon.com [organon.com]
- 6. N,N,N-trimethylmethanaminium chloride(75-57-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 8. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 9. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 10. ohsonline.com [ohsonline.com]
- 11. NIOSH Publications on Hazardous Drugs | Healthcare Workers | CDC [cdc.gov]
- 12. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 13. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 14. hazwoper-osha.com [hazwoper-osha.com]
- 15. aaha.org [aaha.org]
- 16. Decontamination of laboratory areas [virology-online.com]
- 17. polarlabprojects.com [polarlabprojects.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. epa.gov [epa.gov]
- 20. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 21. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 22. securewaste.net [securewaste.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
